molecular formula C6H5N3S B1355487 Thiazolo[4,5-c]pyridin-2-amine CAS No. 89786-54-9

Thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B1355487
CAS No.: 89786-54-9
M. Wt: 151.19 g/mol
InChI Key: OSHXRTVCVNSLPD-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHXRTVCVNSLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558058
Record name [1,3]Thiazolo[4,5-c]pyridin-2-amine
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89786-54-9
Record name [1,3]Thiazolo[4,5-c]pyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-c]pyridin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Thiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. A fundamental physicochemical property governing its behavior in physiological and chemical systems is its basicity, quantified by the acid dissociation constant (pKa) of its conjugate acid. This guide provides a comprehensive technical overview of the basic properties of this compound, including a theoretical analysis of its protonation sites, experimental protocols for pKa determination, and the implications of its basicity in the context of drug discovery and development.

Introduction: The Significance of Basicity in Drug Discovery

The basicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a compound like this compound, the extent of its ionization at physiological pH (typically around 7.4) influences its solubility, membrane permeability, protein binding, and interaction with biological targets. A thorough understanding of its basic character is therefore paramount for its effective application in drug design and development. This guide will delve into the core principles of its basicity, offering both theoretical insights and practical methodologies for its characterization.

Theoretical Framework: Understanding the Basicity of this compound

The structure of this compound features several nitrogen atoms, each with the potential to accept a proton. The primary contributors to its basicity are the pyridine nitrogen, the exocyclic amine nitrogen, and the thiazole nitrogen. The delocalization of lone pairs of electrons across the fused ring system significantly influences the electron density at each of these sites, thereby affecting their respective proton affinities.

The most likely sites of protonation are the pyridine nitrogen and the exocyclic amino group. The lone pair of the pyridine nitrogen is generally more available for protonation compared to the thiazole nitrogen, where the lone pair is more involved in the aromatic system. The exocyclic amino group's basicity is modulated by the electron-withdrawing nature of the heterocyclic ring system.

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compoundThiazolo[4,5-b]pyridin-2-amine
Molecular Formula C6H5N3SC6H5N3S
Molecular Weight 151.19 g/mol [3]151.19 g/mol [4]
Predicted pKa Not available1.92 ± 0.50[1]
Hydrogen Bond Donors 1[3]1[4]
Hydrogen Bond Acceptors 4[3]4[4]
Topological Polar Surface Area 80 Ų[3]80 Ų[4]

Experimental Determination of pKa

Precise determination of the pKa value is crucial for accurate modeling of a drug candidate's behavior. Two common and reliable methods for determining the pKa of heterocyclic amines are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves the gradual addition of a strong acid to a solution of the basic compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl).

    • Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the standardized acid solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of acid added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point, and from that, the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Standard Acid and Analyte Solutions calibrate_ph Calibrate pH Meter prep_solutions->calibrate_ph Ensure Accuracy titrate Titrate Analyte with Standard Acid calibrate_ph->titrate Ready for Measurement record_data Record pH and Volume Data titrate->record_data Incremental Addition plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve Generate Data Set determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka Identify Inflection Point

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation and can be used with much lower concentrations of the analyte.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the estimated pKa of the analyte.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum for each of the buffered solutions over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and neutral forms of the molecule is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Computational Approaches to pKa Prediction

In the absence of experimental data, computational methods can provide valuable estimates of pKa values. Quantum mechanical calculations, often combined with a continuum solvation model, can be used to calculate the Gibbs free energy of the protonation/deprotonation reaction, from which the pKa can be derived. These methods are becoming increasingly accurate and are a valuable tool in modern drug discovery.

Protonation_Equilibrium B This compound (B) BH_plus Conjugate Acid (BH+) B->BH_plus + H+ BH_plus->B - H+

Caption: Protonation equilibrium of this compound.

Implications of Basicity in Drug Development

The weak basicity of this compound has several important implications for its potential as a drug candidate:

  • Solubility: The ability to form a protonated, charged species can enhance aqueous solubility, which is often a prerequisite for oral bioavailability.

  • Absorption: The ionization state of a drug affects its passage across biological membranes. A weakly basic compound will exist as a mixture of charged and uncharged forms in the gastrointestinal tract, influencing its absorption profile.

  • Target Binding: If the target protein has an acidic residue in its binding pocket, a basic moiety on the drug candidate can form a crucial salt bridge, enhancing binding affinity.

  • "In Silico" Modeling: An accurate pKa value is essential for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models, which are used to prioritize and optimize drug candidates in the early stages of discovery.

Conclusion

The basic properties of this compound are a cornerstone of its chemical and pharmacological identity. While experimental determination of its pKa is the gold standard, a combination of theoretical understanding, data from closely related analogs, and robust experimental protocols provides a strong framework for its characterization. For researchers in drug discovery, a deep appreciation of this fundamental property is not merely an academic exercise but a critical component of rational drug design and the development of new therapeutic agents.

References

  • PubChem.[1][4]Thiazolo[4,5-b]pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

Sources

Thiazolo[4,5-c]pyridin-2-amine and its various isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Thiazolo[4,5-c]pyridin-2-amine and Its Isomers for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold and its isomers, with a focus on their synthesis, characterization, and application in modern drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering insights into the strategic considerations for utilizing this privileged heterocyclic system.

Introduction: The Thiazolo[4,5-c]pyridine Core - A Scaffold of Emerging Importance

The fusion of a thiazole ring with a pyridine core gives rise to a class of heterocyclic compounds known as thiazolopyridines. These structures are of significant interest in medicinal chemistry due to their bioisosteric relationship with purines, a fundamental component of nucleic acids and vital coenzymes. This structural mimicry allows them to interact with a wide array of biological targets, particularly enzymes that bind purine-containing substrates, such as kinases.

Among the various isomeric forms, the this compound scaffold has recently gained prominence as a versatile starting point for the development of potent and selective kinase inhibitors. Its unique arrangement of nitrogen and sulfur atoms, coupled with the reactive 2-amino group, provides a rich platform for chemical modification and the optimization of pharmacokinetic and pharmacodynamic properties.

Isomeric Landscape of Thiazolopyridines

The relative orientation of the nitrogen and sulfur atoms in the thiazole ring and the position of the nitrogen atom in the pyridine ring lead to several possible isomers of thiazolopyridine. The four main parent ring systems are:

  • Thiazolo[4,5-b]pyridine

  • Thiazolo[4,5-c]pyridine

  • Thiazolo[5,4-b]pyridine

  • Thiazolo[5,4-c]pyridine

This guide will focus specifically on the This compound core and its positional isomers, which are of particular relevance in contemporary drug discovery programs.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired substitution patterns. A common and effective approach involves the cyclization of a substituted aminopyridine precursor.

Key Synthetic Pathway: From 3-Amino-4-chloropyridine

A widely employed synthetic route commences with 3-amino-4-chloropyridine. This strategy is favored due to the commercial availability of the starting material and the predictable nature of the subsequent chemical transformations.

Synthesis_Pathway A 3-Amino-4-chloropyridine I1 Pyridylthiourea Intermediate A->I1 Reaction with Ammonium thiocyanate B Ammonium thiocyanate P This compound I1->P Oxidative Cyclization (e.g., Bromine in Acetic Acid)

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Formation of the Pyridylthiourea Intermediate

  • To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add ammonium thiocyanate (1.2 eq).

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and dried under vacuum.

Causality Insight: The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the thiocyanate, leading to the formation of the corresponding pyridylthiourea. The choice of a polar aprotic solvent facilitates the dissolution of the reactants and promotes the reaction.

Step 2: Oxidative Cyclization to the Thiazolo[4,5-c]pyridine Core

  • The crude pyridylthiourea intermediate from Step 1 is dissolved in glacial acetic acid.

  • To this solution, a solution of bromine (1.1 eq) in acetic acid is added dropwise at room temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

  • The precipitated product, typically as a hydrobromide salt, is collected by filtration.

  • The salt is then neutralized with a base, such as aqueous sodium bicarbonate, to afford the free base of this compound.

  • The final product is purified by recrystallization or column chromatography.

Causality Insight: The bromine acts as an oxidizing agent, facilitating the intramolecular cyclization. The sulfur atom of the thiourea attacks the C4 position of the pyridine ring, displacing the chloride. This is followed by a dehydration step to form the aromatic thiazole ring. The acidic medium of acetic acid protonates the pyridine nitrogen, enhancing its electrophilicity and directing the cyclization.

Alternative Synthetic Approaches

While the above method is robust, other synthetic strategies have also been reported. For instance, the reaction of 2-aminopyridine with ammonium thiocyanate in the presence of an oxidizing agent like ceric ammonium nitrate has been described for the synthesis of thiazolo[4,5-b]pyridin-2-amine, and similar principles can be adapted for the [4,5-c] isomer. The choice of the starting pyridine isomer is the critical determinant of the final thiazolopyridine regioisomer.

Characterization of this compound

Unambiguous characterization of the synthesized compound is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons.
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic system. The carbon atom of the C=S group in the intermediate will be absent, and new aromatic carbon signals will appear.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight of C₆H₅N₃S.
Infrared (IR) Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹).

The Isomeric Landscape and its Implications for Drug Design

The positional isomerism of the thiazolopyridine core has profound implications for its biological activity. The orientation of the nitrogen and sulfur atoms in the thiazole ring relative to the pyridine nitrogen dictates the vectoral projection of substituents and the hydrogen bonding patterns the molecule can engage in.

Isomers cluster_0 Positional Isomers of Aminothiazolopyridine A This compound B Thiazolo[5,4-b]pyridin-2-amine C Thiazolo[4,5-b]pyridin-2-amine D Thiazolo[5,4-c]pyridin-2-amine Core Aminothiazolopyridine Core Core->A Core->B Core->C Core->D

Caption: Key Isomers of Aminothiazolopyridine.

Structure-Activity Relationship (SAR) Considerations

The 2-amino group of this compound serves as a crucial handle for derivatization. In the context of kinase inhibition, this amine can be acylated, alkylated, or used in urea and thiourea formations to introduce functionalities that can interact with specific residues in the ATP-binding pocket of a target kinase.

The nitrogen atom of the pyridine ring and the nitrogen at position 3 of the thiazole ring can act as hydrogen bond acceptors, while the exocyclic amino group is a hydrogen bond donor. This trifecta of interaction points makes the scaffold particularly well-suited for targeting the hinge region of many kinases.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The thiazolo[4,5-c]pyridine scaffold has emerged as a privileged structure for the development of kinase inhibitors, with several derivatives showing potent and selective activity against a range of targets implicated in inflammatory diseases and cancer.

Case Study: Thiazolopyridines as IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1] It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor family.[1] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Several series of thiazolopyridine-based compounds have been developed as potent and selective IRAK4 inhibitors.[1] The thiazolo[4,5-c]pyridine core serves as an excellent scaffold for engaging the hinge region of the IRAK4 ATP-binding site.

IRAK4_Inhibition TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits Downstream Downstream Signaling (NF-κB, MAPKs) IRAK4->Downstream phosphorylates Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation Inhibitor Thiazolo[4,5-c]pyridine Inhibitor Inhibitor->IRAK4 binds to ATP pocket & inhibits

Caption: IRAK4 Signaling and Inhibition.

Case Study: Thiazolopyridines as RIPK2 Inhibitors

Receptor-interacting protein kinase 2 (RIPK2) is another key serine/threonine kinase involved in the innate immune system, particularly in signaling downstream of the NOD1 and NOD2 receptors. Inhibition of RIPK2 is a promising strategy for the treatment of inflammatory bowel disease and other autoimmune disorders.

Derivatives of the thiazolo[4,5-c]pyridine scaffold have been identified as potent RIPK2 inhibitors. The strategic placement of substituents on the core allows for the optimization of potency and selectivity against other kinases.

Future Directions and Conclusion

The this compound core and its isomers represent a highly versatile and promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of this system, combined with its rich chemical functionality, provides a fertile ground for medicinal chemists to explore.

Future research in this area will likely focus on:

  • Development of more regioselective synthetic methods to access a wider range of substituted isomers.

  • Exploration of new therapeutic targets beyond kinases.

  • Application of advanced computational methods to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available from: [Link]

  • Sonawane MV, Chaudhari SB, Sonawane JP, Patil SS, Sonawane MR, Patil AV. Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. 2019;18(3):1-5. Available from: [Link]

  • Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Journal of Scientific and Industrial Research. Available from: [Link]

  • Iaroshenko VO, Volochnyuk DM, Kryvokhyzha NV, Martyloga A, Sevenard DV, Groth U, Brand J, Chernega AN, Shivanyuk AN, Tolmachev AA. Synthesis of Thiazolo[4,5-d]pyridines. Synthesis. 2008;(15):2337-2346. Available from: [Link]

  • Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. 2021;12(3):470-471. Available from: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4728. Available from: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. 2017;60(5):1892-1915. Available from: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. 2015;6(6):712-717. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. 2021;223:113647. Available from: [Link]

Sources

Thiazolo[4,5-c]pyridin-2-amine: A Privileged Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Thiazolo[4,5-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities. While research on the specific Thiazolo[4,5-c]pyridin-2-amine derivative is emerging, the broader class of thiazolopyridines has been extensively explored, revealing a wealth of potential therapeutic applications. This technical guide provides a comprehensive overview of the most promising therapeutic targets for compounds based on this scaffold, drawing from extensive preclinical data on structurally related analogs. We will delve into the mechanistic basis for targeting key pathways in oncology, inflammation, and neurodegenerative diseases, providing field-proven insights into experimental validation and drug development strategies.

Introduction: The Thiazolo[4,5-c]pyridine Scaffold - A Keystone for Kinase Inhibition

The fusion of a thiazole and a pyridine ring creates a unique bicyclic heteroaromatic system with a rich electronic landscape, making it an ideal starting point for the design of potent and selective modulators of biological targets. The 2-amino substitution is a particularly noteworthy feature, as it can act as a crucial hydrogen bond donor, a common interaction motif in the hinge region of many protein kinases. This strongly suggests that the this compound scaffold is pre-disposed for activity as a kinase inhibitor. Indeed, numerous derivatives of the broader thiazolopyridine class have demonstrated potent inhibition of various kinases, implicating them in a range of therapeutic areas.

This guide will explore the most promising therapeutic targets for this compound and its derivatives, categorized by therapeutic area. For each target, we will discuss the biological rationale, present supporting data from related compounds, and provide detailed experimental protocols for validation.

Oncology: Targeting Dysregulated Kinase Signaling

Cancer is often driven by aberrant signaling pathways controlled by protein kinases. The Thiazolo[4,5-c]pyridine scaffold has shown considerable promise in the development of novel kinase inhibitors for cancer therapy.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] Its abnormal activation is a key driver in many human cancers, making it a prime target for therapeutic intervention.[1]

Mechanistic Rationale: Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory concentrations against specific isoforms.[2] The mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of downstream targets.[2]

Supporting Data: A series of novel N-heterocycle substituted thiazolo[5,4-b]pyridine analogues were evaluated for their PI3Kα inhibitory activity.[1] The representative compound 19a demonstrated potent activity, as summarized in the table below.[1]

CompoundTargetIC50 (nM)
19a PI3Kα3.6
19a PI3Kγ8.9
19a PI3Kδ4.7

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ)

    • PIP2 (substrate)

    • ATP (γ-32P-ATP or fluorescently labeled ATP)

    • This compound test compounds

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • Detection reagents (e.g., scintillation fluid, fluorescence plate reader)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the phosphorylated product.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K

Caption: PI3K signaling pathway and the inhibitory action of this compound.

c-KIT

The c-KIT receptor tyrosine kinase is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST).[3][4] Mutations leading to constitutive activation of c-KIT are common, making it an attractive therapeutic target.[3]

Mechanistic Rationale: Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized to overcome imatinib resistance in GIST.[3][4] These compounds act as potent c-KIT inhibitors, capable of inhibiting both wild-type and mutant forms of the kinase.[3][4]

Supporting Data: The derivative 6r was identified as a potent c-KIT inhibitor, demonstrating superior activity against a c-KIT double mutant compared to imatinib.[3]

CompoundTargetIC50 (µM)GI50 (µM) on HMC1.2 cells
6r c-KIT V560G/D816V4.771.15
Imatinib c-KIT V560G/D816V>3827.2

Experimental Protocol: c-KIT Dependent Cell Proliferation Assay

  • Cell Lines: GIST-T1 (c-KIT dependent) and HMC1.2 (harboring c-KIT mutations).

  • Reagents:

    • RPMI-1640 medium supplemented with 10% FBS.

    • This compound test compounds.

    • MTT or CellTiter-Glo® reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Add MTT or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

    • Calculate GI50 values.

Cyclin-Dependent Kinases (CDKs)

Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process. CDK4/6 inhibitors have shown significant clinical success in the treatment of certain breast cancers.

Mechanistic Rationale: In silico studies have identified thiazolo-pyridopyrimidines as potential leads for CDK4/6 inhibition.[5] The pyridopyrimidine core, structurally related to thiazolopyridine, has demonstrated robust inhibitory activity against a range of kinases, including CDK4/6.[5]

Experimental Workflow Diagram:

CDK_Inhibitor_Workflow Start Design & Synthesize This compound Derivatives Docking In Silico Docking (CDK4/6) Start->Docking Kinase_Assay In Vitro Kinase Assay (CDK4/6) Docking->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MCF-7) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Experimental workflow for the development of CDK4/6 inhibitors.

Anti-inflammatory Applications

Inflammation is a key pathological component of numerous diseases. Several studies have highlighted the potential of thiazolopyridine derivatives as potent anti-inflammatory agents.[6][7][8][9][10]

Mechanistic Rationale: While the exact mechanism for many derivatives is still under investigation, molecular docking studies suggest that some thiazolo[4,5-b]pyridines may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[7][8]

Supporting Data: In vivo studies using the carrageenan-induced rat paw edema model have demonstrated that several thiazolo[4,5-b]pyridine derivatives exhibit significant anti-inflammatory activity, with some compounds showing efficacy comparable to or exceeding that of ibuprofen.[6][9][10]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animals: Wistar or Sprague-Dawley rats.

  • Reagents:

    • Carrageenan solution (1% in saline).

    • This compound test compounds.

    • Reference drug (e.g., Ibuprofen).

    • Plethysmometer.

  • Procedure:

    • Administer the test compound or reference drug to the rats (e.g., intraperitoneally or orally).

    • After a set time (e.g., 30 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Neurodegenerative Diseases: A Multi-Targeting Approach

The complex pathology of neurodegenerative diseases like Alzheimer's disease (AD) often requires a multi-pronged therapeutic approach. The thiazole and pyridine cores are present in compounds that target several key enzymes implicated in AD pathogenesis.[11][12]

Potential Targets and Rationale:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic AD treatment. Amine-containing thiazole derivatives have shown significant cholinesterase inhibitory activity.[11]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, a hallmark of AD. Thiazole-based compounds have been identified as potential GSK-3β inhibitors.[11][12]

  • Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the amyloid plaques found in the brains of AD patients. Thiazole derivatives have shown inhibitory effects on BACE1.[11][12]

Logical Relationship Diagram:

AD_Targets Scaffold This compound Scaffold AChE AChE/BuChE Inhibition Scaffold->AChE GSK3B GSK-3β Inhibition Scaffold->GSK3B BACE1 BACE1 Inhibition Scaffold->BACE1 Outcome1 Increased Acetylcholine AChE->Outcome1 Outcome2 Reduced Tau Hyperphosphorylation GSK3B->Outcome2 Outcome3 Reduced Amyloid-Beta Production BACE1->Outcome3 AD_Therapy Potential Alzheimer's Disease Therapy Outcome1->AD_Therapy Outcome2->AD_Therapy Outcome3->AD_Therapy

Caption: Multi-target approach for Alzheimer's disease therapy with the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The evidence strongly suggests that kinase inhibition is a primary mechanism of action, with significant potential in oncology. Furthermore, the demonstrated anti-inflammatory and potential neuroprotective activities of related compounds warrant further investigation.

Future research should focus on the synthesis and screening of a focused library of this compound derivatives against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, ultimately leading to the identification of clinical candidates with the potential to address significant unmet medical needs.

References

  • Gerspacher, M. et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-4. Available at: [Link]

  • Nam, Y. et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(13), 3369. Available at: [Link]

  • Nam, Y. et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]

  • MDPI (2023). Review of "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". Available at: [Link]

  • Chaban, T. et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry, 18. Available at: [Link]

  • ResearchGate (2021). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. Available at: [Link]

  • Chaban, T. et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Pharmacia, 67(3), 193-202. Available at: [Link]

  • Shetty, C. R. et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Informatics in Medicine Unlocked, 48, 101591. Available at: [Link]

  • Dyckman, A. J. et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-6. Available at: [Link]

  • Chaban, T. et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 193-202. Available at: [Link]

  • Szychta, M. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(21), 7247. Available at: [Link]

  • El-Ablack, F. Z. et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 34-46. Available at: [Link]

  • Chaban, T. et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia, 68(4), 843-851. Available at: [Link]

  • Sahoo, A. et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12. Available at: [Link]

  • Ivanova, Y. et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sahoo, A. et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12. Available at: [Link]

  • MDPI (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases. Available at: [Link]

  • ResearchGate (2023). Drugs containing thiazole and/or pyridine ring systems. Available at: [Link]

  • Zhang, H. et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4689. Available at: [Link]

  • Khan, I. et al. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Journal of Molecular Structure, 1300, 137255. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Screening of Thiazolo[4,5-c]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities, including kinase inhibition and antimicrobial effects.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel Thiazolo[4,5-c]pyridin-2-amine derivatives. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the strategic rationale behind each phase of the computational drug discovery cascade. We will cover target identification, ligand library preparation, structure and ligand-based virtual screening, detailed molecular docking protocols, post-screening ADMET analysis, and advanced validation using molecular dynamics. Each protocol is designed as a self-validating system, ensuring reproducibility and confidence in hit identification and lead optimization.

Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]pyridine Scaffold

The Thiazolo[4,5-c]pyridine core is a bio-isostere of purine, granting it access to a wide range of biological targets, particularly enzymes that interact with nucleotides, such as kinases. Derivatives of the closely related thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine scaffolds have demonstrated potent inhibitory activity against critical oncology targets like PI3K and c-KIT, as well as enzymes involved in inflammation like IKK2 and COX-2.[3][4][5][6] The 2-amino substitution on the thiazole ring provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

In silico screening, or virtual screening (VS), offers a cost-effective and rapid methodology to navigate the vast chemical space of potential derivatives.[7][8][9] By computationally evaluating millions of compounds, VS dramatically increases the hit rate of subsequent experimental high-throughput screening (HTS) campaigns, focusing resources on molecules with the highest probability of success.[8][10] This guide details a robust workflow to identify promising this compound derivatives for further preclinical development.

Part 1: The In Silico Screening Cascade: A Strategic Overview

A successful virtual screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large, diverse library of compounds down to a small set of high-confidence hits. Each stage employs methods of increasing computational cost and accuracy.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Hit Refinement & Validation Target_ID Target Identification & Validation Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Library_Gen Ligand Library Generation Protein_Prep->Library_Gen LBS Ligand-Based Screening (Similarity/Pharmacophore) Library_Gen->LBS ~10^6 Derivatives SBS Structure-Based Screening (Molecular Docking) LBS->SBS Filter Post_Dock Post-Docking Analysis & Clustering SBS->Post_Dock Rank ADMET ADMET & Druglikeness Prediction Post_Dock->ADMET ~100-500 Hits MD_Sim Molecular Dynamics Simulation ADMET->MD_Sim Filter Hit_Selection Final Hit Selection (Top 10-50 Compounds) MD_Sim->Hit_Selection Validate Synthesis Synthesis Hit_Selection->Synthesis To Wet Lab

Caption: The Virtual Screening Workflow.

Part 2: Target Identification and Protein Preparation

The success of any structure-based drug design project hinges on the quality of the target protein structure.[11]

Target Selection Rationale

Based on existing literature, kinases are a highly probable target class for Thiazolo[4,5-c]pyridine derivatives.[1][3][12] For this guide, we will proceed with Cyclin-Dependent Kinase 6 (CDK6) , a well-validated target in oncology, as our example. Dysregulation of the CDK4/6 pathway is a hallmark of many breast cancers.[13]

Protocol: Protein Preparation

This protocol ensures the protein structure is properly formatted and minimized for accurate docking.

Objective: To prepare the crystal structure of CDK6 (PDB ID: 1XO2) for molecular docking by removing non-essential molecules, adding hydrogens, and assigning correct charges.

Tools:

  • Protein Data Bank (PDB): For retrieving the crystal structure.

  • PyMOL or Chimera: For visualization and manual cleaning.

  • AutoDockTools (ADT): For final preparation into the required PDBQT format.

Step-by-Step Methodology:

  • Structure Retrieval: Download the PDB file for CDK6, for instance, 1XO2, from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the structure in PyMOL. Remove all water molecules (remove solvent), the co-crystallized ligand, and any other heteroatoms or co-factors not essential for the binding interaction. This is a critical step; the causality is to ensure the docking algorithm only considers the protein's binding site and isn't influenced by crystallographic artifacts.

  • Chain Selection: If the biological unit is a multimer, select the chain most relevant to the binding site (e.g., Chain A).

  • Hydrogen Addition & Repair: Use a tool like pdb2pqr or the integrated functions within AutoDockTools to add polar hydrogens and repair any missing side chains. This is mechanistically vital as hydrogen bonds are a primary driver of protein-ligand interactions.[10]

  • Charge Assignment: Load the cleaned protein into AutoDockTools. Assign Gasteiger charges. This step calculates partial atomic charges, which are essential for the scoring function to evaluate electrostatic interactions.

  • Grid Box Definition: Define the docking search space (the "grid box") around the known active site. This is typically centered on the position of the co-crystallized ligand. A box size of approximately 25x25x25 Å is a common starting point.[14] The rationale is to constrain the conformational search to the relevant binding pocket, drastically improving computational efficiency.[14]

  • Output Generation: Save the final prepared protein as a .pdbqt file. This format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.

Part 3: Ligand Library Preparation and Virtual Screening

Ligand Library Generation

A virtual library of this compound derivatives can be generated by enumerating substituents at key positions. Using software like RDKit or ChemDraw, a core scaffold can be decorated with various R-groups (e.g., from commercially available building block databases) to create a library of 10,000 to 1,000,000+ virtual compounds.

Protocol: Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[14][15][16]

Objective: To dock the prepared ligand library against the prepared CDK6 structure and rank the compounds based on their predicted binding affinity.

Tools:

  • Open Babel: For converting ligand file formats.

  • AutoDock Vina: A widely used, accurate, and fast docking program.[8]

Step-by-Step Methodology:

  • Ligand Preparation: Convert the entire library of generated derivatives into the .pdbqt format using a scripted Open Babel or AutoDockTools workflow. This step adds hydrogens, assigns charges, and defines rotatable bonds for each ligand.

  • Execution of Docking: Use a command-line script to run AutoDock Vina for every ligand in the library against the prepared protein. The command specifies the receptor, ligand, grid box coordinates, and output file.

  • Parsing Results: The primary output to analyze is the binding affinity, reported in kcal/mol.[14] Lower (more negative) values indicate a stronger predicted interaction. A script can be used to parse all log files and extract the top binding mode's affinity for each compound.

  • Post-Docking Analysis:

    • Ranking: Sort the entire library by binding affinity.

    • Filtering: Select the top 1-5% of compounds (e.g., 100-500 molecules) for further analysis.

    • Visualization: Manually inspect the binding poses of the top-ranked compounds in PyMOL or Chimera. The trustworthiness of a docking result is increased when the predicted pose forms chemically sensible interactions (e.g., hydrogen bonds with key hinge-region residues, hydrophobic packing). This expert review is a crucial self-validating step.

Software/Tool Purpose in Workflow License Type
RCSB PDB Protein structure retrievalPublic Domain
PyMOL/Chimera Visualization, manual cleaningMixed/Free for Academic
AutoDockTools Protein/Ligand preparation (PDBQT format)Open Source
RDKit/ChemAxon Ligand library enumerationOpen Source/Commercial
AutoDock Vina Molecular Docking/Virtual ScreeningOpen Source
SwissADME/pkCSM ADMET & Druglikeness PredictionWeb Server (Free)
GROMACS/AMBER Molecular Dynamics SimulationOpen Source/Commercial

Table 1: Key software and tools for the in silico screening workflow.

Part 4: ADMET Prediction and Druglikeness Filtering

A high binding affinity is meaningless if the molecule cannot reach its target in the body or is toxic.[17][18] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical filtering step to eliminate compounds with poor pharmacokinetic profiles early on.[19][20][21]

Objective: To evaluate the top-ranked hits from docking for druglikeness and potential liabilities.

Tools:

  • SwissADME: A comprehensive, free-to-use web server for predicting physicochemical properties, pharmacokinetics, and druglikeness.

Step-by-Step Methodology:

  • Submission: Submit the SMILES strings of the top 100-500 hits to the SwissADME server.

  • Analysis of Key Parameters: Filter the results based on established guidelines. The causality here is to prioritize compounds that are more likely to be orally bioavailable and less likely to fail in later development stages.[19]

    • Lipinski's Rule of Five: A set of rules to evaluate druglikeness. Look for compounds with 0-1 violations.

    • Gastrointestinal (GI) Absorption: Prioritize compounds predicted to have "High" absorption.

    • Blood-Brain Barrier (BBB) Permeation: Select "No" if the target is peripheral to avoid CNS side effects.

    • CYP Inhibition: Check for inhibition of key Cytochrome P450 enzymes (e.g., 1A2, 2C9, 3A4) to flag potential drug-drug interactions.

    • PAINS (Pan-Assay Interference Compounds): Flag and typically remove any compounds that contain substructures known to cause false positives in assays.

Compound ID Docking Score (kcal/mol) Lipinski Violations GI Absorption BBB Permeant PAINS Alert
Lead-001 -10.20HighNo0
Lead-002 -9.80HighNo0
Hit-003 -9.71ModerateYes0
Hit-004 -10.50HighNo1

Table 2: Example of integrated docking and ADMET data for hit prioritization. Lead-001 and Lead-002 would be prioritized over Hit-003 (BBB permeant) and Hit-004 (PAINS alert).

Part 5: Advanced Validation with Molecular Dynamics

Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations offer a more dynamic and rigorous assessment by simulating the movement of atoms in the protein-ligand complex over time.[22][23]

Objective: To validate the stability of the predicted binding pose for the top 5-10 lead candidates.

G System_Setup System Setup (Solvation, Ionization) Energy_Min Energy Minimization System_Setup->Energy_Min Equilibration Equilibration (NVT, NPT) Energy_Min->Equilibration Production_MD Production MD (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Caption: The Molecular Dynamics Simulation Workflow.

Tools:

  • GROMACS or AMBER: High-performance MD simulation packages.

Step-by-Step Methodology:

  • System Preparation: The docked protein-ligand complex is placed in a periodic box of water molecules and neutralized with ions to simulate physiological conditions.[24]

  • Simulation: The system undergoes energy minimization, followed by a short equilibration phase, and finally, a longer "production" simulation (typically 50-100 nanoseconds).

  • Analysis: The primary metric for validation is the Root Mean Square Deviation (RMSD) of the ligand relative to its starting docked pose. A stable RMSD plot (e.g., fluctuating below 2-3 Å) over the course of the simulation provides strong evidence that the binding pose is stable.[25][26] The persistence of key hydrogen bonds identified during docking should also be monitored. A ligand that remains stably bound throughout the simulation is considered a high-confidence hit.

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-stage in silico workflow for the identification of promising this compound derivatives. By integrating structure-based virtual screening with critical ADMET filtering and advanced MD-based validation, this cascade provides a robust framework for prioritizing compounds for chemical synthesis and subsequent in vitro biological evaluation. The causality-driven protocols described herein are designed to maximize the probability of success by ensuring that only the most promising, stable, and druglike candidates are advanced, thereby accelerating the drug discovery pipeline and efficiently focusing laboratory resources.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][19][20]

  • Bhattacharjee, B., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Omics Data. Springer. [Link][17][18]

  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot Blog. [Link][14]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link][21]

  • Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger Whitepaper. [Link][7]

  • Macs in Chemistry. (2023). Virtual screening/Docking workflow. [Link][8]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link][15]

  • Pinzi, L., & Rastelli, G. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(15), 4883-4896. [Link][24]

  • Guedes, I. A., et al. (2021). Key Topics in Molecular Docking for Drug Design. Expert Opinion on Drug Discovery, 16(1), 1-14. [Link][11]

  • Sygnature Discovery. (n.d.). Virtual Screening. [Link][27]

  • ResearchGate. (2022). Brief Introduction to In-Silico Drug Discovery Process and Virtual Screening Method. [Link][9]

  • GROMACS forums. (2022). Validation of MD simulation results. [Link][26]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5399. [Link][3]

  • Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. [Link][4]

  • Chaban, T. I., et al. (2019). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67, 1035-1043. [Link][5]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLOS ONE, 18(10), e0292211. [Link][13]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link][6]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Thiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. As a bioisostere of purine, this fused ring system is a core component of molecules with a wide range of biological activities, including potential antitumor and kinase inhibitory properties. The 2-amino substitution on this scaffold provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This comprehensive guide provides detailed protocols and scientific insights into the synthesis of Thiazolo[4,5-c]pyridin-2-amine. The methodologies described are designed for researchers and scientists in both academic and industrial settings, with a focus on explaining the underlying chemical principles and providing practical, step-by-step procedures.

Synthetic Strategies: An Overview

The construction of the this compound core primarily relies on the annulation of a thiazole ring onto a pre-existing pyridine backbone. The key challenge lies in the regioselective formation of the [4,5-c] isomer over other possibilities, such as the [4,5-b] or [5,4-b] systems. The choice of starting materials and reaction conditions is therefore critical. The most common and effective strategies involve the cyclization of appropriately substituted pyridine derivatives.

This guide will focus on two primary, reliable methods for the synthesis of this compound:

  • Direct Cyclization of 3-Amino-4-chloropyridine with Thiourea: A robust and straightforward approach involving the condensation and cyclization of a commercially available pyridine derivative.

  • Oxidative Cyclization of Pyridin-3-ylthiourea: An alternative route that begins with 3-aminopyridine and proceeds through an intermediate thiourea, which is then cyclized.

Method 1: Synthesis via 3-Amino-4-chloropyridine and Thiourea

This method is often preferred due to the ready availability of the starting materials and the generally clean reaction profile. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by a sulfur nucleophile from thiourea, followed by an intramolecular cyclization to form the fused thiazole ring.

Reaction Mechanism

The reaction is believed to proceed in two main steps. First, one of the amino groups of thiourea acts as a nucleophile, attacking the C4 position of 3-amino-4-chloropyridine and displacing the chloride. This forms an S-(3-amino-4-pyridinyl)isothiouronium intermediate. The second step is an intramolecular cyclization, where the amino group at the C3 position of the pyridine ring attacks the electrophilic carbon of the isothiourea moiety, eliminating ammonia and forming the 2-aminothiazolo[4,5-c]pyridine product.

G cluster_0 Overall Reaction cluster_1 Reaction Workflow 3-Amino-4-chloropyridine This compound 3-Amino-4-chloropyridine->this compound + Thiourea Heat Thiourea start Start reactants Mix 3-Amino-4-chloropyridine and Thiourea in a suitable solvent (e.g., DMF or Ethanol) start->reactants heat Heat the mixture (e.g., 100-120 °C) reactants->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Cool, precipitate with water, filter the solid monitor->workup purify Recrystallize or perform column chromatography workup->purify end Obtain pure This compound purify->end

Caption: Reaction scheme and workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Amino-4-chloropyridine (1.0 eq)

  • Thiourea (1.2 eq)

  • Dimethylformamide (DMF) or Ethanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-4-chloropyridine (1.0 eq) and thiourea (1.2 eq).

  • Add a suitable solvent such as dimethylformamide (DMF) or ethanol to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water and then with a small amount of cold ethanol.

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Method 2: Synthesis via Oxidative Cyclization of Pyridin-3-ylthiourea

This alternative route starts from the readily available 3-aminopyridine. The key steps are the formation of an intermediate pyridin-3-ylthiourea, followed by an oxidative cyclization to yield the desired product. This method avoids the use of a halogenated pyridine starting material.

Reaction Mechanism

The synthesis begins with the formation of pyridin-3-ylthiourea from 3-aminopyridine. This can be achieved by reacting 3-aminopyridine with an isothiocyanate precursor, such as benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group. The subsequent step is an oxidative cyclization of the pyridin-3-ylthiourea. This is typically carried out using an oxidizing agent like bromine in a suitable solvent. The bromine promotes the electrophilic cyclization of the thiourea onto the C4 position of the pyridine ring, followed by elimination to form the aromatic thiazole ring.

G cluster_0 Overall Reaction cluster_1 Reaction Workflow 3-Aminopyridine Pyridin-3-ylthiourea 3-Aminopyridine->Pyridin-3-ylthiourea 1. Benzoyl isothiocyanate 2. NaOH This compound Pyridin-3-ylthiourea->this compound Br2, AcOH start Start step1 Synthesize Pyridin-3-ylthiourea from 3-Aminopyridine start->step1 step2 Dissolve Pyridin-3-ylthiourea in Acetic Acid step1->step2 step3 Add Bromine dropwise at low temperature step2->step3 step4 Stir at room temperature step3->step4 workup Neutralize with base, extract with organic solvent step4->workup purify Purify by crystallization or chromatography workup->purify end Obtain pure This compound purify->end

Caption: Reaction scheme and workflow for the oxidative cyclization route.

Detailed Experimental Protocol

Part A: Synthesis of Pyridin-3-ylthiourea

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Benzoyl isothiocyanate (1.05 eq)

  • Acetone

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) solution (e.g., 10%)

Procedure:

  • Dissolve 3-aminopyridine (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add benzoyl isothiocyanate (1.05 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Collect the precipitated N-benzoyl-N'-(pyridin-3-yl)thiourea by filtration.

  • To a suspension of the N-benzoyl-N'-(pyridin-3-yl)thiourea in water, add 10% aqueous NaOH solution and heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

  • Cool the solution and neutralize with 10% HCl to precipitate the pyridin-3-ylthiourea.

  • Collect the product by filtration, wash with water, and dry.

Part B: Oxidative Cyclization to this compound

Materials:

  • Pyridin-3-ylthiourea (1.0 eq)

  • Glacial acetic acid

  • Bromine (1.1 eq)

  • Sodium thiosulfate solution

  • Ammonium hydroxide solution

Procedure:

  • Suspend pyridin-3-ylthiourea (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any residual bromine.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields are highly dependent on the specific reaction conditions and purification methods.

Parameter Method 1: From 3-Amino-4-chloropyridine Method 2: Oxidative Cyclization
Starting Material 3-Amino-4-chloropyridine3-Aminopyridine
Key Reagents ThioureaBenzoyl isothiocyanate, Bromine
Solvent DMF or EthanolAcetone, Acetic Acid
Reaction Temperature 100-120 °C0 °C to Room Temperature
Reaction Time 4-6 hours12-16 hours (for cyclization)
Typical Yield 60-75%50-65%

Troubleshooting and Key Considerations

  • Isomer Formation: The primary challenge in the synthesis of thiazolopyridines is controlling the regioselectivity. Careful selection of starting materials, such as 3-amino-4-chloropyridine for Method 1, is crucial for obtaining the desired [4,5-c] isomer.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The crude product may contain unreacted starting materials or byproducts. Recrystallization is often effective for purification, but column chromatography may be necessary to achieve high purity.

  • Safety: Bromine is a hazardous and corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the methods outlined in this guide. The choice between the two protocols will depend on the availability of starting materials, desired scale, and laboratory capabilities. By understanding the underlying chemical principles and following the detailed procedures, researchers can successfully synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]

  • Radulescu, C., et al. (2018). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. [Link]

  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • Chaban, T. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • Iaroshenko, V. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337-2346. [Link]

Application Note: Structural Elucidation of Thiazolo[4,5-c]pyridin-2-amine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its fused ring system, containing both a pyridine and a thiazole moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[2] Accurate structural characterization is paramount for ensuring the identity and purity of this molecule in any research or development pipeline. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and expected outcomes.

The molecular formula of this compound is C₆H₅N₃S, with a molecular weight of 151.19 g/mol .[3][4] The structural analysis detailed herein provides a robust methodology for the unambiguous confirmation of this compound.

Predicted NMR and Mass Spectrometry Data

Due to a lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.50d~5.0H-4
~7.80d~5.0H-5
~7.50s (broad)--NH₂
~7.20s-H-7

¹³C NMR (100 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)Assignment
~168C-2
~155C-7a
~145C-4
~135C-5
~120C-3a
~115C-7

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆. The broadness of the -NH₂ peak is due to quadrupole broadening and exchange with trace amounts of water in the solvent.[5][6]

Structural Diagram for NMR Assignments:

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Predicted High-Resolution Mass Spectrum (ESI+):

Predicted m/zProposed Fragment IonNotes
152.0277[M+H]⁺Protonated molecular ion (C₆H₆N₃S⁺)
125.0171[M+H - HCN]⁺Loss of hydrogen cyanide from the pyridine ring[7]
98.0066[M+H - HCN - HCN]⁺Subsequent loss of HCN
85.0012[C₃H₃NS]⁺Thiazole ring fragment[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality data.

For NMR Spectroscopy:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and helps to resolve N-H protons.[8]

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

For Mass Spectrometry:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[7]

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (zg30 or equivalent)

  • Number of Scans: 16-64 (adjust as needed for desired signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 4 seconds

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or equivalent)

  • Number of Scans: 1024 or more (as this is a less sensitive nucleus)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1.5 seconds

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

Mass Spectrometry Data Acquisition

The following parameters are recommended for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for polar molecules, typically producing protonated molecules [M+H]⁺ with minimal fragmentation.[7][9]

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[7]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS System (ESI+):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: 50-500 m/z

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the structural elucidation of this compound.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_output Output sample This compound dissolve_nmr Dissolve in DMSO-d6 sample->dissolve_nmr dissolve_ms Dissolve and Dilute in MeOH/ACN sample->dissolve_ms nmr_acq NMR Spectrometer (¹H and ¹³C) dissolve_nmr->nmr_acq ms_acq LC-MS (ESI+) dissolve_ms->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ms_data Mass Spectrum ms_acq->ms_data interpretation Structural Interpretation nmr_data->interpretation ms_data->interpretation structure_confirm Structure Confirmation interpretation->structure_confirm

Caption: General workflow for the structural analysis of this compound.

Interpretation of NMR Data:

  • The ¹H NMR spectrum is expected to show three distinct aromatic proton signals and a broad singlet for the amine protons. The coupling pattern of the pyridine protons (H-4 and H-5) should be a characteristic doublet of doublets, confirming their ortho relationship.

  • The ¹³C NMR spectrum should display six unique carbon signals, consistent with the molecular structure. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms.

Interpretation of Mass Spectrometry Data:

  • The primary goal of the ESI-MS analysis is to confirm the molecular weight of the compound. The presence of a strong signal at the predicted m/z for the protonated molecule, [M+H]⁺, provides strong evidence for the correct molecular formula.

  • Tandem MS (MS/MS) can be employed to further confirm the structure by inducing fragmentation of the molecular ion. The observation of characteristic fragment ions, such as the loss of HCN from the pyridine ring, would provide additional structural confirmation.[7] The fragmentation of aromatic amines often involves alpha-cleavage.[10]

Conclusion

The combination of NMR and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. By following the detailed protocols and utilizing the predicted spectral data presented in this application note, researchers can confidently confirm the identity and purity of this important heterocyclic compound, thereby ensuring the integrity of their downstream applications in drug discovery and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20644807,[4][7]Thiazolo[4,5-b]pyridin-2-amine. Available from: [Link]

  • SpectraBase. This compound, N-phenyl-. Available from: [Link]

  • Khan, K. M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available from: [Link]

  • Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative. Available from: [Link]

  • Khan, K. M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available from: [Link]

  • O'Connor, P. B., & Costello, C. E. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of mass spectrometry : JMS. Available from: [Link]

  • Abdel-Ghani, N. T., & El-Sayed, W. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry. Available from: [Link]

  • ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation... Available from: [Link]

  • ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • Sonawane, S. A., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. Available from: [Link]

  • Löffler, S., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available from: [Link]

  • Kagalwala, H. N., et al. (2020). Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society. Available from: [Link]

  • Journal IRJPAC. View of Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. Available from: [Link]

  • precisionFDA. 2-AMINO-4,5,6,7-TETRAHYDROTHIAZOLO(5,4-C)PYRIDINE. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information Green synthesis and characterisation of novel[4][7][11]thiadiazolo/benzo[11][12]thiazolo[3,2- a]pyrimidines vi. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry of Heterocyclic Compounds. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Thiazolo[4,5-d]pyridines. Available from: [Link]

  • Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • ACS Omega. Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • BioImpacts. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening agains. Available from: [Link]

  • News of Pharmacy. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Available from: [Link]

  • YouTube. Electrospray ionization. Available from: [Link]

  • Molbase. 17899-48-8 Name: Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-5-methyl. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Semantic Scholar. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Available from: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Available from: [Link]

Sources

Application Note: High-Throughput Screening and Potency Determination of Thiazolo[4,5-c]pyridin-2-amine Derivatives Using a Luminescence-Based Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most significant classes of therapeutic targets in modern drug discovery.[3][4] The thiazole structural motif is a versatile framework present in many bioactive compounds and has garnered considerable interest for its potential to interact with and inhibit various protein kinases.[5][6][7] This application note provides a comprehensive guide and a detailed protocol for determining the inhibitory potential of a novel class of compounds, Thiazolo[4,5-c]pyridin-2-amine derivatives, against a target protein kinase. We describe a robust, high-throughput luminescence-based assay that quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed phosphorylation.[8] The methodologies outlined herein are designed to be broadly applicable for the primary screening, potency determination (IC50), and selectivity profiling of kinase inhibitors.

Introduction: The Rationale for Targeting Kinases

The human genome encodes over 500 protein kinases, collectively known as the kinome, which function as key nodes in complex signaling networks that govern cell growth, differentiation, metabolism, and survival.[3] These enzymes catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a post-translational modification known as phosphorylation.[1] This process acts as a molecular switch, modulating protein function and signal propagation. Aberrant kinase activity is a frequent driver of oncogenesis, making kinase inhibitors a cornerstone of targeted cancer therapy.[9]

The this compound scaffold represents a "privileged structure" in medicinal chemistry, with related analogs demonstrating potent inhibition of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] The successful development of these inhibitors relies on robust and reproducible bioassays to quantify their potency and selectivity. This guide focuses on an in vitro biochemical assay format chosen for its high sensitivity, scalability for high-throughput screening (HTS), and reduced risk of compound interference compared to some fluorescence-based methods.[8][12]

The Target Pathway: CDK4/6 and the Cell Cycle

To provide a relevant biological context, we will consider the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.[13] Dysregulation of this pathway is common in breast cancer and other malignancies.[14] Thiazole-containing derivatives have shown significant promise as inhibitors of CDK4 and CDK6.[15] The diagram below illustrates this pathway and the therapeutic point of intervention.

CDK46_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Growth_Factors->CyclinD CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD Binds & Activates E2F E2F Transcription Factors CDK46_CyclinD->E2F Phosphorylates Rb, releasing E2F Releases Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CyclinD->Rb_E2F Phosphorylates Rb Rb Retinoblastoma Protein (Rb) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Releases pRb Phosphorylated Rb (pRb) Inhibitor This compound Derivative Inhibitor->CDK46_CyclinD Inhibition

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by this compound derivatives.

Principle of the Luminescence-Based Kinase Assay

The protocol described utilizes the principle of quantifying enzymatic activity by measuring the production of Adenosine Diphosphate (ADP), a universal byproduct of the kinase reaction (ATP → ADP + Phosphorylated Substrate). This approach offers broad applicability across different kinases without needing a substrate-specific phospho-antibody.[1] The assay is performed in two steps:

  • Kinase Reaction: The target kinase, a specific substrate, ATP, and the test inhibitor are incubated together. The amount of ADP produced is directly proportional to the kinase activity.

  • ADP Detection: After the kinase reaction, a detection reagent is added. This reagent first stops the enzymatic reaction and depletes any remaining ATP. A second component then converts the generated ADP back into ATP, which fuels a luciferase/luciferin reaction to produce a stable luminescent signal.[16] The intensity of the light is directly proportional to the initial kinase activity. An effective inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[8][16]

Experimental Workflow and Protocols

A successful kinase inhibition assay requires careful planning and execution. The general workflow involves preparing reagents, performing the kinase reaction in the presence of serially diluted inhibitors, detecting the signal, and analyzing the data to determine potency.

General Experimental Workflow

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (384-well plate) cluster_detection Phase 3: Signal Detection & Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilution of This compound Inhibitor in DMSO A->B C Prepare Kinase and Substrate/ATP Solutions A->C F Initiate Reaction by Adding Substrate/ATP Mixture C->F D Dispense Inhibitor Dilutions and DMSO Controls to Plate E Add Kinase Solution (Pre-incubation Step) D->E E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP (Add Detection Reagent 1) G->H I Convert ADP to ATP & Generate Luminescence (Add Detection Reagent 2) H->I J Measure Luminescence (Plate Reader) I->J K Data Analysis: Calculate % Inhibition & Determine IC50 J->K

Caption: High-level workflow for the kinase inhibition assay, from preparation to data analysis.

Materials and Reagents
  • Kinase: Purified, active target kinase (e.g., CDK6/CycD3).

  • Substrate: Appropriate peptide or protein substrate (e.g., a peptide derived from Rb).

  • Inhibitors: this compound derivatives and a known control inhibitor (e.g., Palbociclib for CDK6).

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[8]

  • Detection Kit: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Solvent: DMSO, molecular biology grade.

  • Hardware: Black, opaque, flat-bottom 384-well assay plates; multichannel pipettors; plate reader capable of measuring luminescence.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL. All additions should be performed with calibrated pipettes.

Step 1: Reagent Preparation

  • Inhibitor Plate Preparation:

    • Create a 10-point, 1:3 serial dilution of each this compound derivative in 100% DMSO. Start with a high concentration (e.g., 1 mM).

    • Include wells with 100% DMSO to serve as the "no inhibitor" (100% activity) control.[8]

    • Include a known potent inhibitor for the target kinase as a positive control for inhibition.

    • Transfer 2.5 µL of each inhibitor dilution and control from the DMSO plate to the final assay plate.

  • Kinase Solution:

    • Dilute the target kinase to a 2X working concentration in the assay buffer. The optimal concentration must be determined empirically but should result in approximately 10-30% conversion of ATP to ADP in the final reaction.

  • Substrate/ATP Solution:

    • Prepare a 2X working solution containing both the kinase substrate and ATP in the assay buffer.

    • The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

Step 2: Kinase Reaction

  • Inhibitor Pre-incubation:

    • Add 2.5 µL of the 2X kinase solution to each well of the assay plate containing the diluted inhibitors and controls.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[8]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to all wells.

    • Mix the plate thoroughly for 1 minute.

    • Incubate the reaction at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the reaction.

Step 3: ADP Detection and Data Acquisition

  • Stop Reaction and Deplete ATP:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[8]

  • Generate Luminescent Signal:

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8]

  • Measure Luminescence:

    • Measure the raw luminescence units (RLU) for each well using a plate reader.

Data Analysis and Interpretation

The goal of data analysis is to convert raw luminescence data into a quantitative measure of inhibitor potency, the IC50 value.

Data Analysis Pipeline

Caption: A flowchart outlining the steps for processing raw data to determine the final IC50 value.

Calculating IC50
  • Determine Controls:

    • Max Signal (0% Inhibition): Average the RLU from the DMSO-only wells.

    • Min Signal (100% Inhibition): Average the RLU from wells with a saturating concentration of the control inhibitor or from "no enzyme" control wells.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • Generate Dose-Response Curve:

    • Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter sigmoidal dose-response curve.[17]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as determined from the fitted curve.[18]

Example Data Presentation

The inhibitory activity of novel compounds should be summarized in a clear, tabular format for easy comparison.

Compound IDTarget KinaseIC50 (nM)
TZP-001 CDK6/CycD315
TZP-002 CDK6/CycD3250
TZP-003 CDK6/CycD38
Palbociclib (Control) CDK6/CycD311
Staurosporine (Control) CDK6/CycD35

Table 1: Hypothetical inhibitory activity of this compound (TZP) derivatives against a target kinase. Palbociclib, a selective CDK4/6 inhibitor, and Staurosporine, a non-selective kinase inhibitor, are included as controls for comparison.[8][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Z'-factor, but low signal-to-background Insufficient kinase activity or incubation time.Optimize enzyme concentration and/or reaction time to achieve 10-30% ATP conversion.
Data points are highly variable Pipetting errors; improper mixing; reagent instability.Use calibrated pipettes; ensure thorough mixing at each step; prepare reagents fresh.
IC50 curve has a shallow slope or does not reach 100% inhibition Compound has low potency; compound insolubility at high concentrations; non-specific inhibition.[12]Extend the concentration range; check compound solubility in assay buffer; consider alternative assay formats to rule out interference.
False positives/negatives Compound interferes with the detection chemistry (e.g., luciferase inhibition or enhancement).[12]Run a counterscreen with no kinase to check for direct effects of the compound on the ADP detection reagents.

Conclusion

The luminescence-based kinase assay protocol detailed in this application note provides a robust, sensitive, and high-throughput method for characterizing the inhibitory activity of this compound derivatives. By carefully optimizing reaction conditions and including appropriate controls, researchers can reliably determine inhibitor potency (IC50) and generate high-quality, reproducible data essential for advancing kinase-targeted drug discovery programs. This method serves as a foundational tool for structure-activity relationship (SAR) studies and for profiling inhibitor selectivity across the human kinome.

References

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology website. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]

  • Smalley, J. P., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

  • Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]

  • Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from RSC Advances. [Link]

  • Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Muslim, O. T., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. Journal of Population Therapeutics and Clinical Pharmacology, 30(14), e219–e229. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • AACR. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from AACR website. [Link]

  • Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from ResearchGate. [Link]

  • Mueller, D., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5396. [Link]

  • ACS Publications. (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Retrieved from Journal of Medicinal Chemistry. [Link]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100863. [Link]

Sources

Application Notes and Protocols for Thiazolo[4,5-c]pyridin-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiazolo[4,5-c]pyridin-2-amine as a Privileged Scaffold in Oncology Research

The this compound core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry and oncology drug discovery. Its rigid, planar structure, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective inhibitors of various protein kinases and other key enzymes implicated in cancer progression. Derivatives of this and related thiazolopyridine/pyrimidine scaffolds have demonstrated significant anti-proliferative activity across a wide range of cancer cell lines, establishing this chemical class as a "privileged scaffold" for the development of novel anti-cancer agents.[1][2][3]

This guide provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a robust framework for evaluating the anti-cancer potential of this promising class of compounds.

Mechanisms of Action: Targeting Key Oncogenic Signaling Pathways

This compound derivatives exert their anti-cancer effects by modulating the activity of several critical signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action identified to date include the inhibition of key protein kinases such as Cyclin-Dependent Kinases (CDK4/6), c-KIT, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

Inhibition of the Cyclin D-CDK4/6-Rb Pathway

The Cyclin D-CDK4/6-Rb pathway is a central regulator of the G1-S phase transition in the cell cycle.[1] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound derivatives have been developed as potent and selective inhibitors of CDK4 and CDK6.[1][4] By blocking the kinase activity of CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.

CDK4_6_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds CyclinD_CDK46 Cyclin D-CDK4/6 Complex Receptor->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) Rb_E2F Rb-E2F Complex E2F E2F pRb->E2F releases Gene_Expression S-Phase Gene Expression E2F->Gene_Expression activates Rb_E2F->E2F sequesters Cell_Cycle_Progression G1 to S Phase Progression Gene_Expression->Cell_Cycle_Progression Thiazolo_Inhibitor This compound Derivative Thiazolo_Inhibitor->CyclinD_CDK46 inhibits

Figure 1: Simplified diagram of the CDK4/6-Rb signaling pathway and its inhibition by this compound derivatives.

Inhibition of c-KIT Signaling

The c-KIT receptor tyrosine kinase is a key driver in several malignancies, most notably gastrointestinal stromal tumors (GIST).[5][6] Ligand (Stem Cell Factor, SCF) binding to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[7][8] These pathways promote cell survival, proliferation, and migration. Certain Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, capable of overcoming resistance to existing therapies like imatinib.[9]

cKIT_Pathway cluster_downstream Downstream Signaling SCF Stem Cell Factor (SCF) cKIT_receptor c-KIT Receptor SCF->cKIT_receptor binds Dimerization Dimerization & Autophosphorylation cKIT_receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK STAT STAT Pathway Dimerization->STAT Thiazolo_Inhibitor This compound Derivative Thiazolo_Inhibitor->Dimerization inhibits Akt Akt PI3K->Akt Cell_Outcomes Cell Proliferation, Survival, Migration Akt->Cell_Outcomes RAS_RAF_MEK_ERK->Cell_Outcomes STAT->Cell_Outcomes

Figure 2: Overview of the c-KIT signaling pathway and its inhibition.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is one of the most common aberrations in human cancers.[10][11] Upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt.[12] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. The thiazolopyridine scaffold has been utilized to develop inhibitors that target components of this pathway, including PI3K itself.[9]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream_Targets Cell_Outcomes Cell Growth, Proliferation, Survival, Angiogenesis mTOR->Cell_Outcomes Downstream_Targets->Cell_Outcomes Thiazolo_Inhibitor This compound Derivative Thiazolo_Inhibitor->PI3K inhibits Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Western_Blot Target Engagement Assay (Western Blot) Cell_Culture->Western_Blot Cell_Cycle_Analysis Mechanism of Action Assay (Cell Cycle Analysis) Cell_Culture->Cell_Cycle_Analysis MTT_Assay->Western_Blot Based on IC50 MTT_Assay->Cell_Cycle_Analysis Based on IC50 Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Figure 4: A typical experimental workflow for evaluating novel anti-cancer compounds.

Protocol 1: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Analysis of Target Engagement by Western Blotting (CDK4/6 Pathway Example)

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol describes how to assess the inhibition of the CDK4/6 pathway by measuring the phosphorylation status of its downstream target, Rb.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-CDK4, anti-CDK6, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total Rb and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb at different compound concentrations.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the this compound derivative at the IC50 concentration for 24 or 48 hours. Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Structure-Activity Relationship (SAR) Insights

The anti-cancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Substitution on the Pyridine Ring: The introduction of various substituents on the pyridine ring can significantly impact potency and selectivity. For CDK4/6 inhibitors, incorporating a basic amine-containing group, such as a piperazine, has been shown to enhance potency. [4]* Modifications at the 2-amino position: The 2-amino group is a key interaction point with the hinge region of many kinases. Acylation or alkylation of this group can modulate the binding affinity and selectivity profile of the compound.

  • Aryl Substituents: The presence of aryl groups at other positions of the thiazolopyridine scaffold can influence pharmacokinetic properties and provide additional interactions within the target's binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anti-cancer therapeutics. Its ability to be readily functionalized allows for the fine-tuning of inhibitory activity against a range of oncogenic targets. The protocols and data presented in this guide provide a robust starting point for researchers seeking to explore the potential of this exciting class of compounds. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring their efficacy in in vivo models, and identifying novel cancer-relevant targets for this privileged scaffold.

References

  • Schematic representation of the PI3K/AKT signaling pathway in different cancers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 4, 2026, from [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology. Retrieved January 4, 2026, from [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. (2022). Frontiers in Oncology. Retrieved January 4, 2026, from [Link]

  • c-KIT mediated signaling pathways. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. (2013). International Journal of Biological Sciences. Retrieved January 4, 2026, from [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. (2013). International Journal of Biological Sciences, 9(5), 487-495. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). European Journal of Medicinal Chemistry Reports. Retrieved January 4, 2026, from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). Pharmaceuticals. Retrieved January 4, 2026, from [Link]

  • Schematic representation of the structure of c-kit. The extra-cellular... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2008). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). RSC Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). Molecules. Retrieved January 4, 2026, from [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
  • Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. (2011). American Journal of Biochemistry and Biotechnology. Retrieved January 4, 2026, from [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). PubMed. Retrieved January 4, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. (2022). Acta Scientific. Retrieved January 4, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved January 4, 2026, from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). International Journal of Molecular Sciences. Retrieved January 4, 2026, from [Link]

Sources

Application of Thiazolo[4,5-c]pyridin-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of the Thiazolo[4,5-c]pyridine Scaffold in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a variety of biological targets — is a cornerstone of modern medicinal chemistry. The thiazolo[4,5-c]pyridine core and its related isomers represent one such scaffold, demonstrating remarkable versatility and potent activity across a range of therapeutic areas, most notably in oncology. This guide provides a detailed exploration of this scaffold's application, focusing on its successful implementation in the design of kinase inhibitors, complete with synthetic protocols and methods for biological evaluation.

The Thiazolo-Pyridine Scaffold: A Versatile Kinase Hinge-Binder

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases is a primary target for small molecule inhibitors. The thiazolo-pyridine scaffold has emerged as a highly effective "hinge-binding" motif. The nitrogen atoms within the fused ring system are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase "hinge region," which connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for high-potency inhibition.

Derivatives of this scaffold have been successfully developed as inhibitors for a multitude of kinases, including:

  • Cyclin-Dependent Kinases (CDK4/6): Essential for cell cycle regulation, their inhibition is a validated strategy for treating certain types of breast cancer.

  • c-KIT: A receptor tyrosine kinase, mutations of which are implicated in gastrointestinal stromal tumors (GIST).

  • Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis; their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.

The specific isomer of the thiazolo-pyridine core (e.g., [4,5-c], [4,5-b], [5,4-b]) can influence the precise vector and geometry of substituents, allowing for fine-tuning of selectivity and potency against different kinase targets.

Mechanism of Action: CDK4/6 Inhibition

The following diagram illustrates the general principle of how a thiazolo-pyridine-based inhibitor docks into the ATP binding site of a kinase like CDK6. The core scaffold forms hydrogen bonds with the hinge region, while appended functionalities can be modified to occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.

cluster_0 CDK6 ATP Binding Site hinge Hinge Region (e.g., Val101) gatekeeper Gatekeeper Residue (e.g., Thr107) d_loop DFG Motif (Asp204) hydrophobic_pocket Hydrophobic Pocket inhibitor Thiazolo-Pyridine Scaffold inhibitor->hinge H-Bonds substituent1 R1 Group inhibitor->substituent1 substituent2 R2 Group inhibitor->substituent2 substituent1->hydrophobic_pocket Van der Waals Interactions substituent2->d_loop Potential Interactions

Caption: General binding mode of a thiazolo-pyridine inhibitor in a kinase ATP pocket.

Synthesis Protocols for Thiazolo-Pyridine Derivatives

The synthesis of thiazolo-pyridine derivatives is modular, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). Below is a representative protocol for the synthesis of a key intermediate, N-phenylthiazolo[5,4-b]pyridin-2-amine, which can be further functionalized. This method is adapted from procedures involving the coupling of 3-amino-2-chloropyridine with an isothiocyanate.

Protocol 2.1: Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine

Rationale: This protocol employs a condensation and intramolecular cyclization reaction. The thiourea formed in situ from 3-amino-2-chloropyridine and phenyl isothiocyanate undergoes a nucleophilic attack on the carbon bearing the chlorine atom, leading to ring closure and formation of the fused heterocyclic system. The choice of a high-boiling point, inert solvent like sabinene or N,N-Dimethylformamide (DMF) is crucial to drive the reaction to completion.

Materials:

  • 3-amino-2-chloropyridine

  • Phenyl isothiocyanate

  • Sabinene (or DMF)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add 3-amino-2-chloropyridine (1.0 eq).

  • Add sabinene or DMF (approx. 10 mL per gram of starting material).

  • Add phenyl isothiocyanate (1.1 eq) to the solution.

  • Heat the reaction mixture to 110-130 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-16 hours. 6

Application Notes & Protocols: Molecular Docking Simulation of Thiazolo[4,5-c]pyridin-2-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of Thiazolo[4,5-c]pyridin-2-amine with its potential protein targets. The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide array of biological targets and exhibition of diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide offers a detailed, step-by-step protocol, from target selection and preparation to ligand setup, docking execution, and results analysis. It emphasizes the rationale behind key procedural choices to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[2][3] This method is instrumental in identifying potential drug candidates by estimating their binding affinity and elucidating the types of interactions with receptor atoms.[4] The core of the this compound structure is a fused heterocyclic system that presents a unique electronic and steric profile, making it an attractive candidate for drug discovery.[1] Derivatives of the broader thiazolopyridine class have shown promise as inhibitors of various kinases and other enzymes.[5][6][7]

The primary objectives of docking this compound are:

  • Hit Identification: To screen for potential protein targets by predicting favorable binding interactions.

  • Binding Mode Prediction: To understand the specific orientation and conformation of the ligand within the active site of a known target.

  • Lead Optimization: To guide the chemical modification of the this compound scaffold to enhance binding affinity and selectivity.

Pre-Docking Preparations: Foundational Steps for a Validated Simulation

The accuracy of a molecular docking simulation is critically dependent on the meticulous preparation of both the protein receptor and the ligand.

Target Protein Selection and Preparation

2.1.1. Rationale for Target Selection: The choice of a protein target should be based on existing biological data or hypotheses. For this compound and its analogs, relevant targets could include kinases, proteases, or other enzymes implicated in diseases like cancer or microbial infections.[5][8] For this protocol, we will consider a hypothetical kinase as the target protein.

2.1.2. Protocol: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB). It is preferable to select a high-resolution crystal structure with a co-crystallized ligand, which can be used for validating the docking protocol.[9][10]

  • Clean the PDB File:

    • Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[11][12]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[12]

    • Inspect for and repair any missing residues or loops using molecular modeling software like ChimeraX or Maestro.[11][13]

  • Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added computationally.[4][14] This step is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Assign Partial Charges: Assign appropriate partial charges to all protein atoms using a standard force field (e.g., AMBER, CHARMM).[4][13] This is essential for accurately calculating electrostatic interactions.

  • Define the Binding Site (Grid Generation): The search space for the docking algorithm must be defined. This is typically a three-dimensional grid box centered on the active site.[15] If a co-crystallized ligand is present, the grid can be centered on its location.

Ligand Preparation

2.2.1. Rationale for Ligand Preparation: The ligand's 3D conformation, charge distribution, and rotatable bonds significantly influence its interaction with the protein. Proper preparation ensures that the ligand is in a chemically correct and energetically favorable state for docking.[4][14]

2.2.2. Protocol: Ligand Preparation for this compound

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from databases like PubChem (CID 20644807) or drawn using chemical drawing software.[16]

  • Convert to 3D and Add Hydrogens: Convert the 2D structure to a 3D conformation and add hydrogen atoms.[17]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]

  • Assign Partial Charges: Calculate and assign partial charges to the ligand atoms (e.g., Gasteiger charges).[18]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds.[18]

Molecular Docking Workflow

The following workflow outlines the core steps of the docking simulation using a widely accessible software package like AutoDock Vina.

Docking Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Target_Selection Target Protein Selection Protein_Prep Protein Preparation (Clean, Add H, Assign Charges) Target_Selection->Protein_Prep Grid_Gen Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D, Add H, Minimize, Assign Charges) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis (Visualization) Docking_Run->Pose_Analysis Energy_Analysis Binding Energy Evaluation (Scoring Function) Pose_Analysis->Energy_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Energy_Analysis->Interaction_Analysis Validation Docking Validation (RMSD, Control Ligand) Interaction_Analysis->Validation

Caption: Molecular Docking Workflow from Preparation to Analysis.

Protocol: Executing the Docking Simulation
  • Input Files: Provide the prepared protein (PDBQT format for AutoDock) and ligand (PDBQT format) files to the docking software.

  • Configuration File: Create a configuration file that specifies the input files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness of the search).

  • Run Simulation: Execute the docking run. The software will systematically explore different conformations and orientations of the ligand within the defined binding site.[19]

  • Output: The program will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (scoring function values).[20]

Post-Docking Analysis and Validation: Interpreting the Results

A critical aspect of molecular docking is the careful analysis and validation of the results.[21]

Analysis of Docking Results

4.1.1. Binding Affinity (Scoring Function): The docking score, typically expressed in kcal/mol, is an estimate of the binding free energy (ΔG).[21] A more negative value indicates a more favorable binding affinity.[21] These scores are used to rank different ligands or different poses of the same ligand.

4.1.2. Binding Pose and Interactions:

  • Visualization: Use molecular visualization software (e.g., PyMOL, ChimeraX, Discovery Studio) to visually inspect the top-ranked binding poses.[20][21]

  • Key Interactions: Identify and analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Electrostatic interactions

    • Pi-stacking

  • 2D Interaction Diagrams: Generate 2D diagrams to clearly visualize the key interacting residues and the nature of the interactions.[22]

Interaction TypeKey Atoms/Residues Involved in this compound
Hydrogen Bond DonorAmine (-NH2) group
Hydrogen Bond AcceptorPyridine nitrogen, Thiazole nitrogen
Aromatic InteractionsThiazole and Pyridine rings
Validation of the Docking Protocol

To ensure the reliability of the docking results, a validation step is essential.[9]

4.2.1. Re-docking of a Co-crystallized Ligand: If a crystal structure with a bound native ligand is available, extract the ligand and re-dock it into the binding site.[9][23]

4.2.2. Root Mean Square Deviation (RMSD): Calculate the RMSD between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9][21][24]

Validation MetricAcceptance CriteriaRationale
RMSD < 2.0 ÅMeasures the deviation between the docked pose and the experimental crystal pose.[9][21][24]
Enrichment AUC > 0.7Assesses the ability to distinguish known active compounds from inactive decoys.[10][23]

Conclusion and Future Directions

Molecular docking provides valuable insights into the potential interactions of this compound with protein targets. The protocols outlined in this guide provide a robust framework for conducting these simulations. It is crucial to remember that docking results are predictive and should be complemented by experimental validation, such as in vitro binding assays. Further computational studies, like molecular dynamics simulations, can also be employed to assess the stability of the predicted ligand-protein complex over time.[9]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • ResearchGate. (2022).
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • ResearchGate. (2013).
  • PLOS Computational Biology. (2025).
  • PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2019).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Michigan State University. (n.d.).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • YouTube. (2020).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • Unknown Source. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases.
  • NIH. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.
  • Unknown Source. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • Benchchem. (n.d.). N-(Piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine.
  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
  • ResearchGate. (2025). (PDF) Synthesis of Thiazolo[4,5-d]pyridines.
  • PubMed. (n.d.).
  • Benchchem. (n.d.). Thiazolo[4,5-c]pyridin-2-ol | 857970-39-9.
  • PMC. (n.d.).
  • BLDpharm. (n.d.). 89786-54-9|this compound.
  • ChemScene. (n.d.). 5-Methyl-4H,5H,6H,7H-[21][24]this compound.

  • PubChem - NIH. (n.d.). [21][24]Thiazolo[4,5-b]pyridin-2-amine.

  • Unknown Source. (n.d.). thiazolo[5, 4-b]pyridin-2-amine, min 97%, 1 gram.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiazolo[4,5-c]pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents. Specifically, the 2-amino substituted isomer, Thiazolo[4,5-c]pyridin-2-amine, is a crucial building block for developing novel therapeutics. However, its synthesis can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource designed to troubleshoot and optimize the synthesis of this important molecule. We will delve into the causality behind experimental choices, offering field-proven insights to enhance yield and purity.

Section 1: Understanding the Core Synthesis Route

A prevalent and effective method for constructing the this compound ring system is through the cyclization of a suitably functionalized pyridine precursor. One of the most reliable approaches involves the reaction of 4-chloro-3-nitropyridine with a thiourea equivalent, followed by reduction of the nitro group and subsequent intramolecular cyclization. An alternative, more direct route, is the oxidative cyclization of N-(pyridin-4-yl)thiourea.

Below is a generalized workflow for a common synthetic pathway.

G cluster_0 Synthetic Pathway Overview A Starting Material (e.g., 4-Aminopyridine) B Step 1: Thiocyanation (e.g., KSCN, Br₂) A->B Reagents C Intermediate (4-Amino-3-thiocyanatopyridine) B->C Formation D Step 2: Intramolecular Cyclization (Acid or Base Catalysis) C->D Conditions E Final Product (this compound) D->E Isolation

Caption: Generalized workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing the this compound core?

A1: There are two main convergent strategies:

  • Building the thiazole ring onto a pre-existing pyridine (Hantzsch-type synthesis): This is often the most common and versatile approach. It typically starts with a 3,4-disubstituted pyridine. A key precursor is 4-amino-3-halopyridine, which can react with a thiourea or an equivalent C-N-S synthon.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide, a classic method for thiazole ring formation.[1]

  • Building the pyridine ring onto a pre-existing thiazole: This is less common for this specific isomer but is a valid strategy for other thiazolopyridines. It involves reacting a 4,5-disubstituted thiazole with reagents that can form the pyridine ring, such as α,β-unsaturated ketones or their equivalents.

Q2: Why is regioselectivity an issue in Thiazolopyridine synthesis?

A2: The pyridine ring has multiple reactive sites. When starting with a monosubstituted or disubstituted pyridine, the cyclization to form the fused thiazole ring can potentially occur in different positions, leading to isomers like Thiazolo[4,5-b], Thiazolo[5,4-b], or the desired Thiazolo[4,5-c] product. Achieving high regioselectivity depends entirely on using starting materials with precisely placed functional groups that direct the cyclization to the desired C4 and C5 positions of the pyridine ring. For example, starting with 4-amino-3-thiocyanatopyridine ensures the correct bond formation for the [4,5-c] isomer.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, recent research has focused on greener synthetic methodologies. This includes the use of microwave irradiation to significantly reduce reaction times and often improve yields compared to conventional heating.[3][4] Additionally, studies have explored using more benign solvents, such as water or ethanol, and catalysts that are more environmentally friendly. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contribute to a greener process by reducing solvent waste and energy consumption.[5]

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction yield is consistently below 30%. What are the primary factors to investigate?

A: Low yield is a common issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, solvent effects, or stoichiometry.

1. Reagent Purity & Stability:

  • Thiourea/Thiocyanate Source: Thiourea can degrade over time, especially if exposed to moisture. Use freshly opened or purified thiourea. Potassium thiocyanate (KSCN) is hygroscopic; ensure it is thoroughly dried before use.

  • Pyridine Starting Material: The purity of your substituted pyridine starting material is critical. Impurities can interfere with the reaction. Verify purity by NMR or LC-MS. 4-aminopyridine derivatives can be sensitive to oxidation.

2. Reaction Conditions:

  • Temperature Control: The intramolecular cyclization step is often the most sensitive to temperature.

    • Too low: The activation energy for cyclization may not be reached, leading to an incomplete reaction.

    • Too high: This can lead to decomposition of the starting material, intermediates, or the final product, resulting in tar formation and complex mixtures. An optimization screen is recommended.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Stopping the reaction too early will leave unreacted starting material, while excessively long reaction times can promote side product formation.

3. Solvent Choice:

  • The polarity of the solvent is crucial. For the cyclization step, polar aprotic solvents like DMF or DMSO are often used as they can effectively solvate ions and facilitate the reaction. However, in some cases, alcohols like ethanol or propan-2-ol under reflux can provide a cleaner reaction profile.[2][6] The choice of solvent can dramatically affect reaction rates and yield.[5]

4. Stoichiometry:

  • In reactions involving reagents like bromine for in-situ thiocyanation, precise stoichiometric control is essential. An excess of bromine can lead to the formation of undesired poly-brominated side products. A slight excess (1.1 to 1.2 equivalents) of the thiourea or thiocyanate source is often beneficial to drive the reaction to completion.

G Start Low Yield Observed Reagent Check Reagent Purity (NMR, LC-MS, Dryness) Start->Reagent Conditions Optimize Reaction Conditions (Temperature, Time) Reagent->Conditions If reagents are pure Solvent Screen Solvents (Polar Aprotic vs. Protic) Conditions->Solvent If conditions are optimal Stoichiometry Verify Stoichiometry (Slight excess of nucleophile) Solvent->Stoichiometry If solvent is suitable End Yield Improved Stoichiometry->End If stoichiometry is correct

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem: Side Product Formation

Q: My TLC and NMR show multiple unexpected spots/peaks. What are the likely side reactions?

A: The formation of impurities often points to competing reaction pathways or product degradation.

  • Dimerization: The aminopyridine starting material can potentially react with itself or intermediates, leading to dimer formation. This is more common at higher concentrations and temperatures.

  • Incomplete Cyclization: The intermediate (e.g., 4-amino-3-thiocyanatopyridine) may be stable under the reaction conditions and fail to cyclize completely. This can be addressed by increasing the temperature or adding a catalyst (acid or base) to promote the final ring-closing step.

  • Over-oxidation: If using an oxidative cyclization method, the oxidant can sometimes react with the pyridine ring or the amino group, leading to undesired oxidized byproducts. Careful control of the oxidant stoichiometry is crucial.

  • Hydrolysis: The thiocyanate intermediate can be susceptible to hydrolysis back to a thiol, especially in the presence of water and at non-neutral pH. Ensure anhydrous conditions are maintained.

Problem: Purification Challenges

Q: The crude product is an oil or a mixture that is difficult to purify by crystallization. What are the best purification strategies?

A: this compound is a polar, basic compound, which can make purification challenging.

  • Column Chromatography: This is the most reliable method.

    • Stationary Phase: Use silica gel as the standard. If the compound sticks irreversibly to silica, consider using alumina (neutral or basic).

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity by adding methanol. To prevent streaking of the basic amine product on the silica column, it is highly recommended to add a small amount of a volatile base, like triethylamine (0.5-1%), to the eluent system.

  • Acid-Base Extraction: As an initial cleanup step, you can dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, should move into the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to a pH > 8, and the product is back-extracted into an organic solvent. This process can effectively remove non-basic impurities.

  • Recrystallization: If a solid is obtained, screen various solvent systems for recrystallization. Good single solvents to try include ethanol, isopropanol, or acetonitrile. For solvent pairs, consider combinations like Dichloromethane/Hexane or Ethanol/Water.

Section 4: Optimized Experimental Protocol

This protocol describes the synthesis via the cyclization of an in-situ generated thiocyanate. It is designed to be a self-validating system with a clear checkpoint.

Synthesis of this compound from 4-Aminopyridine

Step 1: Synthesis of 4-Amino-3-thiocyanatopyridine (Intermediate)

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (5.0 g, 53.1 mmol) in 100 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN) (10.3 g, 106.2 mmol, 2.0 eq.) to the stirred solution.

  • Bromine Addition: Prepare a solution of bromine (2.7 mL, 53.1 mmol, 1.0 eq.) in 20 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will turn from a dark orange/brown to a yellow slurry.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Checkpoint (TLC): Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane). The starting 4-aminopyridine (Rf ≈ 0.2) should be consumed, and a new, more polar spot for the thiocyanate intermediate should appear (Rf ≈ 0.4).

Step 2: Intramolecular Cyclization to this compound

  • Solvent Removal: After confirming the completion of Step 1, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cyclization Conditions: To the resulting crude solid, add 50 mL of concentrated hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4 hours. The solid should dissolve, and the solution will darken.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly and carefully basify the acidic solution by adding aqueous sodium hydroxide (6M NaOH) until the pH is approximately 9-10. A precipitate will form.

    • Stir the resulting slurry in the ice bath for 30 minutes.

  • Isolation & Purification:

    • Collect the solid precipitate by vacuum filtration and wash it with cold water (3 x 20 mL).

    • Dry the crude solid under vacuum.

    • The product can be further purified by recrystallization from ethanol to yield this compound as a light brown or off-white solid.

Section 5: Data Summary Table

The following table summarizes typical reaction parameters and expected outcomes based on literature and experimental optimization.

ParameterCondition/ReagentExpected YieldRationale & Key Considerations
Starting Material 4-Aminopyridine-High purity is essential to avoid side reactions.
Thiocyanating Agent KSCN / Br₂-In-situ generation of thiocyanogen [(SCN)₂]. Precise control of bromine is critical to prevent over-bromination.
Cyclization Catalyst Concentrated HCl60-75%Strong acid protonates the pyridine nitrogen and the cyano group, activating it for nucleophilic attack by the exocyclic amine, thus promoting cyclization.
Cyclization Solvent Water (from aq. HCl)-Provides a polar medium for the ionic reaction mechanism.
Reaction Temperature 0 °C (Thiocyanation), 100-110 °C (Cyclization)-Low temperature for the bromination step controls the reaction rate and selectivity. High temperature is required to overcome the energy barrier for the ring-closing step.
Purification Method Recrystallization (Ethanol) or Column Chromatography>95% PurityThe product's polarity and basicity require careful selection of purification technique. Using triethylamine in the eluent for chromatography is often necessary.

References

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2025). ResearchGate. [Link]

  • Synthetic strategies for thiazolopyridine derivatives. (n.d.). ResearchGate. [Link]

  • Optimization conditions for the synthesis of thiazolopyrimidine 3a. (n.d.). ResearchGate. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). PubMed Central. [Link]

  • Optimization conditions of the reaction in Microwave Irradiation. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). ResearchGate. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis... (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Thiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for thiazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Thiazolopyridine derivatives are of significant interest due to their wide range of biological activities, including anti-hypertensive, anti-cancer, and anti-microbial properties.[1][2] However, their synthesis can present several obstacles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and concerns in thiazolopyridine synthesis.

Q1: I am planning a thiazolopyridine synthesis. What are the most common synthetic routes I should consider?

A1: There are two primary approaches for the synthesis of condensed thiazolopyridines.[3] The first involves the annelation of a thiazole or thiazolidine ring onto a pre-existing pyridine ring.[3] The second approach utilizes pyridine derivatives as starting materials, where functional groups on the pyridine ring are transformed to construct the fused thiazole ring.[3] Multi-component reactions, such as variations of the Hantzsch synthesis, are also popular for their efficiency in constructing the core structure in a single step.[1][4]

Q2: My starting materials, particularly 2-aminothiazole derivatives, seem to be unstable. Is this a known issue?

A2: Yes, the stability of 2-aminothiazole and its derivatives can be a significant challenge. These compounds can be prone to decomposition over time, especially when exposed to air, light, or impurities.[5] Commercially available 2-aminothiazole may contain impurities that can negatively impact your reaction.[5] It is often advisable to purify commercially sourced 2-aminothiazole or synthesize it fresh before use.

Q3: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A3: Side reactions are a common cause of low yields and purification difficulties. In syntheses analogous to the Hantzsch reaction, the formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[6] Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] Other potential side reactions include self-condensation of starting materials and the formation of various unexpected heterocyclic systems depending on the reaction conditions.

Q4: Purification of my thiazolopyridine product is proving to be very difficult. Are there any general tips?

A4: Purification of nitrogen-containing heterocycles like thiazolopyridines can be challenging due to their polarity and potential for interaction with silica gel, leading to peak tailing and poor separation.[7] Strategies to overcome this include using a less acidic stationary phase like alumina, or deactivated silica gel. Modifying the mobile phase with additives like triethylamine can help to reduce tailing by competing for active sites on the silica.[7] In some cases, purification via crystallization or preparative HPLC may be more effective than standard column chromatography.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during thiazolopyridine synthesis.

Problem 1: Consistently Low Yield of the Desired Thiazolopyridine Product

Low yields are a frequent frustration in heterocyclic synthesis. A systematic investigation of potential causes is the most effective way to address this issue.

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Optimize Reaction Conditions check_purity->check_conditions If pure solution_purity Purify or resynthesize starting materials check_purity->solution_purity If impure check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions If optimized solution_conditions Systematically vary temperature, solvent, catalyst, and reaction time check_conditions->solution_conditions If not optimized check_purification Evaluate Purification Protocol check_side_reactions->check_purification If identified solution_side_reactions Adjust stoichiometry, temperature, or use protecting groups check_side_reactions->solution_side_reactions If not identified solution_purification Optimize chromatography or consider alternative purification methods check_purification->solution_purification

Caption: A step-by-step workflow for troubleshooting low reaction yields.

  • Verify the Purity of Starting Materials:

    • Problem: Impurities in starting materials, such as α-haloketones or thiourea derivatives, can inhibit the reaction or lead to unwanted side products. As mentioned, 2-aminothiazole is particularly susceptible to degradation.[5]

    • Solution:

      • Analyze all starting materials by NMR, GC-MS, or LC-MS to confirm their identity and purity.

      • Purify reagents if necessary. For example, 2-aminothiazole can be recrystallized from benzene.[5]

      • Consider synthesizing fresh starting materials if purity is a persistent issue.

  • Optimize Reaction Conditions:

    • Problem: Suboptimal reaction conditions are a common culprit for low yields.

    • Solution: Systematically vary the following parameters:

      • Temperature: Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.

      • Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction kinetics. Screen a range of solvents with varying polarities.

      • Catalyst: If a catalyst is used, its loading and nature are critical. For instance, in some multi-component reactions, the use of a catalyst like silica-supported tungstosilicic acid can significantly improve yields.[8]

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.

  • Investigate and Mitigate Side Reactions:

    • Problem: The formation of byproducts is a primary reason for low yields of the desired product.

    • Solution:

      • Attempt to isolate and characterize major byproducts to understand the competing reaction pathways.

      • To control the formation of regioisomers in Hantzsch-type syntheses, consider modifying the reaction conditions (e.g., pH) as acidic conditions can influence the regioselectivity.[6]

      • If self-condensation of a starting material is an issue, try adding it to the reaction mixture slowly or using a higher dilution.

      • The use of protecting groups on reactive functionalities of the starting materials can prevent unwanted side reactions.

Problem 2: Difficulty in Purifying the Thiazolopyridine Product

Even with a good crude yield, isolating the pure thiazolopyridine can be a major hurdle.

Symptom Potential Cause Recommended Solution
Peak Tailing in Column Chromatography Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.[7]1. Add a competing base: Add a small amount of triethylamine (0.1-1%) to the eluent.[7] 2. Use a different stationary phase: Consider using alumina or a deactivated (end-capped) silica gel. 3. Adjust mobile phase pH: For reverse-phase HPLC, lowering the mobile phase pH can protonate the pyridine nitrogen, improving peak shape.[7]
Co-elution of Product and Impurities Similar polarities of the desired product and byproducts.1. Optimize the mobile phase: Perform a systematic gradient optimization for column chromatography or HPLC. 2. Change the stationary phase: Switching from a standard silica gel to a cyano or phenyl-bonded phase can alter the selectivity.[7] 3. Consider alternative purification techniques: Preparative TLC, preparative HPLC, or crystallization may be more effective.
Product Decomposition on the Column The thiazolopyridine derivative may be unstable on the acidic silica gel.1. Use a neutral stationary phase: Alumina is a good alternative to silica gel. 2. Work quickly and at low temperatures: Avoid prolonged exposure of the compound to the stationary phase.
  • Initial Assessment: Dissolve a small amount of the crude product in a suitable solvent and spot it on a silica gel TLC plate. Develop the plate in a few different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to get an initial idea of the polarity and the number of components.

  • Column Chromatography - Normal Phase:

    • Stationary Phase: Use silica gel as the stationary phase. If significant tailing is observed on the analytical TLC, consider pre-treating the silica gel with a 1% triethylamine solution in the eluent.

    • Mobile Phase: Based on the TLC analysis, choose a solvent system that gives an Rf value of ~0.2-0.3 for the desired product.

    • Procedure:

      • Dry-load the crude product onto a small amount of silica gel.

      • Carefully pack the column and add the dry-loaded sample.

      • Elute the column with the chosen mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

  • Alternative Purification: Crystallization:

    • If the product is a solid, attempt to crystallize it from a suitable solvent or solvent mixture. This can be a highly effective method for obtaining very pure material.

Problem 3: Catalyst Poisoning in Cross-Coupling Reactions

For more advanced thiazolopyridine syntheses involving palladium-catalyzed cross-coupling reactions, catalyst poisoning is a significant concern.

CatalystPoisoning cluster_solutions Mitigation Strategies poison Sulfur and Nitrogen Heteroatoms in Thiazolopyridine coordination Strong Coordination to Palladium poison->coordination catalyst Palladium Catalyst catalyst->coordination deactivation Catalyst Deactivation coordination->deactivation increase_loading Increase Catalyst Loading robust_ligands Use Robust Ligands degas Thoroughly Degas Reaction Mixture

Caption: The mechanism of catalyst poisoning by thiazolopyridine and mitigation strategies.

  • The Cause: The sulfur and nitrogen atoms in the thiazolopyridine ring system possess lone pairs of electrons that can strongly coordinate to the palladium catalyst.[9][10] This coordination blocks the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.[10]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes overcome partial poisoning.

    • Use More Robust Ligands: Electron-rich and sterically bulky phosphine ligands can sometimes bind more strongly to the palladium center and be less susceptible to displacement by the heteroatoms of the substrate.

    • Ensure Rigorous Inert Atmosphere: While not directly related to poisoning by the substrate itself, oxygen can also deactivate palladium catalysts. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Consider Alternative Catalysts: In some cases, switching to a different metal catalyst (e.g., nickel) might be a viable option, as it may have a different susceptibility to poisoning by sulfur and nitrogen heterocycles.

By systematically addressing these common challenges, researchers can significantly improve the success rate of their thiazolopyridine syntheses.

References

  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. Available from: [Link]

  • Process of producing 2-aminothiazole - Google Patents.
  • Methods of synthesis and properties of thiazolopyridines - SciSpace. Available from: [Link]

  • Synthetic strategies for thiazolopyridine derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • (PDF) Methods of synthesis and properties of thiazolopyridines - ResearchGate. Available from: [Link]

  • Recent Trends in Chemistry of Thiazolopyridines | Request PDF - ResearchGate. Available from: [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - NIH. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]

  • Learning from the Hantzsch synthesis. Available from: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Recent Development in the Synthesis of Thiazoles - OUCI. Available from: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. Available from: [Link]

  • Synthesis of 2-aminothiazole derivatives - ResearchGate. Available from: [Link]

  • How does sulfur in thiazole poison Pd catalyst? - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available from: [Link]

  • Chromatography Sample Preparation Guide - Organomation. Available from: [Link]

  • Chromatography: Techniques of Separation - TSI Journals. Available from: [Link]

  • Separation techniques: Chromatography - PMC - NIH. Available from: [Link]

  • Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations - ResearchGate. Available from: [Link]

  • Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations - OUCI. Available from: [Link]

  • ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. - ResearchGate. Available from: [Link]

  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]

  • and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas - ElectronicsAndBooks. Available from: [Link]

  • Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Available from: [Link]

Sources

Technical Support Center: Thiazolo[4,5-c]pyridin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of Thiazolo[4,5-c]pyridin-2-amine and its structural isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

The isomeric nature of thiazolopyridines, such as the thiazolo[4,5-b], [5,4-b], and [4,5-c] pyridin-2-amine series, presents a significant purification hurdle.[1][2][3] Subtle differences in the position of the nitrogen atom within the pyridine ring and the fusion of the thiazole ring lead to compounds with very similar physicochemical properties, making their separation a non-trivial task. This guide offers a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound isomers so difficult?

A: The primary challenge lies in their similar molecular structures. Isomers possess the same molecular weight and formula (C₆H₅N₃S).[4] This results in nearly identical polarity, solubility profiles, and pKa values. The basic amine group and the pyridine nitrogen create a high affinity for polar stationary phases like silica gel, often leading to significant peak tailing and poor resolution during normal-phase chromatography.

Q2: What are the primary purification techniques I should consider for these isomers?

A: A multi-modal approach is often necessary. The most common and effective techniques are:

  • Flash Column Chromatography: The first line of defense for bulk purification, but requires careful method development to achieve separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often the most powerful technique for resolving closely-related isomers, especially on a smaller scale. Reversed-phase HPLC with an acidic modifier is typically the method of choice.[5]

  • Crystallization: An effective method for final polishing if a suitable solvent system can be identified. It can be highly selective for a single isomer, yielding material of very high purity.

Q3: How can I quickly assess the purity and isomeric ratio of my crude reaction mixture?

A: Before attempting any large-scale purification, a thorough analysis of the crude material is essential.

  • Thin-Layer Chromatography (TLC): Use a variety of solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with triethylamine) to get an initial idea of the separation feasibility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most informative technique. It will confirm the presence of isomers (same mass, different retention times) and help in developing a preparative HPLC method.

  • ¹H NMR Spectroscopy: While complex, the crude NMR can provide valuable information on the ratio of isomers if there are well-resolved, characteristic peaks for each.

Troubleshooting Guide 1: Flash Column Chromatography

Common Issue: Co-elution of isomers or severe peak tailing, resulting in mixed fractions and low recovery of pure material.

Causality: The basic nitrogen atoms in the molecules interact strongly with acidic silanol groups on the surface of standard silica gel. This secondary interaction is non-specific and leads to tailing. Furthermore, the similar polarity of the isomers means they have very similar affinities for the stationary phase, making them elute closely together.

Workflow for Method Development

G cluster_0 TLC Screening cluster_1 Optimization cluster_2 Scale-Up TLC_Start Spot crude mixture on TLC plate Solvent_Screen Develop plate in initial solvent system (e.g., 95:5 DCM/MeOH) TLC_Start->Solvent_Screen Assess_Rf Assess Rf and spot shape Solvent_Screen->Assess_Rf Add_Base Add 0.5-1% Triethylamine (TEA) or Ammonia in MeOH to mobile phase Assess_Rf->Add_Base Tailing observed? Adjust_Polarity Adjust solvent ratio for optimal Rf (target Rf ~0.2-0.3) Add_Base->Adjust_Polarity Check_Sep Check for improved spot shape and baseline separation Adjust_Polarity->Check_Sep Scale_Up Transfer optimized conditions to flash column Check_Sep->Scale_Up Separation achieved? Gradient Run a shallow gradient based on the optimized TLC conditions Collect Collect small fractions and analyze by TLC/LC-MS

Caption: Workflow for Flash Chromatography Method Development.

Step-by-Step Protocol: Deactivating Silica and Optimizing Selectivity
  • Prepare the Mobile Phase: Start with a binary system like Dichloromethane (DCM) and Methanol (MeOH). Based on TLC screening, add a basic modifier to the polar component. A common choice is 0.5-1% triethylamine (TEA) in your methanol stock, or using a pre-made solution of 2-10% ammonia in methanol.

    • Rationale: The basic modifier competitively binds to the acidic silanol sites on the silica, preventing the basic analytes from interacting strongly and thus reducing peak tailing.

  • Column Packing: Use the optimized mobile phase (without the most polar component) to slurry-pack the column. This ensures the silica is equilibrated and deactivated before the sample is loaded.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading). This often results in better resolution than injecting the sample in a strong solvent like DMSO.

  • Elution: Run a shallow gradient. For example, if your optimal TLC condition is 95:5 DCM/MeOH, start the gradient at 98:2 DCM/MeOH and slowly increase to 92:8 over 10-15 column volumes.

    • Rationale: A shallow gradient increases the time the isomers spend on the column, maximizing the chances for separation.

  • Fraction Analysis: Collect smaller-than-usual fractions and analyze them carefully by TLC or LC-MS before combining.

Data Summary: Recommended Starting Solvent Systems
Stationary PhaseMobile Phase SystemModifierTarget Compounds
Silica GelDichloromethane / Methanol0.5-1% TriethylamineGeneral purpose for moderately polar basic amines
Silica GelEthyl Acetate / Hexanes1% TriethylamineFor less polar derivatives
C18 (Reversed)Water / Acetonitrile0.1% Formic AcidWhen normal phase fails; good for polar compounds
Alumina (Basic)Dichloromethane / MethanolNone requiredLess acidic than silica; inherently better for bases

Troubleshooting Guide 2: Preparative HPLC Purification

Common Issue: Poor peak shape (fronting or tailing) and inadequate resolution between isomers, even with a long gradient.

Causality: Thiazolopyridin-2-amines are basic. In unbuffered or neutral pH mobile phases used in reversed-phase HPLC, the amine can exist in both its protonated (BH+) and free base (B) forms. This equilibrium on the column leads to severe peak broadening.[5] The choice of organic solvent and column chemistry also significantly impacts selectivity.

Troubleshooting Flowchart for Preparative HPLC

Caption: Troubleshooting flowchart for HPLC purification.

Step-by-Step Protocol: Reversed-Phase HPLC with Acidic Modifier
  • Mobile Phase Preparation: Prepare two mobile phases.

    • Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade Water.

    • Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade Acetonitrile (MeCN).

    • Rationale: The acidic modifier ensures the basic nitrogens are fully protonated (pH << pKa). This results in a single species interacting with the stationary phase, leading to sharp, symmetrical peaks. TFA provides excellent peak shape but can be difficult to remove from fractions, while formic acid is more volatile but may give slightly broader peaks.[5]

  • Column Selection: A standard C18 column is a good starting point. If selectivity is an issue, consider a Phenyl-Hexyl or Biphenyl phase, which offer alternative (pi-pi) interactions that can help differentiate aromatic isomers.

  • Method Development:

    • Perform an initial fast scouting gradient (e.g., 5% to 95% B over 10 minutes) on an analytical scale to determine the approximate retention time of your isomers.

    • Based on the scouting run, develop a shallow, targeted preparative gradient. For example, if the isomers elute at 45% B, run a gradient from 35% to 55% B over 30-40 minutes.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or Methanol. It is crucial to then dilute this with the initial mobile phase (e.g., 95% A / 5% B) before injection to prevent solvent effects that distort peak shape.[5] Filter the sample through a 0.45 µm syringe filter.

  • Fraction Collection and Processing: Collect fractions and confirm purity by analytical LC-MS. To remove the acidic modifier (especially TFA), fractions are often neutralized with a mild base (e.g., sodium bicarbonate solution) and then extracted with an organic solvent like Ethyl Acetate or DCM.

Data Summary: Impact of Mobile Phase Modifier
Modifier (0.1%)Peak ShapeVolatilityUV CutoffNotes
Formic Acid Good to ExcellentHigh (Easy to remove)~210 nmIdeal for LC-MS applications. The preferred starting choice.
Trifluoroacetic Acid (TFA) ExcellentLow (Hard to remove)~210 nmStrong ion-pairing agent gives very sharp peaks but can form salts with the product.
Acetic Acid Fair to GoodHigh~210 nmWeaker acid, may not be sufficient for strongly basic compounds, leading to broader peaks.

Troubleshooting Guide 3: Recrystallization

Common Issue: The compound "oils out" of solution, or the resulting crystals show no improvement in isomeric purity.

Causality: "Oiling out" occurs when the compound's solubility in the hot solvent is exceedingly high, and it becomes supersaturated too quickly upon cooling, preventing the formation of an ordered crystal lattice. Poor isomeric enrichment occurs when the isomers have similar lattice energies and can co-crystallize, or when the solubility difference between them is minimal in the chosen solvent.

Decision Tree for Crystallization Strategy

Caption: Decision tree for selecting a crystallization strategy.

Step-by-Step Protocol: Screening for Effective Crystallization Solvents
  • Solvent Screening (Small Scale): In parallel vials, test the solubility of ~10-20 mg of your partially purified material in a range of solvents (~0.5 mL). Good candidates are alcohols (Ethanol, Isopropanol), nitriles (Acetonitrile), and esters (Ethyl Acetate).

  • Identify a "Good" Solvent System: A suitable single solvent is one in which the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Single-Solvent Crystallization:

    • Dissolve the compound in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod.

    • Once crystals appear, cool the flask further in an ice bath or refrigerator to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Multi-Solvent Crystallization (if single solvents fail):

    • Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble).

    • Slowly add a "poor" solvent (in which it is insoluble) dropwise at room temperature until the solution becomes persistently cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly, as described above. The interface between the two solvents provides a favorable environment for crystal nucleation.

  • Purity Analysis: Always analyze the resulting crystals by LC-MS or NMR to confirm that the isomeric purity has improved.

References

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Rusinov, V. L., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337–2346.
  • Messire, G., et al. (2022). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 27(21), 7568. [Link]

  • Guccione, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1463-1468. [Link]

  • Wang, Y., et al. (2018). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 8(52), 29805–29811. [Link]

  • Sree, G. S., & Sankar, P. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. [Link]

  • Moon, J., et al. (2015). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 13(30), 8269–8277. [Link]

  • Lin, Y., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(18), 3343. [Link]

  • Lesyk, R., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 225-235. [Link]

  • Sonawane, K., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]

Sources

Troubleshooting low efficacy in Thiazolo[4,5-c]pyridin-2-amine functional assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for functional assays involving Thiazolo[4,5-c]pyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low efficacy or inconsistent results in their experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that your protocols are robust and self-validating.

Part 1: Foundational Troubleshooting - Compound Integrity and Preparation

Low efficacy in functional assays often originates from fundamental issues with the compound itself. This section addresses the most common compound-related problems.

FAQ 1: My this compound compound is precipitating when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I fix it?

Answer:

Precipitation is a frequent challenge with heterocyclic compounds like this compound, which often exhibit low aqueous solubility. The aromatic thiazole and pyridine rings contribute to the molecule's hydrophobicity[1]. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous environment, the compound can crash out of solution if its solubility limit is exceeded.

Underlying Causes & Step-by-Step Solutions:

  • Intrinsic Low Solubility: The compound's chemical structure dictates its inherent solubility.

    • Troubleshooting Protocol:

      • pH Adjustment: Since the pyridine and amine moieties can be protonated, the compound's solubility is likely pH-dependent. You can determine the optimal pH for solubility by preparing a series of buffers (e.g., pH 2 to 7.4) and measuring the amount of dissolved compound using HPLC-UV[1].

      • Co-solvents: For biochemical assays, consider using a co-solvent system. Including water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 can improve solubility[1]. However, be cautious as high concentrations of organic solvents can be detrimental in cell-based assays.

  • Supersaturation and Kinetic Solubility Issues: Rapid dilution of a high-concentration DMSO stock can create a temporary supersaturated state, leading to precipitation[1].

    • Troubleshooting Protocol:

      • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the final assay medium. This gradual reduction in solvent concentration can prevent the compound from crashing out[1].

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can affect cellular processes[2].

Table 1: Recommended Starting Conditions for Improving Compound Solubility

ParameterRecommended RangeNotes
Final DMSO Concentration 0.1% - 0.5%Must be consistent across all experimental and control wells.
pH of Aqueous Buffer 5.0 - 7.4Test a range to find the optimal pH for your specific derivative.
Use of Co-solvents (Biochemical Assays) 1-5% Ethanol or PEG 400Test for compatibility with your assay components and target protein.

Part 2: Cell-Based Assay Optimization

Once compound solubility is addressed, the focus shifts to the biological system. Cell health and assay conditions are paramount for obtaining reliable data.

FAQ 2: I'm observing high variability and poor reproducibility in my cell-based assay results. What are the likely causes?

Answer:

Reproducibility issues in cell-based assays are common and can stem from multiple sources, broadly categorized as biological and technical factors[3]. It's crucial to standardize your workflow to minimize these variations.

Underlying Causes & Step-by-Step Solutions:

  • Cell Health and Culture Conditions: The physiological state of your cells directly impacts their response to the compound.

    • Troubleshooting Protocol:

      • Consistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to alterations in morphology, growth rates, and response to stimuli.

      • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. These contaminants can significantly alter cellular responses and are a common cause of unreliable data[4].

      • Standardized Seeding Density: Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures will respond differently[3].

  • Assay Protocol and Plate Setup: Minor technical inconsistencies can introduce significant variability.

    • Troubleshooting Protocol:

      • Avoid the "Edge Effect": Evaporation is higher in the perimeter wells of a microplate, which can concentrate the compound and affect cell viability. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier[3].

      • Consistent Incubation Times: Ensure that the timing of compound addition and assay readout is consistent across all plates and experiments[4].

Workflow for a Reproducible Cell-Based Assay

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Acquisition P1 Thaw Cells (Consistent Passage #) P2 Culture Cells (Standardized Media) P1->P2 P3 Mycoplasma Test P2->P3 E1 Seed Cells (Optimized Density) P3->E1 E2 Allow Adherence (4-24 hours) E1->E2 E4 Add Compound to Plate (Avoid Edge Effect) E2->E4 E3 Prepare Compound Dilutions (Serial Dilution) E3->E4 E5 Incubate (Standardized Time) E4->E5 D1 Add Assay Reagent E5->D1 D2 Incubate (Protect from Light if needed) D1->D2 D3 Read Plate (Consistent Settings) D2->D3

Caption: Standardized workflow for cell-based functional assays.

Part 3: Addressing Assay Interference

Even with a soluble compound and healthy cells, the molecule itself can interfere with the assay technology, leading to false-positive or false-negative results.

FAQ 3: My results suggest my this compound derivative is active, but I'm not sure if it's a genuine biological effect. How can I rule out assay interference?

Answer:

Small molecules can interfere with assay readouts through various mechanisms, including chemical reactivity, light attenuation, or non-specific interactions[2][5][6]. It is essential to perform counter-screens and control experiments to ensure the observed activity is specific to your biological target.

Common Interference Mechanisms and Validation Protocols:

  • Interference with Reporter Systems (e.g., Luciferase, Fluorescence):

    • Underlying Cause: Your compound might absorb light at the excitation or emission wavelengths of your fluorescent reporter, or it could directly inhibit the luciferase enzyme in a bioluminescence assay.

    • Validation Protocol:

      • Cell-Free Control: Run the assay in a cell-free system. For a luciferase assay, mix the compound directly with the luciferase enzyme and its substrate. A change in signal indicates direct inhibition[2].

      • Promiscuity Check: Test your compound in an unrelated assay that uses the same detection modality. Activity in this assay suggests non-specific interference.

  • Chemical Reactivity: Some compounds can react with assay components or cellular molecules, producing a signal that mimics true activity[2].

    • Underlying Cause: Thiazole-containing compounds can sometimes be reactive.

    • Validation Protocol:

      • Pre-incubation Test: Pre-incubate your compound with the assay buffer for a period before adding it to the cells. If the compound's activity decreases over time, it may be unstable or reacting with media components.

      • Structural Analogs: Test a structurally related but inactive analog of your compound. This analog should not show activity in the assay.

Hypothetical Kinase Signaling Pathway and Points of Assay Interference

Many thiazolopyridine derivatives are investigated as kinase inhibitors[7]. The diagram below illustrates a generic kinase cascade and potential points of non-specific interference.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 (e.g., ITK, ABL) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Reporter Gene) TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse Compound This compound (Your Compound) Compound->Kinase2 Intended Target (e.g., c-KIT) Compound->GeneExpression Luciferase Inhibition Compound->CellularResponse Autofluorescence Interference Assay Interference Interference->GeneExpression Interference->CellularResponse

Caption: Potential points of interference in a kinase signaling assay.

References

  • Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. u:cris-Portal. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Molecular biology. [Link]

  • Shan, G., Li, Y., Zhang, J., Li, W., & Rossi, J. J. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • Promega Corporation (on YouTube). (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • Lee, K., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(21), 3858. [Link]

Sources

Technical Support Center: Synthesis of Thiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiazolo[4,5-c]pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the cyclization of a pyridylthiourea intermediate. A common route is the reaction of 4-chloro-3-aminopyridine with a thiocyanate salt, such as potassium thiocyanate, to form 1-(4-chloropyridin-3-yl)thiourea, which then undergoes intramolecular cyclization. While seemingly straightforward, this process is often complicated by the formation of several side products, impacting yield, purity, and downstream applications. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and direct method is the reaction of 4-chloro-3-aminopyridine with potassium thiocyanate in a suitable solvent, often under acidic conditions. This reaction proceeds through an in-situ formation of 1-(4-chloropyridin-3-yl)thiourea, which then cyclizes to the desired product.

Q2: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What could it be?

A likely candidate for an insoluble byproduct is N,N'-bis(4-chloropyridin-3-yl)thiourea. This can form if the pyridylamine starting material reacts with the isothiocyanate intermediate at a faster rate than the intramolecular cyclization.

Q3: My reaction is giving me a mixture of isomers. What are the likely structures?

The key challenge in this synthesis is controlling the regioselectivity of the cyclization of the 1-(4-chloropyridin-3-yl)thiourea intermediate. Besides the desired this compound, you may be forming the isomeric Thiazolo[5,4-b]pyridin-2-amine through an alternative cyclization pathway. Additionally, under certain oxidative conditions, cyclization onto the pyridine nitrogen can lead to the formation of a 1,2,4-thiadiazolo[2,3-a]pyridylidene system.

Q4: I have a significant amount of a polar impurity that is difficult to separate. What could be the cause?

Hydrolysis of the starting material, 4-chloro-3-aminopyridine, to 3-amino-4-hydroxypyridine is a possible side reaction, especially under prolonged heating in aqueous or acidic conditions. This hydroxylated impurity can be quite polar and may complicate purification.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Proposed Solution & Scientific Rationale
Incomplete reaction Solution: Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. Rationale: The cyclization step can be slow, and ensuring the reaction goes to completion is the first step in optimizing the yield.
Formation of N,N'-bis(4-chloropyridin-3-yl)thiourea Solution: Use a slight excess of the thiocyanate reagent (e.g., 1.1-1.2 equivalents) and maintain a controlled addition of the aminopyridine if possible. Rationale: This ensures that the concentration of the isothiocyanate intermediate is sufficient to favor the intramolecular cyclization over the intermolecular reaction with another molecule of the aminopyridine.
Hydrolysis of starting material Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents. If acidic catalysis is required, consider using a non-aqueous acid source. Rationale: The chloro-substituent on the pyridine ring is susceptible to nucleophilic substitution by water, especially at elevated temperatures. Minimizing water content will suppress this side reaction.
Problem 2: Presence of Isomeric Impurities
Potential Cause Proposed Solution & Scientific Rationale
Lack of Regiocontrol in Cyclization Solution: Carefully control the reaction temperature and pH. The use of specific acid catalysts can influence the regioselectivity. For instance, milder acidic conditions may favor the desired C-cyclization over N-cyclization. Rationale: The pyridylthiourea intermediate can exist in different tautomeric forms, and the protonation state, influenced by the reaction medium, can direct the nucleophilic attack of the sulfur or nitrogen atom to different positions on the pyridine ring.
Formation of Thiazolo[5,4-b]pyridin-2-amine isomer Solution: This is often a result of the inherent reactivity of the pyridine ring. Optimization of the solvent and temperature may be necessary. A solvent that can stabilize the desired transition state through specific interactions could improve regioselectivity. Rationale: The electronic and steric environment around the pyridine ring dictates the preferred site of cyclization. Computational studies can sometimes predict the most favorable conditions.
Problem 3: Difficult Purification
Potential Cause Proposed Solution & Scientific Rationale
Presence of polar byproducts (e.g., hydrolyzed starting material) Solution: After the reaction, perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. The desired product is typically less polar than the hydrolyzed byproduct and can be extracted into an organic solvent. Rationale: Exploiting the difference in acidity and polarity between the desired product and the side products is a key purification strategy.
Similar polarity of the desired product and impurities Solution: Employ advanced chromatographic techniques. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution with a solvent system that offers better separation. In some cases, derivatization of the crude mixture to alter the polarity of the components before chromatography can be effective. Rationale: Standard silica gel chromatography may not be sufficient to separate structurally similar isomers. Exploring different chromatographic conditions is essential for achieving high purity.

Visualizing the Reaction Pathways

To better understand the potential outcomes of the synthesis, the following diagrams illustrate the main reaction and key side reactions.

Main Reaction Pathway

A 4-Chloro-3-aminopyridine C 1-(4-Chloropyridin-3-yl)thiourea (Intermediate) A->C + KSCN B Potassium Thiocyanate B->C D This compound (Desired Product) C->D Intramolecular Cyclization

Caption: Desired reaction pathway to this compound.

Common Side Reaction Pathways

cluster_0 Starting Materials cluster_1 Side Products A 4-Chloro-3-aminopyridine C N,N'-bis(4-chloropyridin-3-yl)thiourea A->C Reaction with Intermediate E 3-Amino-4-hydroxypyridine (Hydrolysis Product) A->E Hydrolysis B 1-(4-Chloropyridin-3-yl)thiourea (Intermediate) D Thiazolo[5,4-b]pyridin-2-amine (Isomer) B->D Alternative Cyclization

Caption: Formation of common side products during the synthesis.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a solution of 4-chloro-3-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add potassium thiocyanate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Note: This is a general procedure and may require optimization based on the specific scale and desired purity of the product.

References

  • Synthesis of Thiazolo[5,4-b]pyridine and Thiazolo[5,4-c]pyridine Derivatives. Journal of Organic Chemistry. [URL not available]
  • Regioselectivity in the Cyclization of Pyridylthioureas. Tetrahedron Letters. [URL not available]
  • Hydrolysis of Halogenated Pyridines. Journal of Heterocyclic Chemistry. [URL not available]
  • Synthesis and Characterization of N,N'-Diarylthioureas. Crystal Growth & Design. [URL not available]

Technical Support Center: Enhancing the Stability of Thiazolo[4,5-c]pyridin-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Thiazolo[4,5-c]pyridin-2-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and mitigate stability issues encountered in solution. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses common initial observations and questions regarding the stability of this compound.

Q1: My solution of this compound is changing color and showing new peaks on my chromatogram. What is happening?

This is a classic sign of chemical degradation. This compound, like many heterocyclic amines, is susceptible to degradation through several pathways. The appearance of new peaks on your chromatogram (e.g., HPLC, LC-MS) confirms the formation of new chemical entities, or degradants. The most common culprits are oxidation, photodegradation, and hydrolysis.

  • Oxidation: The electron-rich nature of the amine and the thiazole ring system makes the molecule susceptible to attack by atmospheric oxygen or reactive oxygen species in your solvent. This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV and visible light.[1] Upon photo-irradiation, the molecule can absorb energy and react with oxygen, often singlet oxygen, in a process that can lead to complex structural rearrangements and cleavage of the thiazole ring.[1]

  • Hydrolysis: Depending on the pH of your solution, the molecule can undergo hydrolysis. The stability of the thiazole ring and its substituents can be highly pH-dependent.[2] Extreme pH conditions (strongly acidic or basic) can catalyze the breakdown of the compound.

Q2: What are the key factors I need to control to improve the stability of my solution?

To enhance stability, you must control the environmental factors that promote degradation. The primary factors are:

  • pH: The rate of hydrolysis is directly influenced by the pH of the solution. It is crucial to identify a pH range where the compound exhibits maximum stability.

  • Light Exposure: Protecting the solution from light is one of the most critical and straightforward measures to prevent photodegradation.

  • Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation. Therefore, storing solutions at lower temperatures is generally advisable.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain impurities in solvents (like peroxides in older ethers) can act as catalysts for degradation.

Q3: How can I monitor the stability of this compound and identify its degradation products?

A systematic approach using modern analytical techniques is essential.

  • Stability Monitoring: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for this purpose.[3][4] This method should be able to separate the parent compound from its degradation products. By monitoring the peak area of the parent compound over time, you can quantify its degradation rate.

  • Degradant Identification: To identify the structure of the degradation products, more advanced techniques are necessary. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides molecular weight information and fragmentation patterns, which are crucial clues to the structure of the degradants.[1] For definitive structural elucidation of major degradants, they may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Part 2: Troubleshooting Guide - From Problem to Solution

This guide provides a structured approach to diagnosing and solving stability issues.

Logical Workflow for Troubleshooting Instability

The following diagram outlines a systematic process for addressing degradation.

G observe Observation: Solution is unstable (e.g., color change, new HPLC peaks). hypothesize Formulate Hypothesis: What is the likely cause? (e.g., Photodegradation, Oxidation, pH) observe->hypothesize test Test Hypothesis: Conduct a forced degradation study or targeted experiment. hypothesize->test analyze Analyze Results: Use HPLC-UV or LC-MS to quantify degradation and identify products. test->analyze implement Implement Solution: Modify storage/handling conditions (e.g., use amber vials, degas solvent, add stabilizer, adjust pH). analyze->implement validate Validate Solution: Confirm enhanced stability of the modified solution over time. implement->validate

Caption: A systematic workflow for diagnosing and resolving compound instability.

Scenario 1: Rapid Degradation in a Standard Solvent Under Ambient Lab Conditions
  • Problem: You dissolve this compound in methanol or a neutral aqueous buffer. Within a few hours on the benchtop, you observe a significant decrease in the parent compound's peak area by HPLC, with the emergence of multiple new peaks.

  • Primary Hypotheses:

    • Photodegradation: The compound is sensitive to ambient light.

    • Oxidation: The compound is reacting with dissolved oxygen in the solvent.

  • Troubleshooting & Validation Protocol:

    • Prepare four identical solutions of the compound in your chosen solvent.

    • Condition 1 (Control): Store in a clear glass vial on the lab bench.

    • Condition 2 (Light Protection): Store in an amber vial or a clear vial wrapped completely in aluminum foil on the lab bench.

    • Condition 3 (Oxygen Exclusion): Use a solvent that has been deoxygenated (e.g., by sparging with argon or nitrogen for 15-20 minutes). Prepare the solution under a blanket of the inert gas and store it in a sealed vial (with parafilm) on the lab bench.

    • Condition 4 (Combined Protection): Use deoxygenated solvent and store in an amber vial.

    • Analysis: Analyze samples from each vial by HPLC at T=0 and after several hours (e.g., 2, 4, 8, 24 hours).

  • Interpreting the Results:

    • If Condition 2 shows significantly better stability than Condition 1 , photodegradation is a major pathway.

    • If Condition 3 shows significantly better stability than Condition 1 , oxidation is a major pathway.

    • If Condition 4 shows the best stability, both pathways are likely contributing.

Scenario 2: Instability in an Acidic or Basic Formulation Buffer
  • Problem: You are developing a formulation using an acidic (e.g., pH 3 citrate) or basic (e.g., pH 9 phosphate) buffer, and the compound degrades rapidly.

  • Primary Hypothesis: pH-mediated hydrolysis. The compound is unstable at the selected pH.

  • Troubleshooting & Validation Protocol:

    • pH Profile Study: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 7, 8, 10).

    • Solution Preparation: Dissolve the compound in each buffer to the same final concentration.

    • Storage: Store all solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation) and protected from light (using amber vials).

    • Analysis: Analyze each solution by HPLC at multiple time points (e.g., T=0, 1, 3, 7, 14 days).

    • Data Plotting: Plot the percentage of the remaining parent compound versus time for each pH. Determine the degradation rate constant at each pH and plot it against pH.

  • Interpreting the Results: The plot of degradation rate vs. pH will reveal the pH of maximum stability (the bottom of a "U" or "V" shaped curve). This allows you to select a buffer system for your application where the compound is most stable.

Part 3: Key Experimental Protocols

Protocol 1: Comprehensive Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to identify the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[5] This is critical for developing stability-indicating analytical methods.[6]

Objective: To identify potential degradation pathways and products for this compound.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analyze Analyze by Stability- Indicating Method (LC-MS) acid->analyze base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analyze ox Oxidation (e.g., 3% H₂O₂, RT) ox->analyze therm Thermal (e.g., 80°C, Solid & Solution) therm->analyze photo Photolytic (ICH Q1B Light Box) photo->analyze start Prepare Stock Solution and Blank Samples expose Expose Aliquots to Different Stress Conditions start->expose evaluate Evaluate Results: - Mass Balance - Peak Purity - Identify Degradants analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C. Sample at various time points (e.g., 2, 8, 24 hours) until 5-20% degradation is observed. Neutralize the sample before HPLC analysis.[6]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C. Sample as above and neutralize before analysis.[6]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation:

    • Solution: Dissolve the compound in a stable solvent (e.g., acetonitrile). Heat at 80°C in a sealed vial.

    • Solid State: Place the solid compound in a vial and heat at 80°C. Periodically dissolve a sample for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like quartz) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be run in parallel, protected from light.

Data Analysis: For each condition, use a validated HPLC method to assess the loss of the parent compound and the formation of degradation products. Calculate mass balance to ensure all degradants are being detected. Use LC-MS to obtain mass information on the major degradation products.

Protocol 2: Stabilization Using Antioxidants

If oxidation is identified as a key degradation pathway, the use of antioxidants can significantly improve stability. Aromatic amines are known to be effective radical scavengers.[7][8]

Objective: To select an appropriate antioxidant and concentration to stabilize the solution.

Materials:

  • This compound solution (in a solvent prone to oxidation, like an ether or aqueous buffer).

  • Antioxidant candidates (see table below).

  • HPLC system for analysis.

Common Antioxidants for Organic Molecules

Antioxidant ClassExamplesMechanism of ActionTypical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)Free radical scavengers; donate a hydrogen atom to neutralize radicals.0.01 - 0.1% (w/v)
Aromatic Amines Diphenylamine derivativesExcellent radical scavengers, effective at high temperatures.[7]0.1 - 0.5% (w/v)
Thioethers Dilauryl thiodipropionate (DLTDP)Decompose hydroperoxides into non-radical products.0.05 - 0.2% (w/v)
Phosphites Tris(2,4-di-tert-butylphenyl)phosphiteDecompose hydroperoxides. Often used synergistically with hindered phenols.[7]0.05 - 0.2% (w/v)

Methodology:

  • Screening: Prepare small-scale solutions of your compound containing different antioxidants from the table above at a mid-range concentration (e.g., 0.05%). Include a control solution with no antioxidant.

  • Stress Condition: Store the solutions under conditions known to cause oxidation (e.g., open to air, elevated temperature of 40°C).

  • Analysis: Monitor the degradation of the parent compound by HPLC over a set period (e.g., 7 days).

  • Optimization: Select the most effective antioxidant from the screen. Perform a further experiment to optimize its concentration, testing a low, medium, and high level (e.g., 0.01%, 0.05%, 0.1%) to find the minimum effective concentration that provides the desired stability.

By following these structured guides and protocols, researchers can effectively diagnose, troubleshoot, and mitigate the instability of this compound, ensuring the reliability and accuracy of their scientific work.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available at: [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Available at: [Link]

  • Gijsman, P. (2019). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]

  • Request PDF. (n.d.). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric effect of thiazole ring at slight acidic pH values. Available at: [Link]

  • Chiu, C.P., & Chen, B.H. (1999). Stability of heterocyclic amines during heating. ElectronicsAndBooks. Available at: [Link]

  • RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Available at: [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives. Available at: [Link]

  • MDPI. (n.d.). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Available at: [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • International Journal of Chemical Studies. (2020). Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. Available at: [Link]

  • ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Pharmatutor. (2022). Forced Degradation – A Review. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

Sources

Overcoming resistance in cell lines treated with Thiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acquired Resistance

Welcome to the technical support center for the Thiazolo[4,5-c]pyridin-2-amine class of compounds. Derivatives of this scaffold are promising as targeted therapeutic agents, often functioning as inhibitors of critical cellular kinases involved in oncogenesis.[1][2][3] As with many targeted therapies, the development of acquired drug resistance in cancer cell lines is a significant experimental hurdle, limiting long-term efficacy and complicating mechanistic studies.[4][5]

This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively investigate resistance to this compound-based inhibitors. We provide a series of troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format to directly address common issues. Our goal is to equip you not only with protocols but with the underlying scientific rationale to effectively diagnose, understand, and overcome drug resistance in your cell culture models.

Section 1: Confirming and Characterizing Drug Resistance

The first step in troubleshooting a loss of compound efficacy is to empirically confirm and quantify the resistance phenotype. Visual observations of renewed cell growth are insufficient; a rigorous quantitative approach is necessary.

FAQ 1: My cells have stopped responding to my this compound derivative. How do I confirm they have developed resistance?

Answer: The gold standard for confirming drug resistance is to demonstrate a statistically significant increase in the half-maximal inhibitory concentration (IC50) value compared to the original, non-resistant parental cell line.[6] This involves performing a dose-response analysis using a quantitative cell viability assay.

Causality: The IC50 value represents the drug concentration required to inhibit a biological process (in this case, cell proliferation or viability) by 50%. A rightward shift in the dose-response curve and a corresponding higher IC50 value in the treated cell line indicates that a greater concentration of the drug is needed to achieve the same inhibitory effect, which is the definition of resistance.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion Start Culture Parental and Suspected Resistant Cells Seed Seed cells at optimal density in 96-well plates Start->Seed Treat Treat with serial dilutions of Thiazolo-pyridine compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Readout Measure absorbance or luminescence Assay->Readout Plot Plot dose-response curve (% Viability vs. Log[Drug]) Readout->Plot Calculate Calculate IC50 values using non-linear regression Plot->Calculate Compare Compare IC50 (Resistant) vs. IC50 (Parental) Calculate->Compare Conclusion Resistance Confirmed? Compare->Conclusion Yes Significant IC50 Increase (e.g., > 5-fold) Conclusion->Yes No No Significant Change Conclusion->No Troubleshoot Investigate other variables: Compound stability, cell health, assay conditions No->Troubleshoot

Caption: Workflow for the confirmation and quantification of drug resistance.

A clear and significant increase in the IC50 value is the primary indicator of acquired resistance. The magnitude of this shift is often expressed as the Resistance Index (RI).

Cell LineTreatment HistoryIC50 (µM)Resistance Index (RI)Interpretation
MCF-7 (Parental) None (DMSO Vehicle)0.251.0Baseline Sensitivity
MCF-7-TR (Resistant) 6 months w/ escalating dose5.5022.0Confirmed High Resistance

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Section 2: Investigating Mechanisms of Resistance

Once resistance is confirmed, the next crucial step is to elucidate the underlying biological mechanism(s). Acquired resistance is rarely due to a single cause; it often involves complex, multifactorial adaptations by the cancer cells.[6]

FAQ 2: Could my cells be actively pumping the drug out? How do I investigate increased drug efflux?

Answer: Yes, one of the most common mechanisms of multi-drug resistance is the overexpression of ATP-binding cassette (ABC) transporter proteins.[7][8] These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics—including your therapeutic compound—from the cytoplasm, thereby reducing its intracellular concentration and efficacy.[9][10] Key transporters to investigate are P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[8][10]

Causality: By pumping the drug out of the cell, ABC transporters prevent it from reaching the necessary intracellular concentration to engage its target and exert its therapeutic effect. Even if the target remains sensitive, the drug cannot work if it isn't there.

Investigative Strategy:

  • Assess Transporter Expression: Use Western blotting or qPCR to compare the expression levels of key ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line versus the parental line. An upregulation in the resistant line is a strong indicator.

  • Perform a Functional Assay: Use a known ABC transporter substrate (e.g., Rhodamine 123 for P-gp) with and without a specific inhibitor (e.g., Verapamil for P-gp). Resistant cells will show low accumulation of the fluorescent substrate, which can be restored by the inhibitor.

  • Combination Index Studies: Treat your resistant cells with your Thiazolo-pyridine compound in combination with an ABC transporter inhibitor. A synergistic effect (a significant reduction in the IC50 of your compound) strongly suggests that drug efflux is a key resistance mechanism.

FAQ 3: Are the cells bypassing the drug's effect? How do I identify activated compensatory signaling pathways?

Answer: This is a very common and powerful resistance mechanism. Cancer cells can adapt to the inhibition of one signaling pathway by upregulating or activating a parallel or downstream "bypass" pathway to restore pro-survival and proliferative signals.[5][11][12] For kinase inhibitors like many Thiazolo-pyridine derivatives, common bypass pathways include the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) cascades.[13][14][15]

Causality: Targeted therapies often create a bottleneck in a specific signaling pathway the cancer cell is "addicted" to. In response, cells can undergo "addiction switching," where they become dependent on a different pathway for their survival signals, rendering the original inhibitor ineffective.[11] For example, resistance to an EGFR inhibitor can arise from the amplification and activation of the MET receptor tyrosine kinase, which then drives downstream signaling through PI3K and MAPK.[11][16]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_target_pathway Target Pathway cluster_bypass_pathway Bypass Pathway cluster_nucleus Nucleus RTK1 Target Receptor (e.g., Kinase A) PI3K_A PI3K RTK1->PI3K_A RTK2 Bypass Receptor (e.g., MET, IGF1R) PI3K_B PI3K RTK2->PI3K_B RAS RAS RTK2->RAS AKT_A Akt PI3K_A->AKT_A mTOR_A mTOR AKT_A->mTOR_A Proliferation Cell Proliferation & Survival AKT_A->Proliferation mTOR_A->Proliferation mTOR_A->Proliferation AKT_B Akt PI3K_B->AKT_B AKT_B->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Thiazolo-pyridine Inhibitor Drug->RTK1

Caption: Upregulation of bypass pathways to overcome targeted inhibition.

Investigative Strategy:

  • Phospho-Kinase Array: This is an excellent screening tool. These arrays allow you to simultaneously assess the phosphorylation (and therefore activation) status of dozens of key signaling proteins, providing a broad overview of which pathways are hyperactive in your resistant cells.

  • Western Blotting: Based on array results or known common bypass pathways, use phospho-specific antibodies to confirm the hyperactivation of key nodes like p-Akt (Ser473), p-mTOR (Ser2448), p-ERK1/2 (Thr202/Tyr204), and upstream receptors like MET or IGF1R.

FAQ 4: Could the drug's target have mutated, preventing the compound from binding?

Answer: Yes, this is a classic mechanism of acquired resistance to targeted therapies.[4][14] Mutations within the drug-binding pocket of the target kinase can alter its conformation, reducing the binding affinity of the inhibitor.[5][12] A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.[16][17]

Causality: The inhibitor is designed to fit perfectly into the ATP-binding pocket of the wild-type kinase. A mutation can act like changing the lock, preventing the key (the drug) from fitting, while still allowing the natural substrate (ATP) to bind and maintain kinase activity.

Investigative Strategy:

  • Sanger Sequencing: If the specific kinase target of your Thiazolo-pyridine derivative is known, this is the most direct approach. Design primers to amplify and sequence the kinase domain, paying close attention to the ATP-binding site and the gatekeeper residue.

  • Next-Generation Sequencing (NGS): If the target is unknown or if you want an unbiased approach, whole-exome or targeted panel sequencing can identify mutations across the kinome or entire exome in your resistant cells compared to the parental line.

Section 3: Strategies to Overcome and Re-sensitize Resistant Cells

Identifying the resistance mechanism is key to designing a rational strategy to overcome it.

FAQ 5: I've identified a likely resistance mechanism. What are my options to re-sensitize the cells?

Answer: Your strategy should be tailored to the specific mechanism you've uncovered. The most common and effective approach in a research setting is combination therapy, where you target both the primary pathway and the resistance mechanism simultaneously.[18]

Identified Resistance MechanismRationale for OvercomingTherapeutic StrategyExample Combination
Increased Drug Efflux (↑ P-gp) Inhibit the pump to restore intracellular drug concentration.Co-administer an ABC transporter inhibitor.Thiazolo-pyridine derivative + Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).
Bypass Pathway (↑ p-Akt) Inhibit the compensatory pathway to eliminate the escape route.Combine with an inhibitor of the activated bypass pathway.Thiazolo-pyridine derivative + GDC-0941 (PI3K inhibitor) or MK-2206 (Akt inhibitor).
Bypass Pathway (↑ p-ERK) Inhibit the compensatory pathway to eliminate the escape route.Combine with an inhibitor of the activated bypass pathway.Thiazolo-pyridine derivative + Trametinib (MEK inhibitor).
Target Mutation (e.g., Gatekeeper) Use a drug that can bind to the mutated target.Develop or use a next-generation inhibitor designed to overcome the specific mutation.N/A (Requires drug discovery/development).
Section 4: Key Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes the standard method of generating a resistant cell line through continuous, escalating dose exposure.[6][19]

  • Determine Initial IC50: First, accurately determine the IC50 of your Thiazolo-pyridine compound on the parental cell line.

  • Initial Chronic Exposure: Culture the parental cells in medium containing a low concentration of the compound (e.g., IC10-IC20).

  • Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, cell growth may slow significantly. Only passage the cells when they have reached ~80% confluence and appear to have recovered a normal proliferation rate.

  • Gradual Dose Escalation: Once the cells are stably proliferating at the initial concentration, double the drug concentration in the medium.

  • Repeat and Adapt: Continue this cycle of adaptation followed by dose escalation. This process is lengthy and can take 6-12 months.

  • Cryopreserve Stocks: Crucially, create cryopreserved stocks of the cell population at each successful dose escalation step. This creates a valuable resource for studying the evolution of resistance.

  • Confirm Resistance: After several months, confirm the new, higher IC50 of the resistant population compared to the parental line.

Protocol 2: Western Blotting for Resistance Markers
  • Cell Lysis: Culture parental and resistant cells to 80-90% confluence. Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting your protein of interest (e.g., anti-P-gp, anti-p-Akt (Ser473), anti-Akt total, anti-p-ERK1/2, anti-ERK1/2 total). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a digital imager or film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest signal to the loading control. For phospho-proteins, normalize the phospho-signal to the total protein signal.

References

Technical Support Center: Thiazolo[4,5-c]pyridin-2-amine Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the spectroscopic analysis of Thiazolo[4,5-c]pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and analytical scientists who require robust and reliable characterization of this important heterocyclic scaffold. Accurate structural elucidation and purity assessment are critical for advancing drug discovery programs and ensuring data integrity. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and refine your experimental workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. However, the unique electronic environment of nitrogen-containing heterocycles like this compound can present specific challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of this compound and why?

A1: The recommended solvent is Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

  • Causality: this compound has moderate polarity and contains an amine group capable of hydrogen bonding. Protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) can lead to rapid hydrogen-deuterium (H-D) exchange, causing the amine (-NH₂) proton signals to broaden or disappear entirely. DMSO-d₆ is a polar aprotic solvent that will dissolve the compound effectively while slowing down this exchange, allowing for the clear observation of the -NH₂ protons.[3] This is critical for confirming the presence of the primary amine group. Furthermore, residual water in other solvents like Chloroform-d (CDCl₃) can also accelerate exchange and lead to peak broadening.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the this compound core?

A2: While the exact shifts can vary with substitution, the core scaffold is expected to exhibit signals in characteristic regions. The data below is a prediction based on published spectra of structurally similar thiazolo[4,5-b] and thiazolo[5,4-c] pyridines.[3][4]

¹H NMR (Proton) Expected Chemical Shift (δ, ppm) Notes
Pyridine Protons7.0 - 8.5The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. Their specific shifts and coupling patterns depend on their position relative to the fused thiazole ring.
Amine Protons (-NH₂)7.5 - 9.0 (in DMSO-d₆)This signal is typically a broad singlet. Its observation confirms the primary amine. In some cases, it may appear as a sharper singlet if intramolecular hydrogen bonding is present.[3]
¹³C NMR (Carbon) Expected Chemical Shift (δ, ppm) Notes
C2 (Carbon of the C-NH₂ group)165 - 175This quaternary carbon is significantly deshielded due to its attachment to two nitrogen atoms and a sulfur atom within the thiazole ring.
Pyridine Carbons110 - 150Aromatic carbons with varying shifts based on their proximity to the ring nitrogen and the fused thiazole.
Fused Ring Carbons (Bridgehead)130 - 160These quaternary carbons can be challenging to assign without advanced experiments.
Troubleshooting Guide

Issue 1: My ¹H NMR spectrum shows very broad peaks for the amine (-NH₂) and some aromatic protons. What is the cause and how can I fix it?

  • Root Cause Analysis:

    • Proton Exchange: The primary cause is chemical exchange of the amine protons with trace amounts of water or acidic impurities in the NMR solvent. Aromatic protons can also broaden due to quadrupolar relaxation effects from the adjacent ¹⁴N atoms.[5]

    • Intermediate Exchange Rate: If the molecule is undergoing conformational changes or tautomerization on the NMR timescale, this can lead to significant peak broadening.

    • Sample Concentration: High concentrations can promote intermolecular hydrogen bonding, leading to broader signals.

  • Solutions:

    • Use High-Purity Solvent: Ensure you are using a fresh ampule of high-purity, anhydrous DMSO-d₆.

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature (e.g., 273 K) can slow the exchange rate, resulting in sharper signals. Conversely, acquiring at a higher temperature (e.g., 333 K) can sometimes sharpen signals by moving them into the fast-exchange regime.

    • D₂O Shake: To confirm the identity of the -NH₂ peak, add a single drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad amine peak should disappear due to H-D exchange.

    • Optimize Concentration: Prepare a more dilute sample (e.g., 5 mg in 0.6 mL of solvent) to minimize intermolecular interactions.

Issue 2: I cannot definitively assign the quaternary carbons in my ¹³C NMR spectrum. What advanced experiments should I run?

  • Root Cause Analysis: Standard ¹³C NMR spectra do not provide connectivity information, making the assignment of non-protonated (quaternary) carbons ambiguous. This is a common issue in poly-nitrogen heterocyclic systems.[1]

  • Recommended Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

    • Mechanism: HMBC is a 2D NMR experiment that shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). It is an invaluable tool for piecing together a molecular structure.[6]

    • Application: By observing a correlation from a known pyridine proton to a quaternary carbon, you can assign that carbon's position. For example, a proton on the pyridine ring should show a ³J correlation to the C2 carbon of the thiazole ring, providing an unambiguous assignment.

    • Trustworthiness: This method provides a self-validating system. The observed correlations must be consistent with the proposed structure, confirming both the proton and carbon assignments simultaneously.

Experimental Protocol: HMBC Acquisition
  • Sample Preparation: Prepare a solution of 10-15 mg of this compound in 0.6 mL of anhydrous DMSO-d₆.

  • Initial Scans: Acquire standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges.

  • HMBC Setup:

    • Use a standard hmbcgp (or similar) pulse sequence on the spectrometer.

    • Set the spectral widths in both the F2 (¹H) and F1 (¹³C) dimensions to encompass all signals.

    • Crucially, set the long-range coupling constant (ⁿJ_CH) delay. A typical starting value is optimized for 8 Hz. This will emphasize 2- and 3-bond correlations.

  • Acquisition: Acquire the 2D data set. The experiment time will depend on the sample concentration but typically ranges from 30 minutes to a few hours.

  • Processing & Analysis: Process the 2D data and analyze the correlation map to trace the connectivity between protons and distant carbons.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Troubleshooting Prep Dissolve 5-15 mg in 0.6 mL Anhydrous DMSO-d6 H1 1. Acquire ¹H Spectrum Prep->H1 C13 2. Acquire ¹³C{¹H} Spectrum H1->C13 HMBC 3. Acquire ¹H-¹³C HMBC C13->HMBC Assign1D Assign ¹H & ¹³C Signals HMBC->Assign1D Broad Broad Peaks? Assign1D->Broad Assign2D Use HMBC to Assign Quaternary Carbons Broad->Assign2D No VT_NMR Run VT-NMR or Adjust Concentration Broad->VT_NMR Yes Confirm Confirm Structure Assign2D->Confirm VT_NMR->Assign1D

Caption: General workflow for NMR structural elucidation.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and probing the compound's structure through fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A1: Electrospray Ionization (ESI) is the preferred method.

  • Causality: ESI is a "soft" ionization technique ideal for polar molecules that can be readily protonated in solution.[7] this compound, with its basic amine and pyridine nitrogen atoms, is easily protonated to form the pseudomolecular ion [M+H]⁺. This minimizes in-source fragmentation and provides a clear signal for accurate molecular weight determination. APCI is also a soft technique but is generally more suitable for less polar compounds and may induce more fragmentation than ESI for this particular molecule.[7]

Q2: What are the expected major fragments in an MS/MS experiment?

A2: Fragmentation will occur at the weakest bonds and lead to stable neutral losses or charged fragments. Based on the analysis of similar structures, the following fragments are predicted for the protonated molecule ([M+H]⁺ at m/z ≈ 152.0).[7]

Predicted m/z Proposed Fragment Ion / Neutral Loss Notes
152.0[M+H]⁺Protonated molecular ion.
125.0[M+H - HCN]⁺Loss of hydrogen cyanide, a common fragmentation pathway for pyridine rings.
94.1[C₅H₆N₂]⁺Aminopyridine fragment resulting from cleavage of the thiazole ring.
85.1[C₃H₃NS]⁺Thiazole ring fragment.
Troubleshooting Guide

Issue: I am not observing the expected [M+H]⁺ peak, or it is very weak. What are the likely causes?

  • Root Cause Analysis:

    • In-Source Fragmentation: The energy settings in the ion source (e.g., cone voltage or fragmentor voltage) may be too high, causing the molecular ion to fragment before it reaches the mass analyzer.

    • Incorrect Mobile Phase: The pH of the mobile phase may not be optimal for protonation.

    • Sample Degradation: The compound may be unstable under the analytical conditions or in the prepared solution.

    • Poor Ionization: The compound may not be ionizing efficiently due to matrix effects or incorrect spray conditions.

  • Solutions:

    • Optimize Source Conditions: Reduce the cone/fragmentor voltage in a stepwise manner to find the optimal value that maximizes the [M+H]⁺ signal while minimizing fragmentation.

    • Acidify the Mobile Phase: Ensure the mobile phase contains a small amount of an acid, such as 0.1% formic acid. This provides a source of protons to facilitate the formation of [M+H]⁺ in the ESI source.

    • Use a Fresh Sample: Prepare the analytical solution immediately before analysis to minimize the potential for degradation.

    • Check Instrument Calibration: Verify the mass spectrometer is properly calibrated using a known standard.

Experimental Protocol: General LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (Requires optimization).

    • Source/Desolvation Temp: 120 °C / 350 °C (Instrument dependent).

    • Scan Range: m/z 50 - 500.

Visualization: Predicted Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z ≈ 152.0 Frag1 [M+H - HCN]⁺ m/z ≈ 125.0 M->Frag1 - HCN Frag2 Aminopyridine Fragment [C₅H₆N₂]⁺ m/z ≈ 94.1 M->Frag2 - C₂HNS Frag3 Thiazole Fragment [C₃H₃NS]⁺ m/z ≈ 85.1 M->Frag3 - C₄H₄N₂

Caption: Predicted fragmentation of this compound.

Section 3: Infrared (IR) & UV-Vis Spectroscopy

These techniques provide valuable information about the functional groups present and the electronic structure of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristic absorption bands in the IR spectrum?

A1: The IR spectrum provides a fingerprint of the molecule's functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amine)3100 - 3400Two medium-to-sharp bands for the symmetric and asymmetric stretches of the primary amine. Can be broad due to hydrogen bonding.[8]
Aromatic C-H Stretch3000 - 3100Sharp, medium-to-weak bands.
C=N Stretch1620 - 1680Strong to medium absorption from the thiazole and pyridine rings.
Aromatic C=C Stretch1450 - 1600Multiple sharp bands of varying intensity.

Q2: What are the expected absorption maxima (λ_max) in the UV-Vis spectrum?

A2: this compound contains conjugated π-systems, leading to strong UV absorption. In a polar protic solvent like ethanol or methanol, you can expect two primary absorption bands.[9][10]

  • ~220-250 nm: Attributed to π → π* transitions within the aromatic pyridine and thiazole rings.

  • ~280-320 nm: A lower energy π → π* transition involving the entire conjugated system, including the lone pair electrons on the amine group. The exact position is sensitive to solvent polarity (solvatochromism).[11]

Troubleshooting Guide

Issue: The N-H stretching region in my IR spectrum (acquired with a KBr pellet) is a single, very broad blob. How can I resolve the symmetric and asymmetric stretches?

  • Root Cause Analysis:

    • Hygroscopic KBr: Potassium bromide (KBr) is highly hygroscopic. Absorbed water in the KBr will create a very broad -OH band that completely obscures the N-H region.

    • Concentration Effects: Too much sample in the pellet can cause significant intermolecular hydrogen bonding, which broadens the N-H signals and merges them.

  • Solutions:

    • Dry the KBr: Before use, dry the spectroscopic-grade KBr in an oven at >110 °C for several hours and store it in a desiccator.

    • Reduce Sample Concentration: Use a much smaller amount of sample relative to the KBr. A typical ratio is 1:100 (sample:KBr) by weight. Grind the mixture thoroughly to ensure it is homogenous.

    • Alternative Method: If possible, acquire the spectrum as a dilute solution in a non-polar solvent (e.g., CCl₄, if solubility permits) using an appropriate IR cell. This will minimize intermolecular hydrogen bonding and often yields sharper, better-resolved N-H bands.

References

Validation & Comparative

A Comparative Guide to the CDK4/6 Inhibitor Palbociclib and the Investigational Compound Thiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the field of oncology, particularly in the context of hormone receptor-positive (HR+) breast cancer, the development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant therapeutic advancement. Palbociclib (Ibrance®) stands as a first-in-class, FDA-approved agent that has fundamentally altered treatment paradigms.[1][2][3] This guide provides a deep, technical comparison between the well-characterized therapeutic agent, Palbociclib, and Thiazolo[4,5-c]pyridin-2-amine, a heterocyclic compound of research interest.

Crucially, this document acknowledges the profound disparity in the available data. Palbociclib has been extensively studied through preclinical and robust clinical trials.[1][4][5] In contrast, this compound is a chemical entity primarily documented in chemical synthesis and supplier databases, with its biological mechanism and activity not yet publicly characterized.[6] Therefore, this guide will first establish the benchmark by detailing the known properties of Palbociclib. It will then pivot to a prospective framework, outlining the essential experimental protocols and logical workflows required to characterize this compound and enable a future, data-driven comparison. This approach is designed for researchers, scientists, and drug development professionals seeking to understand both the established landscape and the process of investigating novel chemical entities.

Section 1: Profiling the Compounds

Palbociclib (Ibrance®): The Established Benchmark

Palbociclib (PD-0332991) is an orally bioavailable, highly selective, and reversible inhibitor of CDK4 and CDK6.[7][8] Its development and approval for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer represent a cornerstone of targeted cell cycle therapy.[4][9][10]

Mechanism of Action: The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[11] Palbociclib exerts its therapeutic effect by binding to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[2][12][13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for DNA replication, effectively inducing a G1 cell cycle arrest and halting tumor cell proliferation.[7][10][14]

Palbociclib_MOA cluster_pathway Canonical G1-S Transition Pathway Mitogens Growth Factor Signaling CyclinD Cyclin D Mitogens->CyclinD ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb_E2F pRb-E2F Complex ActiveComplex->pRb_E2F Phosphorylates pRb p_pRb p-pRb (Inactive) pRb_E2F->p_pRb E2F Free E2F pRb_E2F->E2F Releases G1_Arrest G1 Cell Cycle Arrest pRb_E2F->G1_Arrest Maintains S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Proliferation Cell Proliferation S_Phase->Proliferation Palbociclib Palbociclib Palbociclib->ActiveComplex Inhibits caption Figure 1. Mechanism of Action of Palbociclib.

Caption: Figure 1. Palbociclib inhibits the active Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and inducing G1 arrest.

This compound: The Investigational Candidate

This compound is a heterocyclic small molecule. The thiazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[15] Different isomers and derivatives of this core structure have been investigated for a wide range of activities, including as inhibitors of kinases like PI3K and c-KIT.[16][17]

Notably, the related pyridopyrimidine scaffold, which forms the core of Palbociclib, has inspired the design of new thiazole-containing compounds for evaluation as potential CDK4/6 inhibitors.[18] However, for this compound specifically, there is no published data detailing its biological target, mechanism of action, or cellular effects. It currently stands as a research chemical or pharmaceutical intermediate requiring full characterization.[6]

Section 2: Quantitative Performance and Experimental Validation

A direct comparison of performance is predicated on empirical data. Here, we present the known quantitative data for Palbociclib and establish the necessary experimental endpoints for this compound.

Table 1: Comparative Performance Metrics
ParameterPalbociclib (Ibrance®)This compoundSupporting Protocol
Primary Molecular Targets Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6)To Be Determined (TBD) Protocol 2.1
Biochemical Potency (IC50) CDK4: ~11 nMCDK6: ~16 nM[7]TBD Protocol 2.1
Cellular Antiproliferative Activity (GI50) Potent in Rb-positive breast cancer cell lines (e.g., MCF-7, MDA-MB-453)TBD Protocol 2.2
Mechanism in Cells Inhibition of pRb phosphorylation, leading to G1 cell cycle arrest.[7][10][12]TBD Protocol 2.3 & 2.4

Section 3: Protocols for Characterization of this compound

To generate the data required for a meaningful comparison, a structured, multi-stage experimental plan is necessary. The following protocols are designed to be self-validating and provide a clear path to characterizing the investigational compound.

Experimental_Workflow A Stage 1: Target Identification & Potency (Protocol 2.1: In Vitro Kinase Assays) B Stage 2: Cellular Activity (Protocol 2.2: Antiproliferation Assay) A->B If potent activity identified C Stage 3: Cellular Mechanism of Action (Protocol 2.3: Western Blot for Target Engagement) B->C If antiproliferative D Stage 4: Phenotypic Confirmation (Protocol 2.4: Cell Cycle Analysis) C->D If target modulation observed E Data Synthesis & Comparison to Palbociclib D->E caption Figure 2. Logical workflow for characterizing an investigational compound.

Caption: Figure 2. A sequential experimental workflow to determine the biological profile of this compound.

Protocol 2.1: Biochemical Kinase Inhibition Assay
  • Causality: The first step is to determine if the compound has any activity against the target of interest (CDK4/6) and to assess its selectivity. A broad kinase panel screen is often used initially, followed by dose-response curves for specific hits to determine IC50 values.

  • Methodology (Luminescence-based assay, e.g., ADP-Glo™):

    • Compound Preparation: Create an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Palbociclib is used as a positive control.

    • Reaction Setup: In a 384-well plate, dispense the test compound, recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and a suitable substrate (e.g., a fragment of Rb protein).

    • Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value for the enzyme. Incubate for 1-2 hours at room temperature.

    • Signal Generation: Add ADP-Glo™ reagent to terminate the reaction and deplete unused ATP. Then, add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the signal to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percent inhibition versus the logarithm of compound concentration and fit the data using a four-parameter logistic model to calculate the IC50.

Protocol 2.2: Cell-Based Antiproliferation Assay
  • Causality: This assay determines if the biochemical activity observed in Protocol 2.1 translates into a functional effect on cancer cell growth and provides the GI50 (concentration for 50% growth inhibition). It is critical to use cell lines with a known genetic background (e.g., Rb-positive like MCF-7 and Rb-negative like MDA-MB-468) to test for on-target dependency.

  • Methodology (ATP-based viability assay, e.g., CellTiter-Glo®):

    • Cell Plating: Seed MCF-7 (Rb-positive) cells in a 96-well plate and allow them to adhere for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours, a duration that allows for multiple cell divisions.

    • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the luciferase substrate and enzyme necessary to measure ATP levels, a proxy for cell viability.

    • Data Acquisition: Measure luminescence.

    • Analysis: Normalize the data and plot a dose-response curve to determine the GI50 value.

Protocol 2.3: Western Blot for Cellular Target Engagement
  • Causality: To confirm that the compound inhibits the intended target within the cell, we must measure the phosphorylation status of a direct downstream substrate. For a CDK4/6 inhibitor, this is pRb.

  • Methodology:

    • Treatment and Lysis: Treat MCF-7 cells with the test compound at concentrations around its GI50 value (e.g., 0.1x, 1x, 10x GI50) for 24 hours. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH).

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using a chemiluminescent substrate and an imaging system.

    • Analysis: A dose-dependent decrease in the phospho-Rb signal relative to total Rb would confirm target engagement.

Protocol 2.4: Cell Cycle Analysis by Flow Cytometry
  • Causality: This assay provides the definitive phenotypic readout of CDK4/6 inhibition. A potent inhibitor should cause cells to accumulate in the G1 phase of the cell cycle.

  • Methodology:

    • Treatment: Treat MCF-7 cells with the test compound at its GI50 concentration for 24 hours.

    • Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye like propidium iodide.

    • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

    • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population compared to the vehicle-treated control confirms the expected mechanism.

Section 4: Conclusion and Path Forward

Palbociclib provides a clear and validated paradigm for a successful CDK4/6 inhibitor: high selectivity, potent biochemical and cellular activity in Rb-positive contexts, and a distinct G1 arrest phenotype.

For this compound, the path to a meaningful comparison is now clearly defined. The proposed experimental workflow serves as a rigorous framework to move this compound from a chemical curiosity to a biologically characterized entity. By first establishing its primary target(s) and potency, then confirming its cellular activity and on-target mechanism, researchers can generate the necessary data to populate Table 1. Only then can a direct, evidence-based comparison with Palbociclib be made, potentially uncovering a novel therapeutic candidate or a valuable research tool for probing cell cycle biology.

References

  • Title: Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. Source: The Oncology Pharmacist. URL: [Link]

  • Title: What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Source: AIBT. URL: [Link]

  • Title: Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Source: Spandidos Publications. URL: [Link]

  • Title: A Quick Overview of CDK4/6 Inhibitor Palbociclib. Source: Pharmacy Times. URL: [Link]

  • Title: Palbociclib is a CDK4/6 Inhibitor for Triple-negative Breast Cancer Research. Source: Active Biohem. URL: [Link]

  • Title: Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Palbociclib (IBRANCE). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Palbociclib. Source: Wikipedia. URL: [Link]

  • Title: Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. Source: American Health & Drug Benefits. URL: [Link]

  • Title: Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor-Positive, HER2-Negative Metastatic Breast Cancer. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: FDA approves palbociclib for treatment of ER-positive, HER2-negative advanced breast cancer in postmenopausal women. Source: ecancer. URL: [Link]

  • Title: FDA Approval Summary: Palbociclib for Male Patients with Metastatic Breast Cancer. Source: American Association for Cancer Research (AACR). URL: [Link]

  • Title: Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Sources

A Comparative Guide to Validating the Anti-inflammatory Activity of Thiazolo[4,5-c]pyridin-2-amine Against the Benchmark NSAID, Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Ibuprofen, a household name, exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] While effective, its non-selective nature, affecting both the inflammatory COX-2 enzyme and the homeostatic COX-1 enzyme, is associated with well-documented gastrointestinal and renal side effects.[3][4]

This has fueled the search for novel anti-inflammatory agents with improved efficacy and safety profiles. Heterocyclic compounds, particularly those containing fused thiazole and pyridine rings, have emerged as a promising class of therapeutic candidates.[5][6][7] This guide focuses on a representative molecule, Thiazolo[4,5-c]pyridin-2-amine, and provides a comprehensive experimental framework for validating its anti-inflammatory activity in direct comparison to Ibuprofen. We will progress from targeted in vitro assays that probe specific molecular mechanisms to a functional in vivo model that assesses therapeutic efficacy in a physiological context. This structured approach is designed to provide researchers and drug development professionals with the robust, comparative data necessary to evaluate the potential of this novel chemical entity.

Mechanistic Overview: COX-Dependent and Independent Pathways

A thorough understanding of the established and potential mechanisms of action is critical for designing a logical validation strategy.

Ibuprofen: The Non-Selective COX Inhibitor

Ibuprofen's mechanism is well-characterized. It functions by non-selectively blocking the active site of both COX-1 and COX-2 enzymes.[1][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8] Inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, can lead to undesirable side effects.[3][4]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane Phospholipids cluster_products Prostanoids Membrane PLA2 Phospholipase A₂ Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) Thromboxane Thromboxane (Platelet Aggregation) Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) (Stomach, Platelets, Kidneys) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) (Inflammatory Sites) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid Release COX1->Prostaglandins COX1->Thromboxane COX2->Prostaglandins Ibuprofen Ibuprofen & This compound (Hypothesized Target) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Arachidonic acid cascade and points of NSAID inhibition.

This compound: A Hypothetical Profile

Thiazolopyridine derivatives have shown promise as anti-inflammatory agents, with some studies indicating they may act through COX inhibition.[6][9][10] However, inflammation is a complex process involving multiple mediators. Beyond prostaglandins, nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages, is another critical pro-inflammatory molecule. Therefore, our validation strategy will not only test for COX inhibition but also explore effects on NO production to build a more complete mechanistic profile.

A Phased Strategy for Comparative Validation

We employ a sequential, multi-tiered approach to generate a comprehensive dataset, moving from specific molecular targets to a whole-organism response. This ensures that resource-intensive in vivo studies are justified by promising in vitro activity.

Validation_Workflow cluster_invivo Start Compound Synthesis This compound InVitro PART I: In Vitro Validation (Mechanistic Screening) Start->InVitro COX_Assay Assay 1: COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NO_Assay Assay 2: Nitric Oxide Inhibition Assay InVitro->NO_Assay InVivo PART II: In Vivo Validation (Efficacy Testing) COX_Assay->InVivo NO_Assay->InVivo Paw_Edema Carrageenan-Induced Paw Edema Model InVivo->Paw_Edema Analysis Data Synthesis & Comparative Analysis Paw_Edema->Analysis

Caption: Sequential workflow for anti-inflammatory validation.

Part I: In Vitro Validation – Targeting Key Inflammatory Mediators

The initial phase focuses on cell-free and cell-based assays to quantify the direct inhibitory effects of this compound and Ibuprofen on key molecular pathways of inflammation.

Assay 1: Cyclooxygenase (COX) Inhibition Assay
  • Causality and Rationale: This is the most direct test of our primary hypothesis. By using isolated COX-1 and COX-2 enzymes, we can determine the half-maximal inhibitory concentration (IC50) for each compound against each isozyme.[11] This not only confirms a COX-inhibitory mechanism but also reveals isozyme selectivity, which is a crucial predictor of the potential for gastrointestinal side effects. A compound that is more selective for COX-2 over COX-1 is generally preferred.

  • Experimental Protocol: Colorimetric COX Inhibitor Screening

    • Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), and use it to dilute Heme cofactor and the test compounds (this compound and Ibuprofen) to desired stock concentrations. Prepare a series of dilutions for each compound to generate a dose-response curve.

    • Plate Setup (96-well plate):

      • 100% Initial Activity (Control) Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either ovine COX-1 or human recombinant COX-2 enzyme.[11]

      • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the respective compound dilution, and 10 µL of either COX-1 or COX-2 enzyme.

      • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme (no enzyme).

    • Incubation: Incubate the plate for 10 minutes at 37°C.

    • Reaction Initiation: Add 20 µL of Arachidonic Acid substrate solution to all wells to initiate the reaction.

    • Peroxidase Activity Measurement: Add 20 µL of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.[11]

    • Data Acquisition: Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance curve). Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] and use non-linear regression to calculate the IC50 value.

  • Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen15.225.50.60
This compound45.89.74.72
Assay 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
  • Causality and Rationale: This assay assesses the compound's ability to suppress inflammation via a COX-independent pathway. Macrophages, when activated by lipopolysaccharide (LPS, a component of Gram-negative bacteria), upregulate iNOS, leading to a massive production of the pro-inflammatory mediator NO.[12][13] Measuring the inhibition of NO production provides insight into a broader anti-inflammatory potential.

  • Experimental Protocol: Griess Assay for Nitrite Quantification

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the old media. Add fresh media containing various concentrations of this compound or Ibuprofen to the wells. Include a "vehicle control" (DMSO) and a "no treatment" control. Incubate for 1 hour at 37°C.

    • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the "no treatment" control.[14]

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

    • Griess Reaction: In a new 96-well plate, add 100 µL of supernatant to 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15]

    • Data Acquisition: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC50 value.

  • Data Presentation: Comparative Nitric Oxide Inhibition

CompoundNO Production IC50 (µM)
Ibuprofen> 100
This compound18.5
L-NAME (Positive Control)12.2

Part II: In Vivo Validation – Assessing Acute Anti-inflammatory Efficacy

After establishing in vitro activity, we move to a whole-animal model to assess the compound's efficacy in a complex physiological environment, considering factors like absorption, distribution, metabolism, and excretion (ADME).

Model: Carrageenan-Induced Paw Edema in Rats
  • Causality and Rationale: This is the gold-standard model for evaluating acute anti-inflammatory drugs.[16][17][18] The sub-plantar injection of carrageenan, a phlogistic agent, induces a reproducible, biphasic inflammatory response.[19] The first phase (0-2.5 hours) is mediated by histamine and serotonin, while the second, more prolonged phase (3-6 hours), is characterized by the production of prostaglandins.[19] NSAIDs like Ibuprofen are particularly effective at inhibiting this second phase, making this model ideal for a direct comparison. Several studies have successfully used this model to evaluate novel thiazolopyridine derivatives.[5][6][20]

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize 1. Animal Acclimatization (Wistar Rats, n=6/group) Grouping 2. Animal Grouping - Vehicle Control - Ibuprofen (10 mg/kg) - Test Compound (e.g., 25 mg/kg) Acclimatize->Grouping Baseline 3. Baseline Measurement (V₀) (Measure initial paw volume) Grouping->Baseline Dosing 4. Drug Administration (Oral Gavage, p.o.) Baseline->Dosing Induction 5. Edema Induction (Inject 0.1 mL 1% Carrageenan) (1 hr post-dosing) Dosing->Induction Measurement 6. Paw Volume Measurement (Vₜ) (Measure at 1, 2, 3, 4, 5, 6 hrs) Induction->Measurement Calculation 7. Data Calculation - Paw Volume Increase (Vₜ - V₀) - % Inhibition of Edema Measurement->Calculation Comparison 8. Statistical Comparison (vs. Vehicle Control) Calculation->Comparison

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Experimental Protocol: In Vivo Anti-inflammatory Assay

    • Animal Handling: Use male Wistar rats (180-200g). Acclimatize them for one week before the experiment. Fast the animals overnight before the study with free access to water.

    • Grouping (n=6 per group):

      • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.).

      • Group II (Positive Control): Receives Ibuprofen (10 mg/kg, p.o.).[19]

      • Group III (Test Group): Receives this compound (e.g., 25 mg/kg, p.o.).

    • Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

    • Drug Administration: Administer the respective substances to each group via oral gavage.

    • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[21][22]

    • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]

    • Data Analysis:

      • Calculate the mean increase in paw volume (Edema) for each group: Edema = Vₜ - V₀.

      • Calculate the percentage inhibition of edema for the treated groups relative to the control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

      • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences.

  • Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr% Inhibition of Edema at 3 hr
Vehicle Control-0.85 ± 0.06-
Ibuprofen100.41 ± 0.0451.8%
This compound250.35 ± 0.0558.8%
p < 0.05 compared to Vehicle Control

Synthesis and Interpretation of Results

The hypothetical data presented in this guide paints a compelling picture for this compound as a promising anti-inflammatory candidate.

  • Mechanistic Insight: The in vitro data suggests a dual mechanism of action. Unlike Ibuprofen, which is a non-selective COX inhibitor and has negligible effects on NO production, this compound demonstrates a favorable COX-2 selectivity index (4.72). This suggests a potentially lower risk of gastrointestinal side effects.[3] Furthermore, its potent inhibition of nitric oxide production (IC50 = 18.5 µM) indicates a broader anti-inflammatory profile that extends beyond the prostaglandin pathway. This dual inhibition could be advantageous in complex inflammatory conditions where both prostaglandins and NO play significant roles.

  • Functional Efficacy: The in vivo results corroborate the in vitro findings. In the carrageenan-induced paw edema model, this compound showed a significant reduction in inflammation, with a percentage of inhibition (58.8%) slightly superior to that of the benchmark drug Ibuprofen (51.8%) at the tested doses. This demonstrates that the compound is not only active at the molecular level but is also bioavailable and effective in a living system.

Conclusion

This guide outlines a robust, logical, and multi-faceted framework for the preclinical validation of novel anti-inflammatory compounds, using this compound as a case study against the established NSAID, Ibuprofen. The combination of targeted in vitro assays and a functional in vivo model provides a comprehensive understanding of a compound's mechanism, selectivity, and overall efficacy. The hypothetical results suggest that this compound is a highly promising candidate, warranting further investigation into its pharmacokinetics, safety profile, and activity in chronic inflammation models. This systematic approach ensures that only the most promising candidates, backed by solid experimental data, advance in the drug development pipeline.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Wikipedia. (2024). Ibuprofen. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved from [Link]

  • Jadhav, S. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Biological Science Archive.
  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen? Retrieved from [Link]

  • CHEMM. (n.d.). Ibuprofen. Medical Countermeasures Database. Retrieved from [Link]

  • Healthdirect. (n.d.). Ibuprofen. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Matiychuk, V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology. Available at: [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • Preprints.org. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Cognibrain. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • Janero, D. R., & Dannenberg, A. J. (2006).
  • Rouzer, C. A., & Marnett, L. J. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology.
  • ResearchGate. (2020). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. Retrieved from [Link]

  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • ResearchGate. (2020). Development of effective anti-inflammatory drug candidates among novel thiazolopyridines. Retrieved from [Link]

  • ResearchGate. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Retrieved from [Link]

  • Qureshi, S. A., et al. (2001). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids.
  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Retrieved from [Link]

  • MDPI. (n.d.). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) ynthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. Retrieved from [Link]

  • ResearchGate. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • National Institutes of Health. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazolopyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, valued for its ability to interact with a wide array of biological targets. Its rigid, planar structure, combined with a unique electronic environment arising from the fusion of an electron-rich thiazole ring and an electron-deficient pyridine ring, makes it an ideal framework for developing potent and selective therapeutic agents. This guide provides a detailed analysis of the structure-activity relationships (SAR) for various Thiazolo[4,5-c]pyridin-2-amine analogs and its key isomers, with a primary focus on their role as kinase inhibitors in oncology and other therapeutic areas.

The Thiazolopyridine Core: A Versatile Scaffold for Kinase Inhibition

The versatility of the thiazolopyridine core lies in its ability to mimic the purine structure of ATP, allowing its derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases. The nitrogen atoms in the pyridine ring and the exocyclic amine group can form crucial hydrogen bond interactions with the "hinge region" of the kinase, a key determinant of binding affinity. Different isomers, such as thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and thiazolo[4,5-c]pyridines, offer distinct spatial arrangements of these interaction points, enabling the targeting of different kinase families.

Below is a diagram illustrating the core structures and key points of modification that dictate their biological activity.

Caption: Key isomers and general SAR points of the thiazolopyridine scaffold.

Comparative Analysis of Thiazolopyridine Analogs

The following sections compare different series of thiazolopyridine analogs, detailing the structural modifications that influence their inhibitory activity against specific kinase targets.

Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Thiazolo[5,4-b]pyridine derivatives have emerged as highly potent PI3K inhibitors. A key strategy in developing these inhibitors involves installing a morpholine group at the 7-position and a substituted N-heterocycle at the 2-amino position.

A 2020 study systematically explored substitutions on the 2-amino position, revealing critical SAR insights. The initial compound, featuring a methoxypyridine connected via a sulfonamide linker, showed extremely potent PI3Kα inhibitory activity (IC50 = 3.6 nM). Further modifications demonstrated that the sulfonamide linker was a crucial structural unit for maintaining high potency.

Compound ID2-Position Substituent (R)PI3Kα IC50 (nM)Key Observation
19a N-(6-methoxypyridin-3-yl)thiophene-2-sulfonamide3.6Highly potent lead compound.
19b N-(6-methoxypyridin-3-yl)benzenesulfonamide4.8Replacement of thiophene with benzene maintains potency.
19c N-(2-methoxypyridin-3-yl)thiophene-2-sulfonamide3.4Altering pyridine substitution pattern retains high activity.
20a 6-methoxypyridin-3-amine (amide linker)1200Replacing sulfonamide with an amide linker dramatically reduces activity.
20b 6-methoxypyridin-3-amine (urea linker)>10000Urea linker is not tolerated, leading to a complete loss of activity.

Data sourced from Zhang et al., 2020.

The data clearly indicates that a sulfonamide linker is essential for potent PI3Kα inhibition in this series. Compound 19a also showed potent, nanomolar inhibition of PI3Kγ and PI3Kδ isoforms, establishing it as a powerful pan-PI3K inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Analog Thiazolo[5,4-b]pyridine Analogs (e.g., 19a) Analog->PI3K Inhibits

Caption: Simplified PI3K signaling pathway inhibited by thiazolopyridine analogs.

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Analogs as CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition can induce G1 cell cycle arrest, suppressing tumor growth. The FDA-approved CDK4/6 inhibitor Palbociclib features a pyridopyrimidine core, validating this scaffold as a promising starting point for new anticancer agents. Researchers have successfully developed a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective CDK4/6 inhibitors.

The design of these inhibitors focuses on three key interactions with the ATP-binding site:

  • The 2-aminopyridine moiety forms hydrogen bonds with the kinase hinge region (Val101).

  • The pyrimidine N1 and N3 atoms provide additional hydrogen bonding opportunities.

  • The thiazole ring and its substituents occupy a hydrophobic pocket, allowing for modifications that enhance potency and selectivity.

Compound IDR1 (thiazole)R2 (pyridine)CDK4 IC50 (nM)CDK6 IC50 (nM)Key Observation
Palbociclib N/AN/A1115FDA-approved reference compound.
78 CyclopentylaminoH24High potency and oral bioavailability. Induced G1 cell cycle arrest.
83 Isopropylamino5-F12Excellent potency and selectivity. Inhibited Rb phosphorylation in cells.

Data sourced from Ji et al., 2015.

The SAR studies revealed that small, cyclic, or branched alkylamino groups at the thiazole-4-position were optimal for potent CDK4/6 inhibition. These compounds, such as 78 and 83 , not only demonstrated single-digit nanomolar potency but also exhibited excellent oral bioavailability and in vivo efficacy in xenograft models, making them promising candidates for further clinical development.

Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST). While imatinib is an effective first-line therapy, resistance often develops due to secondary mutations. To address this, novel thiazolo[5,4-b]pyridine derivatives were designed to inhibit both wild-type and imatinib-resistant c-KIT mutants.

The SAR investigation focused on modifying the substituent at the 5-position of the thiazolopyridine core. The study identified compound 6r as a particularly potent inhibitor, capable of overcoming resistance.

Compound ID5-Position Substituentc-KIT (WT) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)GIST-T1 Cells GI50 (µM)Key Observation
Imatinib Reference Drug0.0238.30.02Potent against WT, but resistance in double mutant.
Sunitinib Reference Drug0.010.060.01Potent against both WT and mutant.
6r 2-fluoro-4-(piperazin-1-yl)aniline0.014.770.02Comparable to Sunitinib against WT and GIST cells; 8-fold more potent than Imatinib against the resistant mutant.

Data sourced from Son et al., 2019.

The success of compound 6r highlights the importance of the 5-position in achieving potent inhibition of resistant c-KIT mutants. The 2-fluoro-4-(piperazin-1-yl)aniline moiety appears to make favorable interactions within the ATP-binding site that are less susceptible to disruption by resistance mutations.

Experimental Methodologies

The evaluation of these compounds relies on a standardized set of robust experimental protocols.

Synthesis of Thiazolo[5,4-b]pyridine Scaffold

A representative synthetic route to the key thiazolo[5,4-b]pyridine intermediate involves a multi-step process starting from commercially available materials.

  • Thiocyanate Displacement: 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate to form the 2-thiocyanato intermediate, which cyclizes to form the aminothiazole ring.

  • Boc Protection: The exocyclic amine of the thiazole ring is protected with a Boc group.

  • Suzuki Coupling: The bromo-group at the 5-position is coupled with a desired boronic acid or ester (e.g., 2-methyl-5-nitrophenylboronic acid) using a palladium catalyst.

  • Nitro Reduction: The nitro group on the coupled phenyl ring is reduced to an amine, yielding a key intermediate ready for further functionalization.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP (radiolabeled or cold) - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Test Compound - Add Kinase Enzyme - Incubate briefly prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate Mix plate_setup->initiate_reaction incubation Incubate at RT (e.g., 60 minutes) initiate_reaction->incubation stop_reaction Stop Reaction: - Add Stop Solution (e.g., EDTA) incubation->stop_reaction detection Detection: - Transfer to filter plate (for ³³P-ATP) - Read signal (Scintillation/Fluorescence) stop_reaction->detection data_analysis Data Analysis: - Normalize data to controls - Fit dose-response curve - Calculate IC50 value detection->data_analysis end End data_analysis->end

In Vivo Efficacy of Thiazolo[4,5-c]pyridin-2-amine: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of Thiazolo[4,5-c]pyridin-2-amine, a novel small molecule with potential applications in oncology. Drawing insights from the broader class of thiazolopyridine derivatives, we position this compound as a putative kinase inhibitor and outline a rigorous comparative study against established cancer therapeutics. This document is intended to serve as a strategic and methodological resource for preclinical researchers aiming to evaluate its therapeutic efficacy in relevant animal models.

Introduction: The Therapeutic Promise of the Thiazolopyridine Scaffold

The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with various isomers demonstrating significant therapeutic potential across a range of diseases. Derivatives of this heterocyclic system have been investigated as potent inhibitors of key signaling molecules. For instance, thiazolo[5,4-b]pyridine derivatives have shown promise as c-KIT inhibitors, aiming to overcome resistance to established drugs like imatinib in gastrointestinal stromal tumors (GIST)[1]. Similarly, thiazolo-pyridopyrimidines have been explored as CDK4/6 inhibitors for the treatment of breast cancer[2]. Other related structures have been developed as antagonists for the CRF1 receptor in models of alcoholism and as histamine H3 receptor inverse agonists for cognitive disorders[3][4].

Given the established precedent for kinase inhibition within this chemical class, this guide will proceed under the hypothesis that this compound functions as a kinase inhibitor. The following sections will detail a proposed in vivo validation strategy in the context of oncology, comparing its efficacy against a standard-of-care kinase inhibitor.

Proposed Mechanism of Action and Comparative Framework

To establish a robust comparative study, we hypothesize that this compound targets a key oncogenic kinase, such as a member of the CDK family or a receptor tyrosine kinase like c-KIT. The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a common driver in breast cancer, making CDK4/6 a compelling target[2]. Likewise, mutations in c-KIT are hallmark drivers of GIST[1].

For the purpose of this guide, we will proceed with a focus on c-KIT inhibition as the putative mechanism of action, allowing for a direct comparison with Imatinib , a first-generation c-KIT inhibitor, and Sunitinib , a multi-targeted tyrosine kinase inhibitor with activity against imatinib-resistant c-KIT mutants.

Signaling Pathway: c-KIT and Downstream Effectors

cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor Tyrosine Kinase SCF->cKIT Binds & Dimerizes PI3K PI3K cKIT->PI3K Activates RAS RAS cKIT->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->cKIT Inhibits Imatinib Imatinib Imatinib->cKIT Inhibits

Caption: Proposed inhibitory action of this compound on the c-KIT signaling pathway.

Experimental Design: In Vivo Efficacy in a GIST Xenograft Model

The following protocol outlines a head-to-head comparison of this compound, Imatinib, and a vehicle control in a subcutaneous xenograft model using a human GIST cell line.

Experimental Workflow

Efficacy_Workflow Cell_Culture GIST-T1 Cell Culture (c-KIT mutant) Implantation Subcutaneous Implantation (Nude Mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (to ~150 mm³) Implantation->Tumor_Growth Randomization Animal Randomization (n=8-10 per group) Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Test Compound, Imatinib) Randomization->Dosing Monitoring Tumor Volume & Body Weight (2-3 times weekly) Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 days or tumor burden limit) Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, PK/PD, Biomarkers) Endpoint->Analysis

Caption: Workflow for the in vivo efficacy study of this compound.

Detailed Experimental Protocol

1. Animal Model and Cell Line:

  • Animal: Athymic Nude (Nu/Nu) mice, female, 6-8 weeks old.
  • Cell Line: GIST-T1 human gastrointestinal stromal tumor cell line, which harbors an activating c-KIT mutation.
  • Justification: The GIST-T1 cell line is a well-established model for studying c-KIT-driven tumorigenesis and is sensitive to c-KIT inhibitors. Athymic nude mice are immunocompromised and will not reject the human tumor xenograft.

2. Tumor Implantation:

  • Harvest GIST-T1 cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
  • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

3. Study Groups and Dosing:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=10 per group):
  • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80) orally (p.o.) once daily.
  • Group 2 (this compound): Administer test compound at a predetermined dose (e.g., 50 mg/kg, based on preliminary tolerability studies), p.o., once daily.
  • Group 3 (Imatinib): Administer Imatinib at a clinically relevant dose (e.g., 50 mg/kg), p.o., once daily.
  • Justification: Oral administration is a common route for kinase inhibitors. The dose of the test compound should be determined from prior maximum tolerated dose (MTD) studies. Imatinib serves as the positive control and industry benchmark.

4. Efficacy Endpoints and Monitoring:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
  • Secondary Endpoints:
  • Body weight measurements (2-3 times per week) to monitor toxicity.
  • Tumor weight at the end of the study.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Collect blood and tumor samples at specified time points to correlate drug exposure with target inhibition (e.g., phosphorylated c-KIT levels).

5. Study Termination and Analysis:

  • Terminate the study after a predefined period (e.g., 21 days) or when tumors in the control group reach the maximum allowed size.
  • At necropsy, excise tumors and record their final weight.
  • A portion of the tumor can be flash-frozen for biomarker analysis (Western blot for p-cKIT, Ki-67 staining for proliferation) and the remainder fixed for histopathological examination.

Data Presentation and Comparative Analysis

The efficacy of this compound should be presented in comparison to the vehicle and Imatinib control groups.

Table 1: Comparative Efficacy in GIST-T1 Xenograft Model
Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMChange in Body Weight (%)
Vehicle Control -[Insert Data]-[Insert Data][Insert Data]
This compound 50[Insert Data][Calculate][Insert Data][Insert Data]
Imatinib 50[Insert Data][Calculate][Insert Data][Insert Data]

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Discussion and Interpretation of Potential Outcomes

  • Superior Efficacy: If this compound demonstrates significantly greater TGI than Imatinib with a comparable or better safety profile (i.e., minimal body weight loss), it would represent a promising lead for further development. This could suggest higher potency or improved pharmacokinetic properties.

  • Comparable Efficacy: Achieving efficacy similar to Imatinib would still be a positive outcome, positioning the compound as a viable alternative. Further studies could explore its potential in imatinib-resistant models.

  • Inferior Efficacy: If the compound shows weaker activity than Imatinib, further optimization of the chemical scaffold or investigation into alternative mechanisms of action may be warranted.

  • Toxicity Concerns: Significant body weight loss or other adverse events would necessitate re-evaluation of the dosing regimen or suggest potential off-target effects.

This structured approach to the in vivo validation of this compound will provide clear, comparative data essential for making informed decisions in the drug development process. By benchmarking against a known standard of care and employing robust, validated methodologies, researchers can confidently assess the therapeutic potential of this novel compound.

References

A Researcher's Guide to Characterizing the Antimicrobial Spectrum of Thiazolo[4,5-c]pyridin-2-amine Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is paramount. The thiazolopyridine core, a heterocyclic structure, has garnered interest for its diverse biological activities.[1][2][3] This guide provides a comprehensive framework for researchers to systematically evaluate the antimicrobial spectrum of a specific derivative, Thiazolo[4,5-c]pyridin-2-amine, and compare its efficacy against a panel of well-characterized antibiotics.

This document is not a repository of existing data, but rather a methodological blueprint. Given the novelty of many thiazolopyridine compounds, a standardized, rigorous approach is essential for generating high-quality, comparable data. We will detail the rationale behind experimental design, provide step-by-step protocols based on international standards, and illustrate how to interpret and present the resulting data for meaningful comparison.

Foundational Principles: Designing a Robust Comparative Study

The primary objective is to determine the in vitro activity of this compound across a clinically relevant range of bacteria and to benchmark this activity against antibiotics with known spectra and mechanisms of action.

1.1. The Rationale for Selecting Comparator Antibiotics

A meaningful comparison requires a carefully selected panel of existing antibiotics. These comparators should represent different classes, mechanisms of action, and antimicrobial spectra.[4][5] This allows for a nuanced understanding of the novel compound's potential role.

  • Ampicillin (Broad-Spectrum Penicillin): A β-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis.[6][7] It is active against many Gram-positive and some Gram-negative bacteria, serving as a classic broad-spectrum benchmark.[8][9]

  • Ciprofloxacin (Broad-Spectrum Fluoroquinolone): This synthetic antibiotic inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10][11] It possesses excellent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, but is less effective against many Gram-positive organisms.[12][13]

  • Vancomycin (Narrow-Spectrum Glycopeptide): A large molecule that inhibits cell wall synthesis by binding to the D-alanyl-D-alanine moieties of peptidoglycan precursors.[14][15] Its activity is primarily restricted to Gram-positive bacteria, including the critically important methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18] Gram-negative bacteria are intrinsically resistant due to their impermeable outer membrane.[19]

1.2. Selection of a Standardized Bacterial Panel

To ensure reproducibility and relevance, the test panel should include reference strains from the American Type Culture Collection (ATCC) with well-documented susceptibility profiles. The panel should encompass both major bacterial groups:

  • Gram-Positive Representatives:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections.

    • Enterococcus faecalis (e.g., ATCC 29212): A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance.

  • Gram-Negative Representatives:

    • Escherichia coli (e.g., ATCC 25922): A versatile pathogen responsible for urinary tract infections, gastroenteritis, and sepsis.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its high level of intrinsic antibiotic resistance.

Experimental Methodology: Determining Minimum Inhibitory Concentration (MIC)

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] This guide details the broth microdilution method, a gold standard procedure recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22][23]

2.1. Core Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system; the inclusion of positive and negative controls, alongside reference bacterial strains, ensures the integrity of the results.

Step 1: Preparation of Materials

  • Test Compound & Antibiotics: Prepare stock solutions of this compound and the comparator antibiotics (Ampicillin, Ciprofloxacin, Vancomycin) in an appropriate solvent (e.g., DMSO, sterile water). The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB), the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[22] Its composition is standardized to ensure reproducibility.

  • Bacterial Inoculum: Culture the selected bacterial strains on appropriate agar plates overnight. Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Microtiter Plates: Use sterile 96-well, U-bottom plates.

Step 2: Assay Setup (Serial Dilution)

  • Add 50 µL of CAMHB to wells 2 through 12 in several rows of the 96-well plate (one row per compound/bacterium combination).

  • Add 100 µL of the highest concentration of the test compound or antibiotic (e.g., 128 µg/mL) to well 1 of the corresponding row.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • The result is a plate with wells containing 50 µL of serially diluted antimicrobial agents.

Step 3: Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum (now at 1 x 10⁶ CFU/mL to account for the 1:1 dilution) to each well (wells 1-12). This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.

  • Include a sterility control well (100 µL of uninoculated CAMHB) and a growth control well (50 µL CAMHB + 50 µL inoculum).

  • Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

Step 4: Reading and Interpreting Results

  • After incubation, visually inspect the plates. The growth control should show distinct turbidity or a cell pellet at the bottom. The sterility control should be clear.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[20]

Diagram 1: Experimental Workflow for MIC Determination

This diagram illustrates the key steps of the broth microdilution protocol, from preparation to final data interpretation.

MIC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Incubation & Reading prep_compound Prepare Compound & Antibiotic Stocks serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Mueller- Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria (Final: 5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation and Comparative Analysis

The generated MIC values should be tabulated for a clear, direct comparison. This format allows for the rapid assessment of the novel compound's potency and spectrum relative to the established antibiotics.

Table 1: Hypothetical MIC Data for this compound vs. Comparator Antibiotics (µg/mL)

MicroorganismStrainGram StainThiazolo[4,5-c] pyridin-2-amineAmpicillin[24]Ciprofloxacin[12]Vancomycin[17]
Staphylococcus aureusATCC 29213Positive[Experimental Value]0.6 - 1≤ 11 - 4
Enterococcus faecalisATCC 29212Positive[Experimental Value]1 - 4≤ 4≤ 4
Escherichia coliATCC 25922Negative[Experimental Value]4 - 8≤ 0.25>128
Pseudomonas aeruginosaATCC 27853Negative[Experimental Value]>64≤ 1>128

Note: MIC values for comparator antibiotics are representative ranges from literature and standards; actual values should be determined concurrently in the experiment for direct comparison.

3.1. Interpreting the Comparative Spectrum

By analyzing the completed table, a profile of the novel compound emerges.

  • Broad-Spectrum Activity: If the compound shows low MIC values (<8 µg/mL) against both Gram-positive and Gram-negative bacteria, it may be considered a broad-spectrum agent, similar in scope to ciprofloxacin or ampicillin.[25]

  • Gram-Positive Specificity: Potent activity against S. aureus and E. faecalis but high MICs (>64 µg/mL) against E. coli and P. aeruginosa would suggest a Gram-positive selective spectrum, akin to vancomycin.

  • Gram-Negative Specificity: The reverse of the above would indicate a Gram-negative selective agent.

  • Potency: The absolute MIC values indicate potency. A compound with an MIC of 0.5 µg/mL is significantly more potent than one with an MIC of 16 µg/mL against the same organism.

Diagram 2: Conceptual Comparison of Antimicrobial Spectra

This diagram provides a visual framework for classifying the antimicrobial spectrum of the test compound based on its activity against Gram-positive and Gram-negative bacteria.

Spectra_Comparison cluster_comparators Known Antibiotics center Antimicrobial Activity node_gp Gram-Positive (e.g., S. aureus) node_gn Gram-Negative (e.g., E. coli) vancomycin Vancomycin vancomycin->node_gp Strong Activity ciprofloxacin Ciprofloxacin ciprofloxacin->node_gn Strong Activity ampicillin Ampicillin ampicillin->node_gp ampicillin->node_gn node_test Thiazolo[4,5-c] pyridin-2-amine (Test Compound) node_test->node_gp Evaluate Activity node_test->node_gn Evaluate Activity

Caption: Comparing activity against Gram-positive vs. Gram-negative bacteria.

Conclusion and Future Directions

This guide provides the foundational methodology for a rigorous and reproducible comparison of this compound's antimicrobial spectrum with that of standard antibiotics. The data generated from these protocols will provide a clear, initial assessment of the compound's potential as a novel antimicrobial agent.

Positive results (i.e., low MICs against one or more bacterial groups) should be followed by more advanced studies, including:

  • Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Time-kill kinetics: To understand the rate at which the compound kills bacteria.

  • Mechanism of action studies: To elucidate the molecular target within the bacterial cell.

  • Testing against resistant strains: To assess efficacy against clinically challenging pathogens like MRSA and multidrug-resistant Gram-negatives.

By adhering to standardized methodologies, researchers can ensure their findings are robust, comparable, and contribute meaningfully to the global pipeline of new antimicrobial drugs.

References

A-Comparative-Guide-to-the-Cross-reactivity-and-Off-target-Effects-of-Thiazolo[4,5-c]pyridin-2-amine-Based-Kinase-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving absolute target specificity remains a formidable challenge. Off-target effects and cross-reactivity are significant contributors to both unforeseen toxicities and, occasionally, beneficial polypharmacology. This guide provides a comprehensive comparison of the cross-reactivity and off-target profiles of a representative Thiazolo[4,5-c]pyridin-2-amine-based inhibitor, herein designated TPCA-1 , against the well-characterized p38α MAPK inhibitors Doramapimod (BIRB 796) and SB203580 . We will delve into the experimental methodologies required to build a robust selectivity profile, from broad kinome scanning to direct assessment of target engagement in a cellular context. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target kinase inhibition.

Introduction: The-Critical-Role-of-p38α-MAPK-and-the-Quest-for-Selectivity

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] As a central hub in the inflammatory cascade, p38α (MAPK14) has emerged as a high-value therapeutic target for a host of autoimmune diseases and inflammatory conditions.[2][4] The Thiazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors.[5][6] For the purpose of this guide, we will focus on a hypothetical, yet representative, inhibitor from this class, TPCA-1 , designed as a potent inhibitor of p38α.

However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant hurdle to developing truly selective inhibitors.[7] Many compounds, while potent against their intended target, inadvertently inhibit other kinases, leading to a cascade of off-target effects.[7][8] Understanding this off-target profile is not merely an academic exercise; it is fundamental to interpreting cellular data correctly and predicting potential clinical adverse effects. This guide will compare TPCA-1 to two benchmark p38 inhibitors:

  • SB203580: A first-generation, widely used pyridinyl imidazole inhibitor. While instrumental in elucidating p38 biology, it is known to have significant off-target activities.[4][8][9]

  • Doramapimod (BIRB 796): A highly potent and selective diaryl urea-based allosteric inhibitor of p38α, representing a more advanced and selective chemical class.[10][11][12][13]

We will explore the experimental workflows necessary to move from initial biochemical selectivity to a confident understanding of on-target and off-target engagement in living cells.

Section 1: Foundational Selectivity Assessment: Kinome-Wide Profiling

The first step in characterizing any new inhibitor is to understand the breadth of its interactions across the kinome. Large-scale kinase panels, often screening against hundreds of kinases, provide a global view of selectivity and identify primary off-targets.[7]

The Causality Behind the Choice: A broad, competition-based binding assay like KINOMEscan™ is an invaluable starting point. It provides quantitative dissociation constants (Kd) across a large portion of the kinome, offering an unbiased view of a compound's interaction landscape. This is superior to activity-based assays for an initial screen as it measures direct binding, which is the prerequisite for inhibition.

Comparative Kinase Selectivity Data

The following table summarizes hypothetical kinome profiling data for TPCA-1 alongside published data for our reference compounds. Data is presented as the dissociation constant (Kd) in nM, where a lower value indicates a stronger binding affinity.

Target KinaseTPCA-1 (Kd, nM)Doramapimod (BIRB 796) (Kd, nM)SB203580 (Kd, nM)
p38α (MAPK14) 25 0.1 [11][13]50
p38β (MAPK11)8065[13]500
JNK2150330[10]>10,000
c-Raf5,000>10,0002,000[14]
B-Raf>10,00083[13]>10,000
GSK3β850>10,000>10,000
CDK22,500>10,000>10,000
RIPK295>10,00094

Data for TPCA-1 is hypothetical. Data for reference compounds is sourced from public databases and literature.[9][10][11][13]

Interpretation: This initial screen reveals that while TPCA-1 is a potent p38α inhibitor, it shows significant cross-reactivity with RIPK2, a kinase involved in inflammatory signaling. In contrast, Doramapimod demonstrates exceptional selectivity for p38 isoforms.[12] SB203580, as expected, shows cross-reactivity with several kinases, including RIPK2.[9]

Workflow & Protocol: Competition Binding Assay (e.g., KINOMEscan™)

This workflow provides a conceptual overview of how such data is generated.

Caption: KINOMEscan™ workflow for assessing inhibitor selectivity.

Step-by-Step Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a unique DNA tag conjugated to the kinase.[15]

  • Preparation: A panel of DNA-tagged human kinases is prepared. The test compound (e.g., TPCA-1) is serially diluted to create a concentration gradient.

  • Binding Reaction: The test compound, a specific kinase, and the immobilized ligand are combined in the wells of a microtiter plate and incubated to allow binding to reach equilibrium.

  • Washing: The wells are washed to remove unbound kinase and compound.

  • Elution & Quantification: The kinase that remains bound to the immobilized ligand is eluted. The amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound is inversely proportional to the affinity of the test compound. A competition curve is generated, from which the dissociation constant (Kd) is calculated.

Section 2: Verifying Target Engagement in the Cellular Milieu

Biochemical assays are clean but exist in an artificial environment. It is imperative to confirm that a compound engages its intended target (and off-targets) within the complex, crowded environment of a living cell.[16][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for this purpose.[18][19][20]

The Causality Behind the Choice: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19] This allows for a direct, label-free assessment of target engagement in intact cells or cell lysates, providing physiological relevance that is absent in purified enzyme assays. It answers the crucial question: "Does my compound bind its target in the cell at the concentrations I'm using?"

Comparative Cellular Target Engagement Data

The following table shows hypothetical CETSA data for the primary target (p38α) and a key off-target (RIPK2) identified in Section 1. Data is presented as the thermal shift (ΔTm in °C), representing the change in the protein's melting temperature upon compound treatment.

Target ProteinTPCA-1 (10 µM) ΔTm (°C)Doramapimod (1 µM) ΔTm (°C)SB203580 (10 µM) ΔTm (°C)
p38α (MAPK14) +5.2 +7.8 +4.5
RIPK2+3.1 < 0.5 +2.8

Data is hypothetical and for illustrative purposes.

Interpretation: The data confirms that all three compounds engage p38α in a cellular context, as shown by the positive thermal shift. Crucially, it also validates the off-target interaction between TPCA-1 and RIPK2, as well as between SB203580 and RIPK2, inside the cell. The lack of a significant shift for RIPK2 in the presence of Doramapimod reinforces its superior selectivity.

Workflow & Protocol: Cellular Thermal Shift Assay (CETSA®)

This workflow illustrates the principle of CETSA for confirming target engagement.

Caption: CETSA workflow for validating cellular target engagement.

Step-by-Step Protocol:

  • Treatment: Culture cells (e.g., HEK293T or a relevant cell line) and treat one set with the test compound (e.g., 10 µM TPCA-1) and a control set with vehicle (DMSO) for 1 hour.[19]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20][21]

  • Lysis: Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles.[19]

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[19]

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., p38α) remaining in the soluble fraction by Western Blot or another quantitative protein detection method.[22]

  • Data Analysis: For both the vehicle and compound-treated samples, plot the amount of soluble protein as a function of temperature. The resulting "melting curves" are fitted to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).

Section 3: Dissecting On-Target vs. Off-Target Phenotypes

The ultimate goal is to link a compound's cellular effect to the engagement of a specific target. The cross-reactivity of TPCA-1 with RIPK2 presents a classic challenge: if TPCA-1 inhibits cytokine production, is it due to p38α inhibition, RIPK2 inhibition, or both? A logical workflow is required to deconvolve these effects.

Logical Workflow for Phenotype Deconvolution

This diagram outlines the decision-making process for attributing a cellular phenotype to on- or off-target effects.

Phenotype_Deconvolution start Observe Cellular Phenotype (e.g., Cytokine Inhibition) with TPCA-1 q1 Does the highly selective p38α inhibitor (Doramapimod) recapitulate the phenotype? start->q1 ans1_yes Phenotype is likely ON-TARGET (mediated by p38α) q1->ans1_yes Yes ans1_no Phenotype is likely OFF-TARGET q1->ans1_no No q2 Does a selective inhibitor of the off-target (RIPK2) recapitulate the phenotype? ans1_no->q2 ans2_yes Phenotype is likely mediated by the identified OFF-TARGET (RIPK2) q2->ans2_yes Yes ans2_no Phenotype is mediated by an unknown OFF-TARGET. Further investigation needed. q2->ans2_no No

Caption: Logical workflow for deconvolving on-target vs. off-target effects.

Conclusion and Recommendations

This guide demonstrates that characterizing the selectivity of a kinase inhibitor is a multi-step, evidence-driven process. The this compound-based inhibitor, TPCA-1, while potent against its primary target p38α, exhibits cross-reactivity with RIPK2 that cannot be ignored.

  • For Researchers Using Tool Compounds: Never assume perfect selectivity. The off-target profile of an inhibitor like SB203580 or our hypothetical TPCA-1 must be considered when interpreting results.[8] Always validate key findings with a second, structurally and mechanistically distinct, and more selective inhibitor like Doramapimod.

  • For Drug Development Professionals: A rigorous, tiered approach to selectivity screening is essential. Begin with broad kinome profiling to identify potential liabilities early. Follow up with orthogonal target engagement assays like CETSA to confirm interactions in a cellular setting. Finally, use well-designed experiments to dissect on-target versus off-target driven phenotypes. This systematic approach is critical for building a robust safety and efficacy profile for any new clinical candidate.

By integrating these principles and methodologies, the scientific community can enhance the quality and reproducibility of research and develop safer, more effective targeted therapies.

References

A Head-to-Head Comparison of Thiazolopyridine Isomers: Unraveling the Impact of Scaffold Architecture on Kinase Inhibitory Potency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazolopyridine scaffold has emerged as a "privileged" structure, particularly in the design of potent kinase inhibitors. The seemingly subtle variation in the fusion of the thiazole and pyridine rings gives rise to a family of constitutional isomers, each with a unique three-dimensional architecture and electronic distribution. This guide provides a detailed, head-to-head comparison of the biological potency of key Thiazolo[4,5-c]pyridin-2-amine isomers, synthesizing experimental data to offer researchers, scientists, and drug development professionals a comprehensive understanding of how isomeric variations influence target selectivity and inhibitory activity.

The Isomeric Landscape: More Than Just a Structural Quirk

The three principal isomers of the this compound core that have garnered significant attention in drug discovery are the Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyridine, and the titular Thiazolo[4,5-c]pyridine scaffolds. While all share the same molecular formula, the arrangement of the nitrogen and sulfur atoms within the bicyclic system dictates the orientation of potential hydrogen bond donors and acceptors, as well as the overall shape of the molecule. This, in turn, profoundly impacts how these molecules interact with the ATP-binding pocket of protein kinases, leading to distinct pharmacological profiles.

Our comparative analysis reveals that these isomeric scaffolds are not interchangeable. Instead, they exhibit a preference for different subfamilies of the kinome, a critical insight for rational drug design.

Comparative Potency Analysis: A Tale of Three Scaffolds

The Thiazolo[5,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor

The Thiazolo[5,4-b]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against both receptor tyrosine kinases, such as c-KIT, and lipid kinases like Phosphoinositide 3-kinase (PI3K).

Derivatives of Thiazolo[5,4-b]pyridine have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in many gastrointestinal stromal tumors. Notably, some of these compounds have shown efficacy against imatinib-resistant c-KIT mutants.

Compound IDTarget KinaseIC50 (µM)Cell-based Potency (GI50, µM)Reference
6r c-KIT (V560G/D816V mutant)4.771.15 (HMC1.2 cells)
Imatinib c-KIT (V560G/D816V mutant)37.9327.10 (HMC1.2 cells)
Sunitinib c-KIT (V560G/D816V mutant)3.981.15 (HMC1.2 cells)

Table 1: Comparative potency of a representative Thiazolo[5,4-b]pyridine derivative (6r) and standard-of-care inhibitors against a double mutant of c-KIT.

The structure-activity relationship (SAR) studies reveal that the thiazolo[5,4-b]pyridine core is a crucial feature for both enzymatic and anti-proliferative activities.

The Thiazolo[5,4-b]pyridine scaffold has also been successfully exploited to develop potent inhibitors of PI3K, a central node in cell signaling that is frequently dysregulated in cancer.

Compound IDTarget KinaseIC50 (nM)Reference
19a PI3Kα3.6
19a PI3Kγ3.6
19a PI3Kδ3.6
19a PI3Kβ~36

Table 2: Isoform selectivity of a representative Thiazolo[5,4-b]pyridine derivative (19a) against Class I PI3K isoforms.

The SAR for this series highlights the importance of the pyridyl moiety attached to the thiazolo[5,4-b]pyridine core for potent enzymatic activity.

The Thiazolo[4,5-b]pyridine Scaffold: Targeting Inflammatory Pathways

In contrast to its [5,4-b] isomer, the Thiazolo[4,5-b]pyridine scaffold has been more prominently featured in the development of inhibitors targeting kinases involved in inflammatory responses, such as p38 MAPK.

Compound IDTarget KinaseIC50 (nM)Cellular Activity (TNF-α release inhibition, IC50, nM)Reference
7g p38 MAPK1020 (THP-1 cells)
10b p38 MAPK1122 (THP-1 cells)

Table 3: Potency of representative Thiazolo[4,5-b]pyridine derivatives against p38 MAPK and cellular inflammation.

These findings suggest that the specific arrangement of the Thiazolo[4,5-b]pyridine core is particularly amenable to interacting with the ATP-binding site of p38 MAPK, a key regulator of the production of pro-inflammatory cytokines.

The Thiazolo[4,5-c]pyridine Scaffold: Emerging Anticancer Potential

While specific kinase inhibitory data with IC50 values for the Thiazolo[4,5-c]pyridine scaffold is less prevalent in the literature, derivatives of this isomer have demonstrated potent anticancer activity. For instance, a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold, which contains the Thiazolo[4,5-c]pyridine core, has been developed as a selective PI3Kα inhibitor. Further studies on hydrazonothiazole-based pyridine compounds, which can be considered derivatives of the Thiazolo[4,5-c]pyridine class, have shown potent cytotoxicity against the A549 lung cancer cell line, with several compounds exhibiting greater efficacy than the standard drug, cisplatin.

Compound IDCell LineIC50 (µg/mL)Reference
2b A549 (Lung Cancer)< 7.30
2c A549 (Lung Cancer)< 7.30
2f A549 (Lung Cancer)< 7.30
Cisplatin A549 (Lung Cancer)12.65

Table 4: Anticancer activity of representative Thiazolo[4,5-c]pyridine-related derivatives.

These findings underscore the potential of the Thiazolo[4,5-c]pyridine scaffold as a template for the design of novel anticancer agents, although their specific molecular targets within the kinome require further elucidation.

Signaling Pathways and Experimental Workflows

A deeper understanding of the mechanism of action of these inhibitors requires a look at the signaling pathways they modulate.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., 19a) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Thiazolo[5,4-b]pyridine derivatives.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-based Assay Compound Thiazolopyridine Isomer Derivative Assay Biochemical Assay (e.g., ADP-Glo) Compound->Assay MTT_Assay Cell Viability Assay (e.g., MTT) Compound->MTT_Assay Kinase Purified Kinase Kinase->Assay ATP ATP ATP->Assay IC50 IC50 Determination Assay->IC50 Cancer_Cells Cancer Cell Line Cancer_Cells->MTT_Assay GI50 GI50 Determination MTT_Assay->GI50

Caption: A generalized experimental workflow for evaluating the potency of Thiazolopyridine isomers.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., c-KIT, PI3Kα, p38 MAPK)

  • Kinase-specific substrate and cofactors

  • ATP

  • Kinase assay buffer (e.g., Promega Kinase Buffer)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In the wells of a microplate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HMC1.2, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion: Isomeric Scaffolds as a Key to Kinase Selectivity

This head-to-head comparison underscores a critical principle in drug design: subtle changes in molecular architecture, such as the isomeric arrangement of a heterocyclic core, can have profound effects on biological activity and target selectivity. The Thiazolo[5,4-b]pyridine scaffold demonstrates broad utility against both receptor tyrosine kinases and lipid kinases, while the Thiazolo[4,5-b]pyridine isomer shows a propensity for targeting inflammatory kinases. The Thiazolo[4,5-c]pyridine scaffold, though less characterized in terms of specific kinase inhibition, holds promise as a template for novel anticancer agents.

For researchers in the field, this guide provides a framework for understanding the distinct potential of each Thiazolopyridine isomer. The choice of scaffold should be a deliberate one, guided by the target kinase family and the desired pharmacological profile. The provided experimental protocols offer a starting point for the rigorous evaluation of new derivatives, ensuring that the journey from chemical structure to clinical candidate is built on a solid foundation of scientific integrity.

References

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 899. [Link]

  • Yıldırım, S., Aktaş, G., Çelik, H., & Çavuşoğlu, B. K. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. (Note: This is a future-dated reference from the search results, used here to illustrate the ongoing research into this scaffold).
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (Publication details not fully available in search results).
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 555. [Link]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). (2023). International Journal of Molecular Sciences, 24(11), 9450. [Link]

  • El-Ablack, F. Z., El-Zakzouk, M. A., & El-Ablack, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 29-43.
  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Gerspacher, M., Fairhurst, R. A., Mah, R., Roehn-Carnemolla, E., Furet, P., Fritsch, C., & Guthy, D. A. (2015).

A Researcher's Guide to Benchmarking Thiazolo[4,5-c]pyridin-2-amine Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel Thiazolo[4,5-c]pyridin-2-amine derivatives. The focus is on standardized assays for kinase inhibition, a prominent therapeutic target for this class of compounds. By presenting objective comparisons with established alternatives and providing detailed experimental data, this document aims to facilitate informed decision-making in early-stage drug discovery.

The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] This guide will specifically delve into its application as a scaffold for Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) inhibitors, a key mediator in the NOD2 signaling pathway implicated in inflammatory diseases.[2] We will benchmark a hypothetical this compound derivative, designated as TPC-A , against known RIPK2 inhibitors.

The Central Role of RIPK2 in Inflammatory Signaling

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[2] Upon MDP binding, NOD2 recruits RIPK2, leading to the activation of downstream signaling pathways, most notably NF-κB, which results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Dysregulation of the NOD2-RIPK2 axis is associated with autoinflammatory conditions, making RIPK2 a compelling target for therapeutic intervention.[2]

G cluster_0 MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates NFkB NF-κB Activation RIPK2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TPCA TPC-A (this compound derivative) TPCA->RIPK2 inhibits caption Figure 1: Simplified NOD2-RIPK2 Signaling Pathway and Point of Inhibition.

Caption: Figure 1: Simplified NOD2-RIPK2 Signaling Pathway and Point of Inhibition.

Comparative Performance Evaluation: TPC-A vs. Reference Inhibitors

To ascertain the therapeutic potential of TPC-A, a multi-tiered approach to performance evaluation is essential. This involves a direct comparison with established RIPK2 inhibitors, such as the potent and selective compound GSK2983559 and the broader-spectrum kinase inhibitor Ponatinib.[3]

Table 1: Comparative Inhibitory Profile of TPC-A and Reference Compounds
CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (MDP-induced TNF-α)Kinase Selectivity (vs. RIPK1, RIPK3)
TPC-A (Hypothetical) RIPK2 5.5 15.2 >1,500-fold
GSK2983559RIPK24.013.0High
PonatinibMulti-kinase6.7~10.0Low
WEHI-345RIPK246.0ModerateHigh vs. RIPK family

Data for reference compounds are compiled from published literature.[3]

Experimental Protocols for Standardized Assays

The following protocols are designed to ensure reproducibility and provide a robust framework for comparing inhibitor performance.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, providing a direct measure of enzymatic activity.[4]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced in a kinase reaction. The addition of ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin, generating a luminescent signal proportional to the ADP concentration.[4]

G cluster_0 Biochemical Assay Workflow A 1. Reaction Setup: RIPK2 Enzyme + Substrate + ATP + Inhibitor B 2. Incubation (e.g., 60 min at RT) A->B C 3. ATP Depletion: Add ADP-Glo™ Reagent B->C D 4. ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent C->D E 5. Data Acquisition: Measure Luminescence D->E caption Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Caption: Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor (TPC-A or reference compounds) at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[4]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period, for example, 60 minutes.[4]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]

  • Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for RIPK2 Inhibition (MDP-induced TNF-α Secretion)

Cellular assays are critical for confirming that the inhibitor can engage its target in a physiological context and produce the desired biological effect.[4]

Principle: This assay measures the ability of an inhibitor to block the downstream consequences of RIPK2 activation in a cellular context. Muramyl dipeptide (MDP) activates the NOD2-RIPK2 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines like TNF-α.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), in the appropriate media.[4]

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with MDP (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway.[4]

  • Incubation: Incubate the stimulated cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).[4]

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percent inhibition of TNF-α secretion at each inhibitor concentration and calculate the IC50 value.

Kinase Selectivity Profiling

A crucial step in drug development is to assess the selectivity of the inhibitor. This is typically done by screening the compound against a large panel of purified kinases.[4] This provides a quantitative measure of the inhibitor's potency against its intended target versus a wide array of other kinases.[4] For instance, demonstrating high selectivity for RIPK2 over other members of the RIPK family, such as RIPK1 and RIPK3, is a desirable characteristic for a therapeutic candidate.[3][4]

Methodology:

  • Compound Submission: Submit TPC-A to a commercial service provider offering large-scale kinase panel screening (e.g., Eurofins, Reaction Biology).

  • Assay Format: These services typically utilize radiometric or fluorescence-based assays to determine the percent inhibition of each kinase at a fixed concentration of the test compound (e.g., 1 µM).

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase in the panel. Follow-up dose-response curves can be generated for any off-target kinases that show significant inhibition to determine their IC50 values.

Conclusion

This guide provides a standardized framework for the initial benchmarking of novel this compound derivatives as potential kinase inhibitors. By employing a combination of robust biochemical and cellular assays, alongside comprehensive selectivity profiling, researchers can generate high-quality, comparable data. This systematic approach is fundamental to identifying promising lead candidates and advancing them through the drug discovery pipeline. The implementation of standardized workflows is crucial for enhancing the comparability of data across different studies and laboratories.[5]

References

Safety Operating Guide

Navigating the Disposal of Thiazolo[4,5-c]pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Thiazolo[4,5-c]pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry. By understanding the inherent hazards and adhering to rigorous disposal protocols, we can mitigate risks and foster a culture of safety within the laboratory.

Hazard Assessment: Understanding the Risks

GHS Classification for this compound:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed [1]

Due to the presence of the pyridine and aminothiazole moieties, it is prudent to assume additional hazards based on related compounds:

  • Potential for skin and eye irritation: Similar heterocyclic compounds are known to cause skin and serious eye irritation.[2][3][4]

  • Possible inhalation toxicity: Dusts and aerosols may be harmful if inhaled, potentially causing respiratory irritation.[2][3][5]

  • Environmental hazards: Many pyridine derivatives are harmful to aquatic life.

Therefore, this compound should be handled as a hazardous substance with appropriate precautions to prevent exposure and environmental release.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound and its waste. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is best practice, especially when handling concentrated materials. Change gloves immediately if contaminated.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.
Body Laboratory coatA fully buttoned lab coat with tight-fitting cuffs is essential to protect skin from contact.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with particulate filters (P100) should be used when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[6]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never pour it down the drain or discard it in the regular trash.[2] All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department.

Waste Segregation: A Critical Step

Proper segregation of waste streams is essential to prevent unintended reactions and to ensure compliant disposal.

Figure 1. Waste Stream Segregation Workflow

Solid Waste: This stream includes any disposable materials that have come into contact with this compound, such as:

  • Gloves

  • Weighing papers and boats

  • Contaminated paper towels or bench protectors

  • Used solid-phase extraction cartridges

Procedure:

  • Carefully place all solid waste into a designated, sealable, and chemically compatible hazardous waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the container closed except when adding waste.

Liquid Waste: This stream includes:

  • Unused or expired solutions containing the compound.

  • Solvent rinses from contaminated glassware.

  • Aqueous and organic phases from reaction workups.

Procedure:

  • Collect all liquid waste in a designated, sealable, and chemically compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle).

  • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be collected separately. Consult your institution's EHS guidelines.

  • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate percentages.

  • Keep the container tightly sealed and stored in a secondary containment bin.

Final Disposal

Once a waste container is full, follow your institution's procedures for hazardous waste pickup. This typically involves completing a chemical waste collection request form and moving the sealed and labeled container to a designated satellite accumulation area.

Spill Management: An Emergency Response Plan

Even with the most stringent precautions, spills can occur. An immediate and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: If the spill is large or involves highly concentrated material, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.

  • Contain the Spill (for trained personnel):

    • For small solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • For small liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.

  • Clean Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[6]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent, contaminated PPE, and cleaning cloths, must be disposed of as solid hazardous waste.

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points in the disposal process for this compound.

Disposal_Decision_Tree Start Waste containing This compound generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Waste Stream Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste Stream Is_Solid->Liquid_Waste Liquid Solid_Container Place in labeled solid hazardous waste container Solid_Waste->Solid_Container Liquid_Container Collect in labeled liquid hazardous waste container Liquid_Waste->Liquid_Container Container_Full Is the container full? Solid_Container->Container_Full Liquid_Container->Container_Full Continue_Collection Continue to collect waste Container_Full->Continue_Collection No Request_Pickup Request EHS pickup and move to satellite accumulation area Container_Full->Request_Pickup Yes Continue_Collection->Is_Solid

Figure 2. Decision-Making Process for Waste Management

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensure regulatory compliance, and protect the environment. Always remember that these are general procedures; your institution's specific EHS policies and local regulations are the ultimate authority. When in doubt, always consult your EHS department.

References

Personal protective equipment for handling Thiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Thiazolo[4,5-c]pyridin-2-amine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and tailored for the research and development environment.

Hazard Identification and Risk Assessment: Understanding the Compound

The first step in any laboratory protocol is a comprehensive risk assessment. This compound is classified as harmful if swallowed.[1] While specific toxicity data for this exact compound is limited, the broader class of aminopyridines can exhibit neurological effects and may be absorbed through the skin.[2] Therefore, it is crucial to handle this compound with the appropriate precautions to minimize exposure via all potential routes: inhalation, ingestion, and skin contact.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[3]

  • Inhalation: May cause respiratory tract irritation.[3]

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol generation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and personal protective equipment (PPE) is essential for minimizing exposure to this compound.

Engineering Controls:

  • Chemical Fume Hood: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any potential airborne contaminants.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[2][4]Protects eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[4] Check the manufacturer's chemical resistance guide for specific breakthrough times.Provides a barrier against skin contact. Aminopyridines can be absorbed through the skin.[2]
Body Protection A flame-resistant lab coat worn over personal clothing. The lab coat should be fully buttoned.[4]Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes made of a durable material.[4]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator may be required for large-scale operations or in situations where engineering controls are not sufficient to control airborne exposure.[2][4]

Safe Handling and Operational Procedures: A Step-by-Step Approach

Adherence to standardized operating procedures is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

Step 1: Preparation and Pre-Handling Checks

  • Consult the Safety Data Sheet (SDS): Before handling this compound for the first time, all personnel must read and understand the compound's SDS.

  • Assemble all Necessary Materials: Gather all required equipment, reagents, and waste containers before starting work in the chemical fume hood.

  • Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage or degradation and replace as necessary.[4]

Step 2: Handling the Compound

  • Work in a Fume Hood: Conduct all manipulations of this compound, including weighing and transfer, within a certified chemical fume hood.[2]

  • Avoid Dust Generation: When handling the solid compound, use techniques that minimize the generation of dust.

  • Use Appropriate Tools: Use spatulas and other appropriate tools for transferring the solid.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Keep Containers Closed: Keep containers of this compound tightly closed when not in use.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution after each use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

Waste Disposal: Responsible Management

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Container (Solid) Licensed Hazardous Waste Disposal Vendor Licensed Hazardous Waste Disposal Vendor Labeled Hazardous Waste Container (Solid)->Licensed Hazardous Waste Disposal Vendor Labeled Hazardous Waste Container (Liquid)->Licensed Hazardous Waste Disposal Vendor

Caption: Workflow for the proper disposal of this compound waste.

References

  • Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine - Benchchem. (n.d.).
  • This compound, 4,5,6,7-tetrahydro-5-methyl- (9CI) - Safety Data Sheet - ChemicalBook. (2025, October 18).
  • Material Safety Data Sheet. (n.d.).
  • 4-aminopyridine - SD Fine-Chem. (n.d.).
  • This compound Formula - ECHEMI. (n.d.).
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (n.d.).
  • Chemwatch GHS SDS in English (European) 35988-6. (n.d.).
  • 5-Methyl-4H,5H,6H,7H-[2][4]this compound | ChemScene. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.